molecular formula C6H15N<br>C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3 B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No.: B044863
CAS No.: 108-18-9
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Description

Diisopropylamine is a pivotal secondary amine and a cornerstone reagent in modern organic synthesis, renowned for its potent steric hindrance and strong basicity. Its primary research value lies in its critical role as a precursor to the widely used non-nucleophilic base, lithium diisopropylamide (LDA). LDA, generated in situ from this compound and alkyllithium compounds, is indispensable for the regioselective enolization of carbonyl compounds, facilitating a vast array of carbon-carbon bond-forming reactions such as aldol condensations, alkylations, and acylations. This mechanism of action, driven by its ability to deprotonate weakly acidic substrates without undergoing nucleophilic attack, makes this compound essential for synthesizing complex molecules, including active pharmaceutical ingredients (APIs), natural products, and fine chemicals. Beyond LDA generation, it serves as a valuable base and building block in the synthesis of agrochemicals, dyes, and rubber accelerators. Researchers will find this high-purity compound to be a reliable and fundamental tool for advancing methodologies in synthetic chemistry and developing novel compounds. Proper handling in an inert atmosphere is recommended due to its moisture sensitivity and corrosive nature. This product is intended for laboratory research purposes and is strictly for Research Use Only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylpropan-2-amine
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InChI

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3
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InChI Key

UAOMVDZJSHZZME-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(C)C
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Molecular Formula

C6H15N, Array
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Related CAS

4111-54-0 (lithium salt), 63449-72-9 (sulfate[2:1]), 819-79-4 (hydrochloride)
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DSSTOX Substance ID

DTXSID9025085
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Molecular Weight

101.19 g/mol
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Physical Description

Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia- or fish-like odor.
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Boiling Point

183 °F at 760 mmHg (NTP, 1992), 84 °C @ 760 mm Hg, 84 °C, 183 °F
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Flash Point

30 °F (NTP, 1992), -1 °C, 30 °F (-1 °C)(OPEN CUP), -6 °C o.c., 20 °F
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Solubility

Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ether, and ethanol., In water, 1.1X10+5 mg/l @ 25 °C, Solubility in water, g/l: 10 (slightly soluble), Miscible
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Density

0.717 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7169 @ 20 °C/4 °C, Relative density (water = 1): 0.72, 0.72
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Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1), Relative vapor density (air = 1): 3.5, 3.5
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Vapor Pressure

129.25 mmHg (USCG, 1999), 79.4 [mmHg], 79.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 9.3, 70 mmHg
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Color/Form

Colorless liquid ...

CAS No.

108-18-9
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Melting Point

-78 °F (NTP, 1992), -61 °C, -78 °F, -141 °F
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Foundational & Exploratory

An In-depth Technical Guide to Diisopropylamine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

Diisopropylamine (DIPA) is a secondary amine characterized by the presence of two isopropyl groups bonded to a central nitrogen atom.[1] This sterically hindered amine is a versatile organic compound widely utilized as a precursor, a catalyst, and a solvent in numerous industrial and laboratory syntheses.[1][2][3] Its significance is particularly pronounced in the formation of non-nucleophilic strong bases, most notably lithium diisopropylamide (LDA).[4] This guide provides a detailed overview of its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

Chemical Structure and Identification

This compound is a symmetrical secondary amine. The molecule consists of a nitrogen atom attached to the secondary carbon atoms of two isopropyl groups. This bulky substitution pattern is crucial to its chemical reactivity, particularly its reduced nucleophilicity compared to less hindered amines.[4] It is a colorless to pale yellow liquid that presents with a characteristic ammonia-like or fishy odor.[1][3][5]

  • IUPAC Name: N-(Propan-2-yl)propan-2-amine[4][5]

  • Synonyms: DIPA, Di(propan-2-yl)amine, N,N-Diisopropylamine[2][4][5]

  • Molecular Formula: C₆H₁₅N[2][6][7]

  • Linear Formula: [(CH₃)₂CH]₂NH[8][9]

  • CAS Number: 108-18-9[6]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing key data for researchers and chemical professionals.

PropertyValueReference(s)
Identifiers
Molecular Weight101.19 g/mol [2][5][6][8]
CAS Number108-18-9[2][6][8]
PubChem CID7912[2][5]
EC Number203-558-5[8]
Physical Properties
AppearanceColorless liquid with an ammonia (B1221849)/fish-like odor[1][4][5]
Boiling Point84 °C[2][3][9][10]
Melting Point-61 °C[2][3][10][11]
Density0.722 g/mL at 25 °C[2][3]
SolubilitySlightly soluble in water; miscible with organic solvents[1][11][12]
Vapor Pressure81.16 mm Hg at 25 °C[11]
Refractive Index (n²⁰/D)1.392[3][11]
Safety Data
Flash Point-13 °C to -1.11 °C[10][11]
Autoignition Temperature316 °C[11]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in preparing a key reagent are outlined below.

This compound is commercially produced through the reductive amination of acetone (B3395972) with ammonia.[4] This process typically employs a metal catalyst.

  • Reaction: 2 (CH₃)₂CO + NH₃ + 2 H₂ → [(CH₃)₂CH]₂NH + 2 H₂O

  • Reactants: Acetone, anhydrous ammonia, hydrogen gas.

  • Catalyst: A modified copper oxide, often copper chromite, is generally used as the catalyst.[4]

  • Procedure:

    • Acetone and liquid ammonia are mixed in a suitable molar ratio.

    • The mixture is fed into a high-pressure reactor containing the catalyst.

    • Hydrogen gas is introduced into the reactor.

    • The reaction is carried out at elevated temperature and pressure.

    • Upon completion, the reaction mixture is cooled, and the excess ammonia and hydrogen are recovered.

    • The crude product is purified by fractional distillation to yield high-purity this compound.

  • Purification: For laboratory use, commercial this compound can be dried by distillation from potassium hydroxide (B78521) (KOH) or over sodium wire.[4]

This compound is the essential precursor for the synthesis of Lithium Diisopropylamide (LDA), a widely used non-nucleophilic strong base in organic synthesis.[4]

  • Reaction: [(CH₃)₂CH]₂NH + R-Li → [(CH₃)₂CH]₂NLi + R-H (where R-Li is typically n-butyllithium)

  • Reagents: this compound, n-butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes), and a dry, inert solvent like tetrahydrofuran (B95107) (THF).

  • Procedure (under an inert atmosphere, e.g., Argon or Nitrogen):

    • An oven-dried reaction flask equipped with a magnetic stirrer and a septum is charged with freshly distilled, anhydrous THF.

    • The flask is cooled to -78 °C using a dry ice/acetone bath.

    • This compound, freshly distilled from KOH, is added dropwise to the cold THF.

    • A solution of n-butyllithium in hexanes is added slowly to the stirred this compound solution at -78 °C.

    • The reaction mixture is stirred at -78 °C for approximately 30 minutes, during which time the LDA is formed and remains in solution. The resulting solution is a pale yellow color.

    • The freshly prepared LDA solution is typically used immediately for subsequent deprotonation reactions.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for the synthesis of LDA.

Caption: 2D chemical structure of this compound (C₆H₁₅N).

LDA_Synthesis_Workflow cluster_reactants Reactants & Solvent cluster_process Process cluster_product Product DIPA This compound [(CH₃)₂CH]₂NH add_dipa 2. Add this compound DIPA->add_dipa nBuLi n-Butyllithium (n-BuLi) add_buli 3. Add n-BuLi dropwise nBuLi->add_buli THF Anhydrous THF (Solvent) mix 1. Cool THF to -78°C (Inert Atmosphere) THF->mix mix->add_dipa add_dipa->add_buli stir 4. Stir for 30 min at -78°C add_buli->stir LDA Lithium Diisopropylamide (LDA) Solution in THF stir->LDA

Caption: Experimental workflow for the synthesis of LDA from this compound.

References

Diisopropylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylamine (DIPA) is a secondary amine with the chemical formula (CH₃)₂CHNHCH(CH₃)₂.[1] It is a colorless, volatile liquid characterized by a distinct ammonia- or fish-like odor.[2][3] As a sterically hindered amine, it serves as a crucial intermediate and reagent in a multitude of chemical transformations, most notably as the precursor to the strong, non-nucleophilic base Lithium Diisopropylamide (LDA). Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where it functions as a potent base, catalyst, and building block.[4][5] This document provides an in-depth overview of the core physical and chemical properties of this compound, details standard experimental methodologies for property determination and purification, and illustrates key synthetic workflows.

Physical Properties

This compound is a flammable and strongly alkaline liquid.[3] It is miscible with water and soluble in most common organic solvents, including ethanol, ether, acetone, and benzene.[6][7] The physical characteristics of this compound are summarized below.

Table 1.1: General and Physical Properties
PropertyValueSource(s)
Molecular Formula C₆H₁₅N[2]
Molecular Weight 101.19 g/mol [2]
Appearance Clear, colorless liquid[2][3]
Odor Ammonia-like, fishy[2]
Density 0.722 g/mL at 25°C[1][3]
Refractive Index (n²⁰/D) 1.392[1][3]
Viscosity 0.40 cP at 25°C[2][8]
Vapor Density (vs. air) 3.5[1][9]
Surface Tension 19.11 dynes/cm[7]
Table 1.2: Thermodynamic Properties
PropertyValueSource(s)
Boiling Point 83-85°C (181-185°F) at 760 mmHg[2][6]
Melting Point -61°C (-78°F)[2][3]
Flash Point -6°C (21.2°F) (open cup)[3][10]
Autoignition Temperature 316°C (600°F)[9][11]
Vapor Pressure 50 mmHg at 20°C[1]
79.4 mmHg at 25°C[2]
Heat of Vaporization 8.265 kcal/mol at 25°C[8]
Explosive Limits in Air 1.1% - 7.1% (V/V)[9]
Table 1.3: Solubility and Partitioning
PropertyValueSource(s)
Solubility in Water Miscible / 100 g/L at 20°C[6]
logP (Octanol/Water) 0.4 at 20°C[12]

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character. The two bulky isopropyl groups, however, sterically hinder the nitrogen, moderating its nucleophilicity while retaining strong basicity.

Table 2.1: Acidity and Basicity
PropertyValueSource(s)
pKa (of conjugate acid) 11.07 in water[2][6]
pKb 3.43[6]
pH (6 g/L solution) 11.8[13]
Reactivity Profile
  • Basicity : this compound is a strong base.[3] It readily reacts with acids to form the corresponding diisopropylammonium salts. This basicity is fundamental to its role as a proton scavenger and catalyst in various organic reactions.

  • Formation of Lithium Diisopropylamide (LDA) : The most significant reaction of this compound is its deprotonation by an organolithium reagent, typically n-butyllithium (n-BuLi), to form Lithium Diisopropylamide (LDA). LDA is a very strong, sterically hindered, non-nucleophilic base widely used in organic synthesis for the selective deprotonation of carbon acids, such as in the formation of enolates.[14]

  • Nucleophilicity : While a strong base, the steric bulk of the isopropyl groups makes this compound a relatively poor nucleophile compared to less hindered secondary amines like dimethylamine.[14] This property is advantageous when selective deprotonation is desired without competing nucleophilic attack.

  • Stability : this compound is stable under standard conditions but is sensitive to air and heat.[3] It is incompatible with strong oxidizing agents, strong acids, aluminum, and peroxides, with which it can react violently.[3][12] Upon combustion, it decomposes to produce toxic fumes, including nitrogen oxides.[10]

  • Corrosivity : As a strong base, it may attack some forms of plastics, copper, and zinc.[10]

Experimental Protocols

Accurate determination of physical and chemical properties is critical for the safe handling and effective application of this compound. Below are generalized, standard methodologies for key properties and procedures.

Purification by Distillation

For many applications, particularly the synthesis of LDA, this compound must be rigorously dried.

  • Objective : To remove water and other impurities.

  • Apparatus : Round-bottom flask, distillation head with thermometer, condenser, receiving flask, heating mantle, boiling chips or magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon line).

  • Procedure :

    • Add this compound to a round-bottom flask containing a drying agent. Common drying agents include potassium hydroxide (B78521) (KOH) pellets or calcium hydride (CaH₂).[7][14]

    • Reflux the this compound over the drying agent for several hours under a dry, inert atmosphere.

    • After reflux, allow the apparatus to cool slightly and reconfigure for distillation.

    • Heat the flask to distill the this compound. The fraction boiling at approximately 84°C at atmospheric pressure should be collected in a dry receiving flask under an inert atmosphere.[6]

    • The purified, anhydrous this compound should be stored over a drying agent (like molecular sieves) under an inert atmosphere.

Determination of Boiling Point (Micro Reflux Method)
  • Objective : To determine the boiling point of a small sample of this compound.

  • Apparatus : Small test tube, thermometer, heating block or Thiele tube, and a small magnetic stir bar (if using a heating block).[15]

  • Procedure :

    • Place approximately 0.5 mL of this compound into the test tube along with a stir bar.

    • Position the test tube in the heating block.

    • Clamp a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[15]

    • Begin gentle stirring and heating.

    • Observe the formation of a "reflux ring," which is the level at which the vapor condenses and flows back into the liquid.

    • Adjust the thermometer position so the bulb is level with this reflux ring.

    • The stable temperature reading on the thermometer when the liquid is gently refluxing is the boiling point.[15]

    • Record the ambient barometric pressure, as boiling point is pressure-dependent.

Determination of pKa (Potentiometric Titration)
  • Objective : To determine the acid dissociation constant of the conjugate acid of this compound.

  • Apparatus : pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and the amine.

  • Procedure :

    • Prepare a dilute aqueous solution of this compound of known concentration (e.g., 0.05 M).[16]

    • Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

    • Slowly titrate the amine solution with a standardized solution of HCl, recording the pH after each addition of the acid titrant.

    • Continue the titration well past the equivalence point.

    • Plot the recorded pH values against the volume of HCl added to generate a titration curve.

    • The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the graph or by calculation.[16]

Synthesis of Lithium Diisopropylamide (LDA)
  • Objective : To prepare a solution of the strong base LDA from this compound. This procedure must be conducted under strictly anhydrous and inert conditions.

  • Apparatus : Flame-dried glassware including a two-neck round-bottom flask, dropping funnel or syringe, magnetic stirrer, inert atmosphere setup (nitrogen or argon), and a cooling bath (e.g., dry ice/acetone at -78°C).

  • Reagents : Anhydrous this compound, anhydrous solvent (typically tetrahydrofuran, THF), and a solution of n-butyllithium (n-BuLi) in hexanes.

  • Procedure :

    • To the reaction flask, add anhydrous THF and anhydrous this compound (1.1-1.2 equivalents) via syringe under a positive pressure of inert gas.[2][17]

    • Cool the stirred solution to -78°C using a dry ice/acetone bath.

    • Slowly add a solution of n-BuLi (1.0 equivalent) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[2]

    • After the addition is complete, the solution is typically stirred at -78°C for 15-30 minutes.[2] The formation of LDA is very rapid.[17]

    • The resulting pale yellow solution of LDA is ready for use in subsequent deprotonation reactions.

Visualized Workflows and Relationships

Diisopropylamine_Purification cluster_setup Apparatus Setup cluster_process Purification Process Flask Round-Bottom Flask Reflux Reflux over Drying Agent Flask->Reflux Heat DryingAgent Drying Agent (e.g., KOH, CaH₂) DryingAgent->Flask Condenser Distillation/Reflux Condenser Condenser->Flask Return Condensate InertGas Inert Gas Source (N₂/Ar) Start Start: Commercial DIPA Start->Flask Reflux->Condenser Distill Fractional Distillation Reflux->Distill Reconfigure Apparatus Collect Collect Anhydrous DIPA (b.p. ~84°C) Distill->Collect Collect Distillate Store Store under Inert Gas Collect->Store

// Nodes DIPA [label="this compound\n(Anhydrous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; THF [label="Anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nBuLi [label="n-Butyllithium\n(in Hexanes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mix [label="Combine DIPA and THF\nin Reaction Flask", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to -78 °C\n(Dry Ice/Acetone Bath)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add [label="Slowly Add n-BuLi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stir [label="Stir at -78 °C\n(15-30 min)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LDA [label="LDA Solution\n(Ready for use)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DIPA -> Mix; THF -> Mix; Mix -> Cool; Cool -> Add; nBuLi -> Add [label="1.0 eq."]; Add -> Stir; Stir -> LDA; } dot Caption: Experimental workflow for the synthesis of Lithium Diisopropylamide (LDA).

// Central Node DIPA [label="this compound\n((i-Pr)₂NH)", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];

// Reactants Acid [label="Acid (HX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nBuLi [label="n-BuLi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Diethyl Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Salt [label="Diisopropylammonium Salt\n((i-Pr)₂NH₂⁺X⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDA [label="Lithium Diisopropylamide (LDA)\n((i-Pr)₂NLi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HunigsBase [label="Hünig's Base\n((i-Pr)₂NEt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Applications App_LDA [label="Strong, Non-nucleophilic Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; App_Herbicide [label="Herbicide Precursor\n(e.g., Diallate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DIPA -> Salt [label="+"]; Acid -> Salt [label="+"]; DIPA -> LDA [label="+"]; nBuLi -> LDA [label="+"]; DIPA -> HunigsBase [label="+"]; AlkylHalide -> HunigsBase [label="+"]; LDA -> App_LDA [style=dashed, arrowhead=none]; DIPA -> App_Herbicide [style=dashed, arrowhead=none]; } dot Caption: Logical relationships of this compound's key chemical transformations.

References

An In-depth Technical Guide to Diisopropylamine (CAS 108-18-9)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of diisopropylamine (CAS 108-18-9), a sterically hindered secondary amine of significant importance in both industrial and laboratory-scale organic synthesis. The document details its chemical and physical properties, key applications, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize or are investigating the applications of this versatile chemical intermediate.

Introduction

This compound (DIPA) is an organic compound classified as a secondary amine.[1] It is a colorless liquid at room temperature, possessing a characteristic fishy, ammonia-like odor.[1][2] Structurally, the amine nitrogen is bonded to two isopropyl groups, which impart significant steric hindrance. This feature is crucial to its chemical reactivity, particularly its role as a strong, non-nucleophilic base upon deprotonation.

The most prominent application of this compound is as the direct precursor to Lithium Diisopropylamide (LDA), a powerful and widely used non-nucleophilic base in organic chemistry.[3][4] Beyond this, DIPA serves as a vital intermediate in the manufacturing of agrochemicals, pharmaceuticals, corrosion inhibitors, and rubber vulcanization agents.[5][6][7]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases to provide a comprehensive reference.

Table 1: Identifiers and Chemical Structure

Identifier Value
CAS Number 108-18-9[1]
IUPAC Name N-(Propan-2-yl)propan-2-amine[6]
Synonyms DIPA, N,N-Diisopropylamine, Bis(isopropyl)amine[5][8]
Molecular Formula C₆H₁₅N[1]
Molecular Weight 101.19 g/mol [1]
SMILES CC(C)NC(C)C[9]

| InChI Key | UAOMVDZJSHZZME-UHFFFAOYSA-N[9] |

Table 2: Physical and Thermochemical Properties

Property Value Conditions
Appearance Clear, colorless liquid[1][10] Standard
Odor Ammonia-like, fishy[1] Standard
Boiling Point 83-84 °C[1][9] 1013 hPa
Melting Point -61 °C[1][9] Standard
Density 0.722 g/mL[1][9] at 25 °C
Vapor Pressure 50 mm Hg[1][9] at 20 °C
Vapor Density 3.5 (vs air)[1][9] Standard
pKa of Conjugate Acid 11.05[1] at 25 °C
Water Solubility 100 g/L[1] at 20 °C
Refractive Index (n₂₀/D) 1.392[1][9] at 20 °C
Flash Point -13.45 °C to -7 °C[11][12] Closed Cup
Autoignition Temperature 295 °C to 316 °C[12] ---

| Explosive Limits | 1.1 - 7.1% (V)[1][11] | --- |

Key Applications and Reactions

This compound's utility stems from its basicity and its role as a precursor to other important reagents. Its industrial and synthetic applications are diverse.

Precursor to Lithium Diisopropylamide (LDA)

The most significant use of DIPA is in the preparation of Lithium Diisopropylamide (LDA). LDA is a formidable, sterically hindered, non-nucleophilic base with a pKa of approximately 36, making it capable of deprotonating weakly acidic protons, such as those alpha to carbonyl groups, to form enolates under kinetic control.[3] This reaction avoids common side reactions like nucleophilic addition that can occur with other organolithium reagents.[3]

LDA_Synthesis DIPA This compound (DIPA) THF THF (Solvent) -78 °C DIPA->THF NBuLi n-Butyllithium (n-BuLi) NBuLi->THF LDA Lithium Diisopropylamide (LDA) THF->LDA Deprotonation Butane Butane (byproduct) THF->Butane Forms

Caption: Workflow for the synthesis of Lithium Diisopropylamide (LDA).

Experimental Protocol: Laboratory-Scale Synthesis of LDA

This protocol is adapted from established laboratory procedures for generating a solution of LDA for immediate use.[3][13]

Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and flammable (THF, hexanes, this compound) materials. It must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood by trained personnel.

Materials:

  • This compound (freshly distilled from CaH₂ is preferred)[13]

  • n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (B95107) (THF)

Equipment:

  • Two-neck round-bottom flask or Schlenk flask, flame-dried

  • Magnetic stir bar and stir plate

  • Septa

  • Syringes and needles

  • Inert gas line (N₂ or Ar)

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Assemble the flame-dried flask with a stir bar, septum, and inert gas inlet. Purge the flask with inert gas.

  • Via syringe, add anhydrous THF to the flask. Cool the solvent to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.1 equivalents relative to the substrate to be deprotonated) to the cold THF via syringe.

  • Slowly, dropwise, add the n-BuLi solution (1.05 equivalents) to the stirred DIPA/THF mixture. A slight bubbling (butane evolution) may be observed. The addition should be controlled to maintain the low temperature.

  • After the addition is complete, stir the resulting colorless to pale yellow LDA solution at -78 °C for 15-30 minutes before use.[13] The solution is now ready for the addition of the substrate to be deprotonated.

Industrial and Synthetic Intermediate

This compound is a crucial building block for a variety of commercial products. Its role as a nucleophile or base is central to these syntheses.

DIPA_Applications DIPA This compound (DIPA) Agro Agrochemicals DIPA->Agro Pharma Pharmaceuticals & Fine Chemicals DIPA->Pharma Rubber Rubber Chemicals DIPA->Rubber Other Other Applications DIPA->Other Herbicides Herbicides (Diallate, Triallate) Agro->Herbicides Pesticides Pesticides (Fenamiphos) Agro->Pesticides DIPEA Hünig's Base (DIPEA) Pharma->DIPEA Catalyst Base / Catalyst Pharma->Catalyst Sulfenamides Sulfenamides (Vulcanization) Rubber->Sulfenamides Corrosion Corrosion Inhibitors Other->Corrosion

Caption: Major industrial applications of this compound (DIPA).

  • Agrochemicals: DIPA is a key intermediate in the synthesis of several pesticides and herbicides.[6][14] It is a precursor to the herbicides diallate (B166000) and triallate.[4][7]

  • Pharmaceuticals: It serves as a building block for active pharmaceutical ingredients (APIs) and is used to prepare N,N-Diisopropylethylamine (Hünig's base), another important sterically hindered base.[1][4][6]

  • Rubber Vulcanization: It is used to synthesize sulfenamide (B3320178) accelerators, which are critical components in the vulcanization of rubber.[1][7]

  • Corrosion Inhibitors: DIPA is a precursor for corrosion inhibitors used in metal treatment and other industrial processes.[5][6]

  • Catalysis: In organic synthesis, it can be used as a base or catalyst in reactions such as the Heck and Sonogashira couplings.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is highly flammable, corrosive, and toxic.[12][15]

Table 3: Health and Safety Data

Hazard Type Information
GHS Pictograms GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic) / GHS07 (Harmful)[1][12]
Hazard Statements H225: Highly flammable liquid and vapour.[12] H302: Harmful if swallowed.[11] H314: Causes severe skin burns and eye damage.[12] H331/H332: Toxic or harmful if inhaled.[11][16] H335: May cause respiratory irritation.[15] H412: Harmful to aquatic life with long lasting effects.[15]
Precautionary Statements P210: Keep away from heat/sparks/open flames.[12] P280: Wear protective gloves/clothing/eye protection.[12] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11]
Exposure Limits (ACGIH TLV) TWA: 5 ppm[1]

| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0[4] |

Handling Recommendations:

  • Work in a well-ventilated area, preferably a chemical fume hood.[15]

  • Keep away from all sources of ignition, including heat, sparks, and open flames.[12] Ground and bond containers when transferring material.[15]

  • Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18]

  • Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[17]

  • Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[15]

Incompatibilities: this compound can react violently with strong oxidizing agents and strong acids.[1][19] It may also be incompatible with isocyanates, peroxides, and halogenated organic compounds.[1]

Conclusion

This compound is a cornerstone reagent in organic chemistry, primarily valued as the precursor to the indispensable base, LDA. Its unique sterically hindered structure allows for highly selective reactions that are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and fine chemicals. While its hazardous nature demands rigorous safety protocols, its versatility and utility ensure its continued importance in both academic research and industrial manufacturing. This guide has provided the core technical data, protocols, and application contexts necessary for its safe and effective use by scientific professionals.

References

An In-depth Technical Guide to the Synthesis of Diisopropylamine from Acetone and Ammonia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylamine (DIPA) is a crucial secondary amine with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and as a sterically hindered base in organic reactions. Its synthesis via the reductive amination of acetone (B3395972) with ammonia (B1221849) is a commercially significant process. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, various catalytic systems, and experimental protocols. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this guide presents detailed experimental workflows and reaction pathways visualized through diagrams to facilitate a deeper understanding of the process for research, development, and scale-up activities.

Introduction

The synthesis of this compound from readily available feedstocks like acetone and ammonia represents an important industrial process. The reaction proceeds through a reductive amination pathway, where acetone and ammonia first condense to form an imine intermediate, which is subsequently hydrogenated to yield isopropylamine (B41738) and this compound. The selectivity towards the secondary amine, this compound, over the primary amine, isopropylamine, is a key challenge and is influenced by reaction conditions and the choice of catalyst. This document aims to provide a detailed technical resource for professionals engaged in chemical synthesis and process development.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from acetone and ammonia is a classic example of reductive amination. The overall process can be understood as a sequence of equilibrium reactions followed by an irreversible reduction step.

The reaction proceeds via the following key steps:

  • Imine Formation: Acetone reacts with ammonia to form an unstable hemiaminal intermediate, which then dehydrates to form propan-2-imine.

  • First Reduction: The propan-2-imine is hydrogenated in the presence of a catalyst to form the primary amine, isopropylamine.

  • Second Imine Formation: The newly formed isopropylamine, being more nucleophilic than ammonia, can then react with another molecule of acetone to form a new imine intermediate.

  • Second Reduction: This second imine is then hydrogenated to yield the final product, this compound.

The overall stoichiometry for the formation of this compound is: 2 (CH₃)₂CO + NH₃ + 2 H₂ → ((CH₃)₂CH)₂NH + 2 H₂O[1]

A simplified diagram of the reaction pathway is presented below:

ReactionPathway Acetone1 Acetone Imine1 Propan-2-imine Acetone1->Imine1 Ammonia Ammonia Ammonia->Imine1 Isopropylamine Isopropylamine Imine1->Isopropylamine Reduction Imine2 N-isopropylpropan-2-imine Isopropylamine->Imine2 Acetone2 Acetone Acetone2->Imine2 This compound This compound Imine2->this compound Reduction Hydrogen1 H2 Hydrogen1->Isopropylamine Hydrogen2 H2 Hydrogen2->this compound

Reaction Pathway for this compound Synthesis

Catalytic Systems and Quantitative Data

The choice of catalyst is critical in directing the selectivity of the reductive amination towards this compound. Various metal-based catalysts have been employed, with copper and nickel systems being the most prominent. The following tables summarize quantitative data from patented industrial processes.

Table 1: Process Parameters for this compound Synthesis
Catalyst SystemReactant Ratio (Acetone:Ammonia)Temperature (°C)PressureReference
Copper Chromite2:1140-18062-76 bar (900-1100 psi)--INVALID-LINK--
Co-precipitated Cupric Oxide-Calcium Fluoride (B91410)2:1160103 bar (1500 psi)--INVALID-LINK--
Nickel-based catalystNot specified110-150 (inlet)Not specified--INVALID-LINK--
Ni/Al₂O₃Stoichiometric excess of H₂ and NH₃140-150 (secondary reactor)0.4-1.2 MPa--INVALID-LINK--
Copper-Nickel-ClayNot specified150-220Atmospheric[2]
Table 2: Product Yields and Selectivity
Catalyst SystemThis compound YieldIsopropylamine YieldAcetone ConversionReference
Co-precipitated Cupric Oxide-Calcium Fluoride63% (based on ammonia)12% (based on ammonia)Not specified--INVALID-LINK--
Mo-Co-Ni/Al₂O₃~0.2% selectivity>99.7% selectivity100%--INVALID-LINK--
Nickel-based catalyst (with recycle)Not specifiedNot specifiedHigh--INVALID-LINK--
Copper-Nickel-Clay>90% total yield (mono- and di-)>90% total yield (mono- and di-)98%[2]

Note: The data from CN106397219A is optimized for isopropylamine production, highlighting the possibility to tune selectivity.

Experimental Protocols

The following protocols are derived from patented industrial processes and general laboratory procedures for reductive amination. They are intended as a guide and may require optimization for specific laboratory setups.

General Protocol for Batch Synthesis

This protocol is based on the one-step process described in US Patent 2,686,811.

Materials:

  • Acetone

  • Anhydrous liquid ammonia

  • Hydrogen gas

  • Copper chromite or co-precipitated cupric oxide-calcium fluoride catalyst (3% by weight of reactants)

  • Water (3-10% by volume of reactants)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

  • Charge the high-pressure autoclave with acetone, water, and the catalyst.

  • Seal the reactor and purge with nitrogen gas to remove air.

  • Cool the reactor and introduce anhydrous liquid ammonia. A molar ratio of approximately 2 moles of acetone to 1 mole of ammonia is preferred for optimal this compound yield.[3]

  • Pressurize the reactor with hydrogen to an initial pressure of 62-103 bar (900-1500 psi).

  • Heat the reactor to 140-180 °C while stirring.

  • Maintain the temperature and pressure, adding more hydrogen as it is consumed, until the pressure drop ceases, indicating the completion of the reaction.[3]

  • Cool the reactor to room temperature and carefully vent the excess pressure.

  • Discharge the reaction mixture.

  • The product mixture can be separated and purified by fractional distillation.

Purification of this compound

The crude product from the synthesis contains this compound, isopropylamine, unreacted acetone, water, and catalyst.

  • Catalyst Removal: The solid catalyst is first removed by filtration.

  • Fractional Distillation: The liquid mixture is then subjected to fractional distillation.

    • Unreacted acetone and ammonia are typically removed in the first fraction.

    • Isopropylamine (boiling point: 32-34 °C) is collected as a lower-boiling fraction.

    • An azeotrope of this compound and water may distill over.

    • Finally, pure this compound (boiling point: 84 °C) is collected.

  • Drying: For anhydrous this compound, further drying over potassium hydroxide (B78521) (KOH) or sodium wire followed by distillation can be performed.[1]

Experimental and Process Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of this compound in an industrial setting.

ExperimentalWorkflow cluster_reaction Reaction Stage cluster_separation Separation Stage cluster_purification Purification Stage Reactants Acetone, Ammonia, H2, Catalyst Reactor High-Pressure Reactor (140-180°C, 62-103 bar) Reactants->Reactor GasLiquidSeparator Gas-Liquid Separator Reactor->GasLiquidSeparator Filtration Catalyst Filtration GasLiquidSeparator->Filtration CrudeProduct Crude Liquid Product Filtration->CrudeProduct DistillationColumn1 Fractional Distillation (Removal of Acetone, Ammonia) CrudeProduct->DistillationColumn1 DistillationColumn2 Fractional Distillation (Separation of Isopropylamine) DistillationColumn1->DistillationColumn2 DistillationColumn3 Fractional Distillation (Isolation of this compound) DistillationColumn2->DistillationColumn3 IsopropylamineProduct Isopropylamine DistillationColumn2->IsopropylamineProduct DiisopropylamineProduct This compound DistillationColumn3->DiisopropylamineProduct

Process Workflow for this compound Synthesis

Safety Considerations

  • This compound is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[4] It is also harmful if swallowed or inhaled.

  • Acetone is a highly flammable liquid and vapor.

  • Ammonia is a corrosive and toxic gas.

  • Hydrogen is an extremely flammable gas.

  • The reaction is carried out at high pressures and temperatures and should only be conducted in appropriate high-pressure equipment by trained personnel.

  • Adequate ventilation and personal protective equipment (gloves, safety glasses, lab coat) are essential.

  • Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from acetone and ammonia via reductive amination is a well-established and versatile industrial process. The selection of an appropriate catalyst and the fine-tuning of reaction parameters such as temperature, pressure, and reactant ratios are paramount in achieving high yields and selectivity for the desired secondary amine. This guide has provided a detailed overview of the key technical aspects of this synthesis, including reaction mechanisms, quantitative data from various catalytic systems, and detailed experimental protocols. The provided diagrams of the reaction pathway and experimental workflow offer a clear visual representation of the process. This comprehensive information will be a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis and application of this compound.

References

Diisopropylamine: A Comprehensive Safety Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Review of Safety Data Sheet (SDS) Information for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a secondary amine utilized as a chemical intermediate and catalyst in the synthesis of pharmaceuticals and pesticides.[1] Its utility in organic synthesis, particularly in the preparation of amides and other nitrogen-containing compounds, makes it a common reagent in research and development laboratories.[1] However, its hazardous properties necessitate a thorough understanding of its safety profile for proper handling and risk mitigation. This guide provides a comprehensive overview of the safety information for this compound, drawing from various Safety Data Sheets (SDSs) and regulatory sources. All quantitative data is summarized for clarity, and detailed experimental methodologies for key safety parameters are provided.

Physical and Chemical Properties

A clear, colorless liquid with a characteristic ammonia- or fish-like odor, this compound is highly flammable and possesses strongly alkaline properties.[2][3][4] It is soluble in water and alcohol.[3] Key physical and chemical data are presented in Table 1 for easy reference.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H15N[1][2]
Molecular Weight 101.19 g/mol [2][5]
Appearance Clear, colorless liquid[2][3]
Odor Ammonia- or fish-like[2][3][6]
Odor Threshold 0.13 to 0.38 ppm[7]
Boiling Point 84 °C (183 °F) at 760 mmHg[2][5]
Melting Point -61 °C (-78 °F)[2][5]
Flash Point -7 °C to 30 °F (-21.7 °C to -1.1 °C) (closed cup)[2][4][8]
Autoignition Temperature 285 °C to 316 °C (545 °F to 600.8 °F)[9][10]
Vapor Pressure 50 - 70 mmHg at 20 °C[5][6]
Vapor Density 3.5 (Air = 1)[5]
Specific Gravity / Density 0.716 - 0.722 g/mL at 20-25 °C[5][9]
Solubility in Water Soluble (110 g/L at 25 °C)[3][5][11]
pH Alkaline[11][12]
Explosive Limits LEL: 1.1% UEL: 8.5%[13]

Hazard Identification and Classification

This compound is classified as a hazardous chemical by multiple regulatory bodies. Its primary hazards include flammability, corrosivity, and toxicity.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The GHS classification for this compound is summarized below.

GHS_Classification cluster_physical Physical Hazards cluster_health Health Hazards cluster_environmental Environmental Hazards H225 H225 Highly flammable liquid and vapour H302 H302 Harmful if swallowed H331 H331 Toxic if inhaled H314 H314 Causes severe skin burns and eye damage H335 H335 May cause respiratory irritation H412 H412 Harmful to aquatic life with long lasting effects This compound This compound This compound->H225 This compound->H302 This compound->H331 This compound->H314 This compound->H335 This compound->H412

GHS Hazard Classification for this compound.
NFPA 704 Diamond

The National Fire Protection Association (NFPA) 704 standard provides a "fire diamond" that quickly and easily communicates the hazards of a chemical.

NFPA_Diamond NFPA 704 Diamond for this compound diamond health 3 flammability 3 instability 0 special

NFPA 704 Hazard Diamond for this compound.
  • Health (Blue): 3 - Materials that, under emergency conditions, can cause serious or permanent injury.[2]

  • Flammability (Red): 3 - Liquids and solids that can be ignited under almost all ambient temperature conditions.[2][8]

  • Instability/Reactivity (Yellow): 0 - Normally stable, even under fire conditions.[8]

  • Special (White): No special hazards indicated.

Toxicology

This compound is harmful if swallowed and toxic if inhaled.[14][15] It causes severe skin burns and eye damage.[14][15]

Table 2: Acute Toxicity Data for this compound

RouteSpeciesValueSource(s)
Oral LD50Rat420 - 770 mg/kg[2][11][12][13]
Oral LD50Mouse2120 mg/kg[12]
Oral LD50Rabbit4700 mg/kg[2][12]
Dermal LD50Rabbit>2000 mg/kg[9][11]
Inhalation LC50Rat4.8 - 5.35 mg/L (4 hours)[9][11][12]
Inhalation LC50Mouse4.2 mg/L (2 hours)[12]

Exposure Controls and Personal Protection

Exposure Limits

Workplace exposure to this compound should be maintained below established limits.

Table 3: Occupational Exposure Limits for this compound

OrganizationLimitValueSource(s)
OSHAPEL (8-hour TWA)5 ppm (20 mg/m³) [skin][6][7]
NIOSHREL (10-hour TWA)5 ppm (20 mg/m³) [skin][6][7]
ACGIHTLV (8-hour TWA)5 ppm (20 mg/m³) [skin][7]
NIOSHIDLH200 ppm[7]

The "skin" notation indicates that skin absorption is a potential route of exposure.[6][7]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn when handling this compound.

  • Eye/Face Protection: Tight-sealing safety goggles and a face shield are recommended.[16]

  • Hand Protection: Wear suitable impervious gloves.[16]

  • Skin and Body Protection: Wear suitable protective clothing, including a long-sleeved shirt, chemical-resistant apron, and antistatic boots.[16]

  • Respiratory Protection: If ventilation is insufficient or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator.[7][12] For exposures over 5 ppm, a supplied-air respirator with a full facepiece is recommended.[7]

Fire and Explosion Hazards

This compound is a highly flammable liquid and vapor.[14] Its vapors are heavier than air and may travel to a source of ignition and flash back.[7]

Table 4: Fire and Explosion Data for this compound

ParameterValueSource(s)
Flash Point -7 °C to 30 °F (-21.7 °C to -1.1 °C)[2][4][8]
Autoignition Temperature 285 °C to 316 °C (545 °F to 600.8 °F)[9][10]
Flammable Limits (in air) 1.1% - 8.5% by volume[6][13]
Firefighting Measures
  • Suitable Extinguishing Media: Dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.[8][16] Water may be ineffective in fighting fires.[7][17]

  • Unsuitable Extinguishing Media: Do not use a heavy water stream.[4]

  • Specific Hazards: Vapors may form explosive mixtures with air.[15] Containers may explode in a fire.[7] Hazardous combustion products include toxic oxides of nitrogen.[2][8]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[10]

Handling and Storage

Proper handling and storage procedures are crucial to minimize the risks associated with this compound.

Safe_Handling_Workflow cluster_handling Handling Procedures cluster_storage Storage Procedures start Start Handling ppe Wear appropriate PPE (goggles, gloves, protective clothing) start->ppe ventilation Work in a well-ventilated area (fume hood recommended) ppe->ventilation ignition Eliminate ignition sources (no smoking, sparks, open flames) ventilation->ignition grounding Ground and bond containers during transfer ignition->grounding tools Use non-sparking tools grounding->tools contact Avoid contact with skin, eyes, and clothing tools->contact inhalation Do not breathe vapors or mists contact->inhalation end_handling End Handling inhalation->end_handling container Store in tightly closed containers end_handling->container location Store in a cool, dry, well-ventilated area container->location incompatibles Store away from incompatible materials (oxidizing agents, strong acids, plastics, copper) location->incompatibles sunlight Protect from sunlight and moisture incompatibles->sunlight

Workflow for Safe Handling and Storage of this compound.

Experimental Protocols

The following sections detail the general methodologies for determining key toxicological and physical hazard data. These are based on standardized OECD and ASTM guidelines.

Acute Oral Toxicity (LD50) - OECD Guideline 401 (Historical)

While OECD Guideline 401 has been deleted and replaced with alternative methods that use fewer animals, its principles are foundational to understanding LD50 determination.[9][11][18]

  • Objective: To determine the median lethal dose (LD50) of a substance administered orally.[6]

  • Test Animals: Typically rodents, such as rats or mice.[13] Animals are young, healthy adults of a single sex (females are often used as they are generally more sensitive).[6][19]

  • Procedure:

    • The test substance is administered in graduated doses to several groups of animals, with one dose per group.[6]

    • The substance is typically administered by gavage.[6]

    • Animals are observed for a period of at least 14 days for signs of toxicity and mortality.[19]

    • Body weight is recorded weekly.[16]

  • Endpoint: The LD50 is statistically calculated as the dose expected to cause death in 50% of the test animals.[6][20]

Acute Inhalation Toxicity (LC50) - OECD Guideline 403

This method is used to determine the health hazards from short-term exposure to an airborne substance.[2][7][8][16]

  • Objective: To determine the median lethal concentration (LC50) of a substance in the air.[7]

  • Test Animals: Typically young adult rats.[16]

  • Procedure:

    • Animals are exposed to the test substance as a gas, vapor, or aerosol in a dynamic airflow inhalation exposure system.[7]

    • The traditional protocol involves exposing groups of animals to at least three different concentrations for a fixed period, usually 4 hours.[2][16]

    • Animals are observed for at least 14 days for signs of toxicity and mortality.[2][16]

    • Clinical signs, respiratory distress, behavioral changes, and body weight are monitored.[7]

  • Endpoint: The LC50 is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the observation period.[7]

Flash Point Determination - ASTM D56, D93

Flash point testing determines the lowest temperature at which a substance produces flammable vapors in the presence of an ignition source.[21]

  • Objective: To measure the flash point of a volatile liquid.[21]

  • Apparatus:

    • Tag Closed-Cup Tester (ASTM D56): Used for liquids with a viscosity below 5.5 mm²/s at 40 °C and a flash point below 93 °C.[22]

    • Pensky-Martens Closed-Cup Tester (ASTM D93): Used for petroleum products with a flash point between 40 °C and 370 °C, including liquids with high viscosity or a tendency to form a surface film.[22][23]

  • Procedure (General):

    • A sample of the liquid is placed in the test cup.[21]

    • The sample is heated at a slow, constant rate.[21]

    • An ignition source is applied at specified temperature intervals.[21]

  • Endpoint: The flash point is the lowest temperature at which the application of the ignition source causes the vapors above the liquid to ignite.[21]

Autoignition Temperature Determination - ASTM E659

This method determines the lowest temperature at which a substance will spontaneously ignite in air without an external ignition source.[24]

  • Objective: To determine the autoignition temperature of a chemical.[24]

  • Apparatus: A heated flask, typically 500 mL, placed in a furnace with controlled temperature.[25]

  • Procedure:

    • The flask is heated to a predetermined temperature.[25]

    • A small, measured amount of the test substance is injected into the hot flask.[25]

    • The flask is observed for a specified period (e.g., 5-10 minutes) for signs of ignition (a flame or explosion).[26]

    • The test is repeated at various temperatures and sample volumes to find the lowest temperature at which ignition occurs.[25]

  • Endpoint: The autoignition temperature is the lowest temperature at which the substance ignites spontaneously.[25]

Conclusion

This compound is a valuable chemical reagent with significant hazards. A thorough understanding of its physical and chemical properties, toxicity, and fire hazards is essential for its safe use. Adherence to recommended exposure limits, the use of appropriate personal protective equipment, and proper handling and storage practices are critical for mitigating the risks to researchers, scientists, and drug development professionals. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory.

References

An In-depth Technical Guide to the Basicity and pKa of Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basicity and pKa of diisopropylamine, a crucial secondary amine in organic synthesis. It details the underlying chemical principles, quantitative data, experimental determination protocols, and the practical implications of its unique structural and electronic properties.

Physicochemical Properties of this compound

This compound, systematically named N-(propan-2-yl)propan-2-amine, is a colorless liquid characterized by a distinct ammonia-like odor.[1] Its physical and chemical properties are fundamental to its application and handling in a laboratory setting.

PropertyValueReference(s)
Molecular Formula C₆H₁₅N[1]
Molar Mass 101.193 g·mol⁻¹[1]
pKa of Conjugate Acid (BH⁺) 11.07 (in water)[1][2]
pKb 3.43[1]
Boiling Point 83-85 °C[1]
Melting Point -61 °C[1]
Density 0.722 g/mL (at 25 °C)[1]
Solubility in Water Miscible[1]

Basicity and pKa: A Quantitative Perspective

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is quantified using the base dissociation constant (Kb) or, more commonly, the pKa of its conjugate acid (BH⁺).[3]

The equilibrium reaction for this compound in water is as follows:

(CH₃)₂CH-NH-CH(CH₃)₂ + H₂O ⇌ (CH₃)₂CH-NH₂⁺-CH(CH₃)₂ + OH⁻

The pKa is the negative logarithm of the acid dissociation constant (Ka) of the corresponding conjugate acid, the diisopropylammonium ion.[3] A higher pKa value for the conjugate acid signifies a stronger base, as it indicates that the acid is weaker and less likely to donate its proton. With a pKa of approximately 11.07, this compound is classified as a moderately strong base.[1][2]

The relationship between pKa and pKb at 25°C is given by the equation: pKa + pKb = 14.

Theoretical Basis of this compound's Basicity and Nucleophilicity

The chemical behavior of this compound is a direct consequence of its molecular structure, specifically the interplay between electronic and steric effects.

Inductive Effect

Alkyl groups, such as the two isopropyl groups in this compound, are electron-donating.[4][5] They exhibit a positive inductive effect (+I), pushing electron density towards the central nitrogen atom. This increased electron density on the nitrogen makes its lone pair more available and more attractive to protons, thereby increasing the amine's basicity compared to ammonia (B1221849) (pKa of conjugate acid ≈ 9.3).[4]

Steric Hindrance

The two bulky isopropyl groups create significant steric congestion around the nitrogen atom's lone pair.[6] While this steric hindrance does not prevent the small proton from accessing the lone pair (allowing it to function as a strong base), it effectively blocks larger electrophiles from approaching.[6][7] This steric shielding is the reason this compound is classified as a non-nucleophilic base .[6] This property is highly valuable in organic synthesis, where it can deprotonate a substrate without causing unwanted nucleophilic side reactions, such as substitution or addition.[6]

The logical relationship between this compound's structure and its function is illustrated below.

G Logical Relationship: Structure to Function of this compound cluster_structure Molecular Structure cluster_properties Chemical Properties cluster_function Chemical Function Structure This compound ((CH₃)₂CH)₂NH Isopropyl Two Isopropyl Groups Structure->Isopropyl Nitrogen Nitrogen Lone Pair Structure->Nitrogen Inductive Positive Inductive Effect (+I) Isopropyl->Inductive Steric Steric Hindrance Isopropyl->Steric Basicity High Basicity (pKa ≈ 11.07) Inductive->Basicity Increases electron density on N Nucleophilicity Low Nucleophilicity (Poor Nucleophile) Steric->Nucleophilicity Shields N lone pair from electrophiles G Experimental Workflow for pKa Determination by Potentiometric Titration cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (Buffers pH 4, 7, 10) B Prepare Analyte: Dissolve this compound in H₂O A->B C Prepare Titrant: Standardize 0.1 M HCl B->C D Record Initial pH C->D E Add HCl Titrant Incrementally D->E F Record Volume (V) and pH after each addition E->F F->E Repeat until pH stabilizes post-inflection G Plot pH vs. Volume of HCl F->G H Determine Equivalence Point (V_eq) G->H I Calculate Half-Equivalence Point (V_eq / 2) H->I J Find pH at V_eq / 2 I->J K Result: pH = pKa J->K

References

An In-depth Technical Guide to the Solubility of Diisopropylamine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a secondary amine with the chemical formula [(CH₃)₂CH]₂NH. It is a colorless liquid with an ammonia-like odor and is a crucial intermediate and reagent in a multitude of chemical syntheses, including the preparation of pharmaceuticals and agrochemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, details a robust experimental protocol for its quantitative determination, and presents a logical workflow for solubility testing.

Core Principles of this compound Solubility

The solubility of this compound is governed by its molecular structure, which features a polar secondary amine group capable of hydrogen bonding and two nonpolar isopropyl groups. This amphiphilic nature dictates its solubility behavior in different solvents.

  • Polar Solvents: The lone pair of electrons on the nitrogen atom and the N-H bond allow this compound to act as a hydrogen bond acceptor and donor, respectively. This facilitates strong intermolecular interactions with polar protic solvents like alcohols and water, as well as with polar aprotic solvents.

  • Nonpolar Solvents: The two isopropyl groups contribute to the nonpolar character of the molecule, allowing for van der Waals interactions with nonpolar solvents.

Generally, this compound is considered to be highly soluble or miscible with a wide range of common organic solvents.

Quantitative and Qualitative Solubility Data

Precise quantitative solubility data for this compound across a broad spectrum of organic solvents at various temperatures is not extensively documented in publicly available literature. Most sources describe its solubility in qualitative terms. The available information is summarized in the table below.

SolventChemical FormulaTypeSolubilityTemperature (°C)Source(s)
WaterH₂OPolar Protic100 g/L20[1][2][3]
EthanolC₂H₅OHPolar ProticSoluble / Very SolubleNot Specified[1][4]
Alcohol (general)R-OHPolar ProticSolubleNot Specified[1][2]
AcetoneC₃H₆OPolar AproticVery SolubleNot Specified[4]
Diethyl Ether(C₂H₅)₂OPolar AproticSoluble / Very SolubleNot Specified[1][4]
BenzeneC₆H₆NonpolarVery SolubleNot Specified[4]
Most Organic Solvents--MiscibleNot Specified[5][6]

Experimental Protocols for Solubility Determination

For applications requiring precise solubility values, direct experimental determination is necessary. The following is a detailed protocol for the gravimetric determination of this compound solubility in an organic solvent. This method is reliable and can be adapted for various solvents and temperatures.

Objective: To quantitatively determine the solubility of this compound in a specific organic solvent at a defined temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled water bath or shaker

  • Analytical balance (readable to ±0.0001 g)

  • Glass vials or flasks with airtight seals

  • Volumetric flasks and pipettes

  • Syringe filters (compatible with the solvent)

  • Drying oven or rotary evaporator

  • Fume hood

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the organic solvent in a sealed glass vial or flask. The presence of undissolved this compound is essential to ensure saturation.

    • Place the sealed container in a thermostatic water bath or shaker set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time required may vary depending on the solvent and temperature.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is established, allow the mixture to stand undisturbed at the set temperature for a period to allow the undissolved this compound to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Immediately filter the withdrawn sample through a syringe filter that is compatible with the solvent to remove any microscopic undissolved droplets or particles.

  • Gravimetric Analysis:

    • Dispense a precisely known volume of the filtered, saturated solution into a pre-weighed, dry container (e.g., a beaker or evaporating dish).

    • Determine the mass of the solution using an analytical balance.

    • Carefully evaporate the solvent under controlled conditions. This can be done in a fume hood with a gentle stream of nitrogen or using a rotary evaporator. The evaporation temperature should be kept well below the boiling point of this compound (84°C) to prevent its loss.

    • Once the solvent is completely removed, weigh the container with the this compound residue.

    • Repeat the weighing until a constant mass is obtained, ensuring all the solvent has evaporated.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the mass of the empty container from the final constant mass.

    • The solubility can be expressed in various units:

      • g/100 mL: (mass of dissolved this compound / volume of the saturated solution withdrawn) * 100

      • g/100 g of solvent: [(mass of dissolved this compound) / (mass of the saturated solution - mass of dissolved this compound)] * 100

Mandatory Visualizations

The following diagrams illustrate the key logical and experimental workflows related to the solubility of this compound.

G cluster_solubility_factors Factors Influencing this compound Solubility cluster_interaction Solute-Solvent Interactions DIPA This compound Structure PolarGroup Polar N-H Group (Hydrogen Bonding) DIPA->PolarGroup NonpolarGroups Nonpolar Isopropyl Groups (Van der Waals Forces) DIPA->NonpolarGroups Interaction Solubility Outcome PolarGroup->Interaction favors polar solvents NonpolarGroups->Interaction favors nonpolar solvents Solvent Solvent Properties Polarity Polarity Solvent->Polarity H_Bonding Hydrogen Bonding Capability Solvent->H_Bonding Polarity->Interaction like dissolves like H_Bonding->Interaction strong interaction

Caption: Factors influencing this compound solubility.

G start Start: Define Solvent and Temperature prepare Prepare Supersaturated Solution (Excess DIPA in Solvent) start->prepare equilibrate Equilibrate at Constant Temperature (e.g., 24-48h with agitation) prepare->equilibrate settle Allow Undissolved DIPA to Settle equilibrate->settle withdraw Withdraw Aliquot of Supernatant settle->withdraw filter Filter through Solvent-Compatible Syringe Filter withdraw->filter weigh_initial Weigh a Known Volume of Filtered Saturated Solution filter->weigh_initial evaporate Evaporate Solvent under Controlled Conditions weigh_initial->evaporate weigh_final Weigh Residue (DIPA) to a Constant Mass evaporate->weigh_final calculate Calculate Solubility (g/100mL or g/100g) weigh_final->calculate end End: Report Solubility Data calculate->end

Caption: Experimental workflow for solubility determination.

References

The Historical Discovery and Development of Diisopropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylamine (DIPA) is a secondary amine of significant industrial and academic importance. Its sterically hindered nature makes it a crucial precursor to non-nucleophilic strong bases, most notably lithium diisopropylamide (LDA), a cornerstone reagent in modern organic synthesis. This technical guide provides an in-depth exploration of the historical discovery, development of synthetic methodologies, and the evolution of this compound's applications, with a focus on its pivotal role in pharmaceutical and agrochemical research and development.

Historical Overview and Discovery

While this compound's rise to prominence is closely tied to the development of organolithium chemistry in the mid-20th century, pinpointing its exact first synthesis in the historical literature is challenging. Early research into the synthesis of secondary amines was extensive, and it is plausible that this compound was prepared as part of broader studies on the reactions of isopropyl halides or sulfate (B86663) with ammonia (B1221849).

A significant milestone in the large-scale availability of this compound was the development of a "one-step process for preparing this compound" detailed in a patent filed in 1949 by Willard C. Bull. This method, centered on the reductive amination of acetone (B3395972) with ammonia, represented a crucial advancement for the industrial production of this compound, making it a readily accessible commodity chemical and paving the way for its widespread use.

Physicochemical Properties

A comprehensive understanding of this compound's physical and chemical properties is essential for its safe handling and effective application in synthesis.

PropertyValueReference
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol
Appearance Colorless liquid
Odor Ammonia-like, fishy
Boiling Point 83-85 °C
Melting Point -61 °C
Density 0.722 g/mL at 25 °C
pKa of Conjugate Acid ~11.07
Solubility Soluble in water, ethanol, ether, acetone, and benzene.

Synthesis of this compound: Experimental Protocols

The primary industrial method for the synthesis of this compound is the reductive amination of acetone with ammonia. This process has been refined over the years for efficiency and yield.

Industrial Synthesis: Reductive Amination of Acetone

This method involves the reaction of acetone with ammonia in the presence of a reducing agent, typically hydrogen gas, and a catalyst.

Reaction: 2 (CH₃)₂CO + NH₃ + 2 H₂ → [(CH₃)₂CH]₂NH + 2 H₂O

Experimental Protocol (Based on the Willard C. Bull Patent):

  • Reactants: Acetone, anhydrous ammonia, and hydrogen gas.

  • Catalyst: A modified copper oxide catalyst, such as copper chromite.

  • Reaction Vessel: A high-pressure autoclave or reactor.

  • Procedure:

    • The reactor is charged with acetone, liquid ammonia, and the copper chromite catalyst.

    • The vessel is pressurized with hydrogen.

    • The mixture is heated to a temperature in the range of 150-220 °C.

    • The reaction is maintained under pressure until the uptake of hydrogen ceases.

    • After cooling, the reaction mixture is filtered to remove the catalyst.

    • The product, this compound, is isolated and purified by fractional distillation.

  • Yield: This one-step process provides high yields of this compound, making it economically viable for large-scale production.

G Acetone Acetone Reactor High-Pressure Reactor Acetone->Reactor Ammonia Ammonia Ammonia->Reactor Hydrogen Hydrogen Hydrogen->Reactor Catalyst Copper Chromite Catalyst Catalyst->Reactor Intermediate Imine Intermediate (transient) Reactor->Intermediate Reaction This compound This compound Intermediate->this compound Reduction

Industrial Synthesis of this compound via Reductive Amination.
Laboratory Scale Synthesis from Isopropylamine

This compound can also be synthesized from isopropylamine, which can be a more convenient route for laboratory-scale preparations.

Reaction: 2 (CH₃)₂CHNH₂ → [(CH₃)₂CH]₂NH + NH₃

Experimental Protocol:

  • Reactants: Isopropylamine.

  • Catalyst: A solid acid catalyst, such as a zeolite (e.g., Hβ zeolite).

  • Apparatus: A fixed-bed flow reactor.

  • Procedure:

    • The catalyst is packed into the flow reactor and activated at a high temperature under a flow of inert gas.

    • Isopropylamine is vaporized and passed through the heated catalyst bed, typically at temperatures ranging from 150 °C to 350 °C and pressures from 1.0 to 8.0 MPa.

    • The effluent from the reactor, containing this compound, unreacted isopropylamine, and ammonia, is condensed.

    • The product is separated and purified by fractional distillation.

Key Developments and Applications

The primary driver for the large-scale production and widespread use of this compound is its role as a precursor to sterically hindered, non-nucleophilic bases.

Lithium Diisopropylamide (LDA)

The most significant application of this compound is in the preparation of lithium diisopropylamide (LDA), a powerful, non-nucleophilic strong base.

Formation of LDA: [(CH₃)₂CH]₂NH + n-BuLi → [(CH₃)₂CH]₂NLi + C₄H₁₀

Experimental Protocol for in situ LDA Preparation (Laboratory Scale):

  • Reagents: this compound, n-butyllithium (n-BuLi) in hexanes, and an anhydrous ether solvent (typically tetrahydrofuran, THF).

  • Apparatus: A flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and maintained under an inert atmosphere (e.g., argon or nitrogen).

  • Procedure:

    • Anhydrous THF is added to the flask and cooled to -78 °C in a dry ice/acetone bath.

    • This compound (freshly distilled from calcium hydride) is added via syringe.

    • A solution of n-butyllithium in hexanes is added dropwise to the stirred solution at -78 °C.

    • The resulting colorless to pale yellow solution of LDA is typically used immediately for subsequent reactions.

G DIPA This compound Reaction Deprotonation DIPA->Reaction nBuLi n-Butyllithium nBuLi->Reaction THF Anhydrous THF (-78 °C) THF->Reaction Solvent LDA Lithium Diisopropylamide (LDA) Reaction->LDA Butane Butane (byproduct) Reaction->Butane

Laboratory Preparation of Lithium Diisopropylamide (LDA).

LDA's utility stems from its ability to selectively deprotonate weakly acidic protons, such as the α-protons of carbonyl compounds, to form kinetically favored enolates without acting as a nucleophile itself. This has made it an indispensable tool in a vast array of carbon-carbon bond-forming reactions, including aldol (B89426) reactions and alkylations, which are fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry.

N,N-Diisopropylethylamine (Hünig's Base)

This compound is also a precursor to another important non-nucleophilic base, N,N-Diisopropylethylamine, commonly known as Hünig's base. It is typically synthesized by the alkylation of this compound with diethyl sulfate. Hünig's base is widely used as a proton scavenger in a variety of organic reactions.

Agrochemicals and Pharmaceuticals

This compound is a key intermediate in the synthesis of various agrochemicals, including herbicides. Furthermore, its derivatives are integral components in the synthesis of a range of active pharmaceutical ingredients (APIs).

Conclusion

From its likely origins in early amine synthesis research to its industrial-scale production, this compound has evolved into a critical reagent in modern organic chemistry. Its development has been intrinsically linked to the demand for potent, sterically hindered, non-nucleophilic bases. The discovery and application of lithium diisopropylamide, in particular, have revolutionized synthetic organic chemistry, enabling the construction of complex molecular architectures with high levels of control and selectivity. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of the history, synthesis, and reactivity of this compound is essential for leveraging its full potential in the creation of novel and valuable molecules.

The Pivotal Role of Diisopropylamine: A Technical Guide for Synthetic and Pharmaceutical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Diisopropylamine (DIPA) is a secondary amine characterized by the chemical formula [(CH₃)₂CH]₂NH.[1] It presents as a colorless liquid with a characteristic ammonia-like odor.[1] While a seemingly simple molecule, its unique structural and chemical properties, most notably its significant steric hindrance, have established it as an indispensable tool in modern organic synthesis. This technical guide provides an in-depth exploration of the multifaceted roles of this compound, with a particular focus on its applications in pharmaceutical and agrochemical development. For researchers, scientists, and drug development professionals, a thorough understanding of DIPA's reactivity, handling, and diverse applications is crucial for the efficient and selective synthesis of complex molecular targets.

Core Chemical and Physical Properties

A comprehensive understanding of this compound's physical and chemical properties is fundamental to its effective application in a laboratory setting. The bulky isopropyl groups flanking the nitrogen atom are the primary determinants of its characteristic reactivity.[2]

PropertyValueReference(s)
Molecular Formula C₆H₁₅N[3]
Molecular Weight 101.19 g/mol [3]
Appearance Colorless liquid[1][3]
Odor Ammonia-like, fishy[1]
Boiling Point 83-85 °C[1]
Melting Point -61 °C[1]
Density 0.722 g/mL at 25 °C[1]
pKa of Conjugate Acid ~11.07[1]
Solubility in Water Miscible[1]
Solubility in Organic Solvents Soluble in ethanol, ether, acetone, benzene[2]

The Archetypal Sterically Hindered Base

The most prominent role of this compound in organic synthesis is as a sterically hindered, non-nucleophilic base. The two bulky isopropyl groups effectively shield the nitrogen's lone pair of electrons, impeding its ability to act as a nucleophile and participate in substitution reactions.[2] This characteristic is highly valuable in reactions where the primary function of the base is to deprotonate a substrate without interfering with electrophilic centers.

Lithium Diisopropylamide (LDA): The Preeminent Non-Nucleophilic Strong Base

This compound is the immediate precursor to Lithium Diisopropylamide (LDA), one of the most widely used strong, non-nucleophilic bases in organic chemistry.[1][4] LDA is particularly effective for the deprotonation of weakly acidic protons, such as the α-protons of carbonyl compounds, to generate enolates.[4]

This protocol details the in-situ generation of LDA for the deprotonation of a generic carbonyl compound.

Materials:

  • This compound (freshly distilled from CaH₂)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration titrated)

  • Carbonyl substrate

  • Electrophile

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard glassware for anhydrous, inert-atmosphere reactions (e.g., Schlenk line or glovebox)

Procedure:

  • LDA Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. To this cooled solution, add n-butyllithium (1.0 equivalent) dropwise via syringe. Stir the resulting solution at -78 °C for 15-30 minutes to ensure complete formation of LDA.[4][5][6]

  • Enolate Generation: To the freshly prepared LDA solution at -78 °C, add a solution of the carbonyl substrate (1.0 equivalent) in anhydrous THF dropwise. Stir the reaction mixture at -78 °C for 30-60 minutes to facilitate complete enolate formation.[6]

  • Electrophilic Quench: Add the desired electrophile (1.0-1.2 equivalents) to the enolate solution at -78 °C. The reaction is typically stirred at this temperature for a period of time (e.g., 30 minutes to 2 hours) and then allowed to warm to a higher temperature (e.g., 0 °C or room temperature) to ensure complete reaction.[5]

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5][6]

  • Purification: The crude product can be purified by standard laboratory techniques such as column chromatography, distillation, or recrystallization.

LDA_Formation_and_Reaction DIPA This compound LDA Lithium Diisopropylamide (LDA) DIPA->LDA + n-BuLi (THF, -78 °C) nBuLi n-Butyllithium nBuLi->LDA Butane Butane LDA->Butane DIPA_regen This compound LDA->DIPA_regen protonated Carbonyl Carbonyl Compound (e.g., Ketone, Ester) Enolate Lithium Enolate Carbonyl->Enolate + LDA Product Alkylated Product Enolate->Product + Electrophile Electrophile Electrophile (e.g., Alkyl Halide) Electrophile->Product

Figure 1: Formation of LDA and its use in enolate generation.

This compound in the Synthesis of Key Reagents and Pharmaceuticals

Beyond its direct use and the formation of LDA, this compound serves as a crucial starting material for other important reagents and is a key building block in the synthesis of numerous pharmaceuticals and agrochemicals.

Hünig's Base (N,N-Diisopropylethylamine)

This compound is the precursor to N,N-Diisopropylethylamine (DIPEA), also known as Hünig's base.[1] DIPEA is another sterically hindered, non-nucleophilic base commonly used as a proton scavenger in a variety of organic reactions, including peptide couplings and transition metal-catalyzed cross-coupling reactions.[7][8]

This protocol describes the synthesis of Hünig's base from this compound and an ethylating agent.

Materials:

  • This compound (DIPA)

  • Ethyl iodide (EtI) or diethyl sulfate

  • Methyl ethyl ketone (MEK) or another suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (2 equivalents) and ethyl iodide (1 equivalent) in a suitable solvent such as MEK.[9]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 24 hours). A precipitate of this compound hydroiodide will form.[9]

  • Isolation of DIPEA: After cooling, filter the reaction mixture to remove the precipitated salt. The filtrate contains the desired N,N-diisopropylethylamine. To isolate, treat the filtrate with aqueous HCl to form the hydrochloride salt of DIPEA, which can be extracted into the aqueous phase. The aqueous layer is then made basic with NaOH, and the liberated DIPEA is extracted with an organic solvent.[9]

  • Purification: The crude DIPEA is then purified by distillation.[9]

Hunigs_Base_Synthesis DIPA This compound DIPEA N,N-Diisopropylethylamine (Hünig's Base) DIPA->DIPEA + Ethyl Iodide (Reflux) DIPA_HI This compound Hydroiodide DIPA->DIPA_HI as salt EtI Ethyl Iodide EtI->DIPEA

Figure 2: Synthesis of Hünig's Base from this compound.
Applications in Drug Development and Agrochemicals

This compound is a key intermediate in the synthesis of a wide range of commercially important molecules.

  • Pharmaceuticals: It is used in the manufacturing of vasodilator and hypertensive drugs, such as this compound Dichloroacetate, and is a component in the synthesis of some statins, a class of cholesterol-lowering drugs.[3][10]

  • Agrochemicals: DIPA is a vital precursor for several herbicides, including the thiocarbamates diallate (B166000) and triallate.[1] It is also used in the synthesis of insecticides like deltamethrin (B41696) and lambda-cyhalothrin, and fungicides.[3][11] Specifically, it is a key intermediate in the synthesis of sulfonylurea herbicides like bensulfuron (B1205469) and pyrazosulfuron.[11]

This compound as a Catalyst and in Other Applications

While its role as a precursor to strong bases is paramount, this compound itself can function as a catalyst and finds use in other industrial applications.

  • Catalysis: this compound can act as a single catalyst in the synthesis of aryl disulfides from the oxidative coupling of aryl thiols.[12] Its basicity allows it to facilitate various chemical transformations.

  • Peptide Synthesis: While its derivative, DIPEA, is more commonly used, this compound can also be involved in peptide coupling reactions, primarily to control pH.[7][13]

  • Corrosion Inhibition: this compound and its derivatives, such as Diisopropyl Ammonium Nitrate (DIPAN), are effective vapor phase corrosion inhibitors.[3] The lone pair of electrons on the nitrogen atom allows for adsorption onto metal surfaces, forming a protective film.[14]

DIPA_Applications cluster_reagents Key Reagents cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_other Other Applications DIPA This compound LDA Lithium Diisopropylamide (LDA) DIPA->LDA Precursor to DIPEA Hünig's Base (DIPEA) DIPA->DIPEA Precursor to Vasodilators Vasodilators DIPA->Vasodilators Intermediate in Synthesis Statins Statins DIPA->Statins Intermediate in Synthesis Herbicides Herbicides (e.g., Diallate) DIPA->Herbicides Intermediate in Synthesis Insecticides Insecticides DIPA->Insecticides Intermediate in Synthesis Catalyst Catalyst DIPA->Catalyst Direct Use as Corrosion_Inhibitor Corrosion Inhibitor DIPA->Corrosion_Inhibitor Precursor to

Figure 3: Overview of this compound's Core Applications.

Conclusion

This compound is a cornerstone of modern synthetic chemistry, offering a unique combination of steric hindrance and basicity. Its primary role as the precursor to the powerful, non-nucleophilic base, lithium diisopropylamide, has revolutionized the formation of carbon-carbon bonds. Furthermore, its utility extends to the synthesis of other essential reagents like Hünig's base and its direct application as an intermediate in the production of a multitude of pharmaceuticals and agrochemicals. For the discerning researcher and development professional, a comprehensive grasp of this compound's properties and reaction protocols is not merely advantageous but essential for the advancement of chemical synthesis and drug discovery.

References

An In-Depth Technical Guide to Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of diisopropylamine, along with detailed experimental protocols for its synthesis and a key application. This compound is a secondary amine that serves as a crucial building block and reagent in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its sterically hindered nature makes it a highly selective nucleophile and the precursor to the widely used non-nucleophilic strong base, lithium diisopropylamide (LDA).

Core Properties of this compound

This compound is a colorless liquid characterized by an ammonia-like odor.[1][2] A summary of its key quantitative data is presented below for easy reference and comparison.

PropertyValue
Molecular Formula C₆H₁₅N[1][3][4]
Linear Formula [(CH₃)₂CH]₂NH[2][5]
Molecular Weight 101.19 g/mol [1][4][5][6]
CAS Number 108-18-9[1][3][6]
Density 0.722 g/mL at 25 °C[6]
Boiling Point 84 °C[3][6]
Melting Point -61 °C[3][6]
Flash Point -1.1 °C (30 °F)[1][7]
Solubility Slightly soluble in water; soluble in alcohol.[1][6][7]
IUPAC Name N-(propan-2-yl)propan-2-amine[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of lithium diisopropylamide (LDA) are outlined below. These protocols are fundamental for research and development applications requiring this versatile amine.

1. Synthesis of this compound via Reductive Amination

This compound is commercially produced through the reductive amination of acetone (B3395972) with ammonia.[2] This process involves the catalytic hydrogenation of the imine intermediate formed from acetone and ammonia.

  • Reaction: NH₃ + 2 (CH₃)₂CO + 2 H₂ → [(CH₃)₂CH]₂NH + 2 H₂O[2]

  • Raw Materials: Acetone, Ammonia, Hydrogen gas.

  • Catalyst: A modified copper oxide, such as copper chromite, or a nickel-based catalyst (e.g., Raney Nickel) is typically employed.[2][3]

  • Procedure:

    • The catalyst is activated in a fixed-bed continuous flow reactor under a stream of hydrogen at elevated temperatures (e.g., up to 600 °C, depending on the specific catalyst).[3]

    • A gaseous mixture of acetone, ammonia, and hydrogen is introduced into the reactor.[3] The molar ratio of reactants is optimized to favor the formation of the secondary amine over the primary amine (isopropylamine).

    • The reaction is conducted under pressure (ranging from atmospheric to 8.0 MPa) and at temperatures between 150 °C and 350 °C.[3][4]

    • The crude product stream, containing this compound, isopropylamine (B41738), and unreacted starting materials, is cooled and condensed.

    • The final product, this compound, is purified from the crude mixture by fractional distillation.[3]

2. Preparation of Lithium Diisopropylamide (LDA)

LDA is a strong, non-nucleophilic base widely used in organic synthesis for deprotonation reactions. It is typically prepared in situ from this compound and an organolithium reagent, most commonly n-butyllithium (n-BuLi).

  • Reaction: [(CH₃)₂CH]₂NH + n-BuLi → [(CH₃)₂CH]₂NLi + C₄H₁₀

  • Reagents & Equipment:

    • This compound (freshly distilled from calcium hydride for best results).[1][7]

    • n-Butyllithium (typically a 1.6 M solution in hexanes).[1]

    • Anhydrous tetrahydrofuran (B95107) (THF).

    • An oven-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen/argon inlet.

    • Syringes for liquid transfer.

    • Dry ice/acetone bath.

  • Procedure:

    • Set up the flask under an inert atmosphere (nitrogen or argon).

    • Using a syringe, add anhydrous THF to the flask, followed by the required amount of this compound (e.g., 1.2 equivalents).[1][8]

    • Cool the flask to -78 °C using a dry ice/acetone bath.[1]

    • Slowly add n-butyllithium solution (e.g., 1.1 equivalents) dropwise to the stirred this compound/THF mixture.[1] The reaction is instantaneous.

    • The resulting solution of LDA is typically kept at -78 °C and is ready for the addition of the substrate to be deprotonated.

Visualized Workflow: Synthesis of this compound

The following diagram illustrates the industrial synthesis process of this compound, highlighting the key stages from reactants to the final purified product.

Diisopropylamine_Synthesis cluster_reactants Reactants Acetone Acetone ((CH₃)₂CO) Mixer Gas-Phase Mixing Acetone->Mixer Ammonia Ammonia (NH₃) Ammonia->Mixer Hydrogen Hydrogen (H₂) Hydrogen->Mixer Reactor Fixed-Bed Catalytic Reactor (150-350°C, High Pressure) Mixer->Reactor Reactant Feed Condenser Condensation & Separation Reactor->Condenser Crude Product Stream Distillation Fractional Distillation Condenser->Distillation Liquid Crude Byproduct Byproducts (Isopropylamine, Water) Condenser->Byproduct Product Purified this compound Distillation->Product Distillation->Byproduct Lighter/Heavier Fractions

Caption: Industrial synthesis of this compound via reductive amination.

References

understanding the odor and appearance of diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Odor and Appearance of Diisopropylamine

Introduction

This compound (DIPA) is a secondary amine with the chemical formula [(CH₃)₂CH]₂NH.[1] It is a versatile organic compound utilized as a chemical intermediate and catalyst in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of its physical properties, including its distinct odor and appearance, is fundamental for safe handling, quality control, and analytical characterization. This guide provides a detailed technical overview of these characteristics, supported by quantitative data and generalized experimental methodologies.

Physical Appearance

Under standard conditions, this compound is a clear, colorless liquid.[4][5][6] Its lack of color is an indicator of its purity. The presence of any color may suggest contamination or degradation. It is less dense than water and its vapors are heavier than air.[4][5]

Olfactory Characteristics

This compound possesses a strong, characteristic odor that is most commonly described as ammonia-like or fish-like.[1][4][7][8] This potent scent is a key identifying feature and serves as a primary warning of its presence in the ambient atmosphere. The odor becomes irritating at a concentration of 100 mg/m³.[2][9] Due to the subjective nature of odor perception and potential for olfactory fatigue, relying solely on odor for exposure detection is not recommended.[8]

Odor Threshold

The odor threshold is the lowest concentration of a substance in the air that can be detected by the human sense of smell. There is a range of reported odor threshold values for this compound, reflecting variations in experimental methodologies and individual sensory differences.

Data Summary

The quantitative data related to the olfactory properties of this compound are summarized in the table below for ease of comparison.

ParameterValueSource
Odor DescriptionAmmonia-like, Fish-like[1][4][7][8]
Odor Threshold0.017 - 4.2 ppm[2][9]
Odor Threshold (Mean)0.13 ppm[4][6]
Odor Threshold Range0.13 - 0.38 ppm[8]
Odor Threshold (ACGIH)1.8 ppm[4][9]
Irritating Concentration100 mg/m³ (fishlike odor)[2][9]

Experimental Protocols

The determination of appearance and odor characteristics of chemical compounds like this compound involves standardized methodologies. While specific, detailed protocols for this compound are not publicly available, the following sections describe the general experimental procedures employed in the chemical and sensory sciences.

Determination of Appearance

The appearance of a liquid chemical is determined through visual inspection under controlled conditions.

Objective: To qualitatively assess the color and clarity of the this compound sample.

Methodology:

  • A sample of this compound is placed in a clear, colorless, and transparent container, such as a glass test tube or beaker.

  • The sample is observed against a white background to accurately assess its color.

  • The observation is conducted under good lighting conditions, preferably diffuse daylight or a standardized light source.

  • The clarity of the liquid is determined by observing for the presence of any suspended particles or turbidity.

  • The results are recorded, describing the sample as "clear and colorless" or noting any deviation.

Determination of Odor Threshold

Odor threshold determination is a sensory analysis method that requires a panel of trained human assessors. The methodology is designed to find the concentration at which a certain percentage of the panel can reliably detect the odor. A common technique is dynamic olfactometry.

Objective: To quantify the odor detection threshold of this compound in air.

Methodology:

  • Panel Selection: A group of qualified panelists is selected based on their individual olfactory sensitivity, which is typically screened using a standard odorant (e.g., n-butanol).

  • Sample Preparation: A certified gas standard of this compound is diluted with an odor-free gas (e.g., nitrogen or purified air) using a series of mass flow controllers. This creates a range of precisely known concentrations.

  • Presentation to Panel: The diluted gas samples are presented to the panelists through an olfactometer. A common presentation method is the forced-choice triangle test, where two ports present odor-free air and one port presents the diluted odorant. The panelist must identify the port with the odor.

  • Data Collection: The procedure is repeated with a descending series of concentrations to determine the lowest concentration each panelist can reliably detect.

  • Data Analysis: The individual threshold estimates are geometrically averaged to calculate the panel's odor detection threshold. The result is typically expressed in parts per million (ppm) or mg/m³.

Visualization of Physical Properties

The following diagram illustrates the relationship between the physical state of this compound and its observable properties.

G Figure 1. Physicochemical Properties of this compound substance This compound (Purity ≥99.5%) state Physical State (Standard Conditions) substance->state liquid Liquid state->liquid vapor Vapor / Gas state->vapor appearance Appearance liquid->appearance Observed as odor Odor liquid->odor Characterized by vapor->odor Detected by desc_appearance Clear, Colorless appearance->desc_appearance is desc_odor Ammonia-like, Fish-like odor->desc_odor is

References

Diisopropylamine: A Cornerstone Precursor in Modern Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA), a secondary amine with the chemical formula [(CH₃)₂CH]₂NH, is a versatile and widely utilized precursor in the synthesis of a diverse array of chemical compounds.[1][2] Its sterically hindered nature and moderate basicity make it an indispensable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[3] This technical guide provides a comprehensive overview of the role of this compound as a precursor, detailing its application in the synthesis of key chemical entities, complete with experimental protocols, quantitative data, and mechanistic pathways.

Physicochemical Properties of this compound and a Key Derivative

A thorough understanding of the physicochemical properties of this compound and its derivatives is crucial for their effective application in synthesis.

PropertyThis compound (DIPA)N,N-Diisopropylethylamine (Hünig's Base)
CAS Number 108-18-9[4]7087-68-5[5]
Molecular Formula C₆H₁₅N[4]C₈H₁₉N[5]
Molecular Weight 101.19 g/mol [4]129.24 g/mol [5]
Appearance Colorless liquid[6]Colorless to light yellow liquid[7]
Boiling Point 83-84 °C127 °C[8]
Melting Point -61 °C[6]-50 to -46 °C[1]
Density 0.722 g/mL at 25 °C[6]0.742 g/mL at 25 °C[8]
pKa of Conjugate Acid 11.07[6]10.75[1]
Solubility in Water SolubleLimited (approx. 4 g/L at 20 °C)[1]

Core Applications and Synthesis Protocols

This compound serves as a critical starting material for several important classes of compounds. The following sections detail the synthesis of these compounds, providing experimental protocols and mechanistic insights.

Lithium Diisopropylamide (LDA): A Premier Non-Nucleophilic Base

The most prominent application of this compound is as the precursor to Lithium Diisopropylamide (LDA), a strong, sterically hindered, non-nucleophilic base widely used in organic synthesis for deprotonation reactions, particularly in the formation of enolates.[2][6]

This protocol describes the in-situ preparation of LDA for subsequent reactions.

Materials:

  • This compound (freshly distilled from calcium hydride)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (e.g., 20 mL).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add this compound (e.g., 1.4 mL, 10 mmol) to the cold THF via syringe.

  • Slowly add a solution of n-butyllithium in hexanes (e.g., 6.25 mL of a 1.6 M solution, 10 mmol) dropwise to the stirred solution.

  • After the addition is complete, stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • The LDA solution is now ready for use in subsequent deprotonation reactions.

Quantitative Data: The formation of LDA from this compound and n-butyllithium is a quantitative reaction, with yields approaching 100%.

LDA_Formation cluster_products Products DIPA This compound LDA Lithium Diisopropylamide (LDA) DIPA->LDA + n-BuLi / THF, -78°C nBuLi n-Butyllithium nBuLi->LDA Butane Butane

LDA Synthesis Pathway
N,N-Diisopropylethylamine (Hünig's Base): A Sterically Hindered Tertiary Amine

N,N-Diisopropylethylamine, commonly known as Hünig's base, is another crucial reagent synthesized from this compound. It is a non-nucleophilic base used as a proton scavenger in a variety of organic reactions.[7]

Materials:

  • This compound

  • Ethyl chloride

  • Potassium iodide (KI) or Sodium iodide (NaI)

  • Strongly alkaline solution (e.g., NaOH or KOH)

Procedure:

  • In a high-pressure autoclave equipped with a stirring and temperature measuring device, charge this compound, ethyl chloride, and a catalytic amount of an iodide salt (e.g., KI or NaI). The molar ratio of this compound to ethyl chloride is typically between 2:1 and 4:1.

  • Seal the autoclave and purge with nitrogen.

  • Heat the reaction mixture to a temperature between 130-230 °C, resulting in a pressure of 0.8-2.5 MPa. Maintain these conditions for 4-10 hours.

  • After the reaction is complete, cool the autoclave and vent any excess pressure.

  • Transfer the reaction mixture to a separatory funnel and add a strongly alkaline solution until the pH of the aqueous layer is between 12.5 and 13.5.

  • Separate the organic layer, and purify by distillation to obtain N,N-diisopropylethylamine.

Quantitative Data: This method can produce N,N-diisopropylethylamine in high yields, often exceeding 90%. For example, reacting this compound with paraldehyde (B1678423) and a metal hydride reducing agent has been reported to yield 91.8-94.7%.[9]

Hunigs_Base_Synthesis cluster_reactants Reactants DIPA This compound HunigsBase N,N-Diisopropylethylamine (Hünig's Base) DIPA->HunigsBase + Ethyl Chloride / Heat, Pressure EtCl Ethyl Chloride EtCl->HunigsBase Salt Diisopropylammonium Chloride Experimental_Workflow_Corrosion_Inhibitor Start Start Reactants Mix this compound and Acid (e.g., Nitric Acid) Start->Reactants Reaction Reaction (e.g., Neutralization) Reactants->Reaction Isolation Isolation and Purification (e.g., Crystallization) Reaction->Isolation Characterization Characterization (e.g., Spectroscopy) Isolation->Characterization End End Characterization->End

References

Methodological & Application

Application Notes and Protocols: Diisopropylamine as a Base in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropylamine (DIPA) is a sterically hindered secondary amine that serves as a versatile and crucial base in modern organic synthesis. While it can be used directly as a non-nucleophilic base in certain reactions, its most prominent role is as the precursor to lithium diisopropylamide (LDA), a powerful, non-nucleophilic strong base. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key organic transformations.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling and effective use in synthesis.[1][2][3][4][5]

PropertyValue
Molecular Formula C₆H₁₅N
Molecular Weight 101.19 g/mol [2][3]
Appearance Clear, colorless liquid[1]
Odor Ammonia-like, fishy[1]
Boiling Point 84 °C[1]
Melting Point -61 °C[1]
Density 0.722 g/mL at 25 °C[1]
pKa of Conjugate Acid ~11.07[2]
Solubility Soluble in water and alcohol[1]

Primary Application: Precursor to Lithium Diisopropylamide (LDA)

The most significant application of this compound in organic synthesis is as the starting material for the in situ preparation of lithium diisopropylamide (LDA). LDA is a strong, sterically hindered, and non-nucleophilic base, making it ideal for the regioselective deprotonation of carbon acids, such as ketones, esters, and nitriles, to form kinetic enolates.[6][7][8][9][10]

Diagram: Synthesis of Lithium Diisopropylamide (LDA)

LDA_Synthesis cluster_conditions Reaction Conditions DIPA This compound (i-Pr)₂NH LDA Lithium Diisopropylamide (LDA) DIPA->LDA + n-BuLi nBuLi n-Butyllithium (n-BuLi) nBuLi->LDA Butane Butane (gas) LDA->Butane byproduct Solvent Anhydrous THF -78 °C to 0 °C

Caption: Synthesis of LDA from this compound and n-butyllithium.

Experimental Protocol: In Situ Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the preparation of an LDA solution for immediate use in a subsequent reaction.[11][12]

Materials:

  • This compound (distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Dry, inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or flame-dried round-bottom flask with a septum

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under a positive pressure of inert gas, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

  • Cool the flask to 0 °C in an ice bath.

  • Add this compound (1.1 equivalents relative to the substrate) to the THF via syringe.

  • Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the solution to warm to room temperature for about 15-20 minutes to ensure complete formation of LDA.

  • Cool the freshly prepared LDA solution to the desired reaction temperature (typically -78 °C) before adding the substrate.

Applications of LDA in Organic Synthesis

Kinetic Alkylation of Ketones

LDA is widely used for the regioselective alkylation of unsymmetrical ketones at the less substituted α-carbon by forming the kinetic enolate.[6][7][9][13]

Diagram: Kinetic vs. Thermodynamic Enolate Formation

Enolate_Formation cluster_conditions1 Kinetic Control cluster_conditions2 Thermodynamic Control Ketone Unsymmetrical Ketone Kinetic Kinetic Enolate (Less Substituted) Ketone->Kinetic Faster, Irreversible Thermodynamic Thermodynamic Enolate (More Substituted) Ketone->Thermodynamic Slower, Reversible LDA LDA, THF, -78 °C Base NaH or RO⁻, RT

Caption: Control of enolate formation using different bases and conditions.

Experimental Protocol: Kinetic Alkylation of 2-Methylcyclohexanone (B44802)

Materials:

  • Freshly prepared LDA solution in THF

  • 2-Methylcyclohexanone

  • Methyl iodide (or other primary alkyl halide)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

Procedure:

  • Prepare a solution of LDA (1.1 equivalents) in anhydrous THF at -78 °C as described above.

  • Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C.

  • Stir the mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

  • Add methyl iodide (1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, then allow it to warm slowly to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography.

Directed Aldol (B89426) Reactions

Directed aldol reactions utilize LDA to pre-form a specific enolate from one carbonyl compound, which then reacts with a second carbonyl electrophile, preventing self-condensation and allowing for crossed aldol reactions.[8][11][14][15][16]

Experimental Protocol: Directed Aldol Reaction of Acetone (B3395972) with Benzaldehyde[11]

Materials:

  • Freshly prepared LDA solution in THF

  • Acetone (anhydrous)

  • Benzaldehyde (B42025) (freshly distilled)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Prepare a solution of LDA (1.0 equivalent) in anhydrous THF and cool it to -78 °C.

  • Add a solution of acetone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution at -78 °C and stir for 30 minutes.

  • Add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.

  • Allow the mixture to warm to room temperature and perform an aqueous workup and extraction as described in the alkylation protocol.

  • Purify the resulting β-hydroxy ketone by chromatography.

Direct Applications of this compound as a Base

While less common than its use as an LDA precursor, this compound can be employed directly as a sterically hindered, non-nucleophilic base in certain reactions.

Aldol Condensation

This compound can catalyze aldol condensations, particularly when a non-nucleophilic amine base is desired to minimize side reactions.[17][18]

Experimental Protocol: this compound-Catalyzed Aldol Condensation[17]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ketone with α-hydrogens (e.g., acetophenone)

  • This compound

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equivalent) and the ketone (1.0 equivalent) in ethanol.

  • Add this compound (0.5-1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Reaction times can vary from several hours to days.

  • If a precipitate (the chalcone (B49325) product) forms, collect it by vacuum filtration and wash with cold ethanol.

  • If no solid forms, pour the reaction mixture into cold water and acidify slightly to induce precipitation.

  • The crude product can be purified by recrystallization from ethanol.

Application in Dehydrohalogenation Reactions

The conjugate base of this compound is effective for dehydrohalogenation reactions to form alkenes and alkynes. While LDA can be used, sodium diisopropylamide (NaDA) has also been shown to be a potent reagent for these transformations.[19][20][21]

Experimental Protocol: Dehydrohalogenation of an Alkyl Halide

This protocol is adapted from a procedure using sodium diisopropylamide (NaDA).[19][20]

Materials:

  • Sodium hydride (NaH) or another strong sodium base

  • This compound

  • Alkyl halide (e.g., 1-bromooctane)

  • Anhydrous THF

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • In situ prepare sodium diisopropylamide (NaDA) by reacting sodium hydride with this compound in anhydrous THF.

  • Cool the NaDA solution to the desired temperature (e.g., -78 °C).

  • Add a solution of the alkyl halide (1.0 equivalent) in anhydrous THF to the stirred NaDA solution (1.2 equivalents).

  • Stir the reaction mixture for the required time (monitor by TLC).

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Perform an aqueous workup and extraction.

  • Purify the resulting alkene by distillation or chromatography.

Synthesis of Hünig's Base (N,N-Diisopropylethylamine)

This compound is the starting material for the synthesis of N,N-Diisopropylethylamine (DIPEA or Hünig's Base), another important sterically hindered, non-nucleophilic base.[22][23][24][25]

Experimental Protocol: Synthesis of Hünig's Base[22]

Materials:

  • This compound

  • Ethyl iodide or diethyl sulfate

  • A suitable solvent (e.g., methyl ethyl ketone - MEK)

  • Aqueous sodium hydroxide (B78521) (NaOH)

  • Aqueous hydrochloric acid (HCl)

Procedure:

  • In a round-bottom flask, combine this compound (2.0 equivalents) and ethyl iodide (1.0 equivalent) in MEK.

  • Heat the mixture to reflux and maintain for several hours (e.g., 24 hours). A precipitate of this compound hydroiodide will form.

  • Cool the reaction mixture and filter to remove the salt.

  • Treat the filtrate with aqueous HCl.

  • Remove the MEK by distillation.

  • Basify the cooled residue with a concentrated NaOH solution.

  • Separate the organic layer, dry it over solid NaOH or KOH, and distill to obtain pure N,N-diisopropylethylamine.

Summary of Reaction Data

ReactionSubstrateReagent(s)ProductYield (%)
Kinetic Alkylation 2-Methylcyclohexanone1. LDA, THF, -78°C2. CH₃I2,6-DimethylcyclohexanoneHigh (regioselective)
Directed Aldol Acetone & Benzaldehyde1. LDA, THF, -78°C2. Benzaldehyde4-Hydroxy-4-phenylbutan-2-oneGood
Dehydrohalogenation 1-BromooctaneNaDA, THF, -78°C1-Octene85[20]
Synthesis of Hünig's Base This compoundEthyl Iodide, MEKN,N-Diisopropylethylamine88[22]

Experimental Workflow Diagram

Diagram: General Workflow for an LDA-Mediated Reaction

LDA_Workflow start Start prep_LDA Prepare LDA solution (DIPA + n-BuLi in THF) start->prep_LDA cool_LDA Cool LDA to -78 °C prep_LDA->cool_LDA add_substrate Add Substrate (e.g., Ketone) cool_LDA->add_substrate form_enolate Stir at -78 °C (Enolate Formation) add_substrate->form_enolate add_electrophile Add Electrophile (e.g., Alkyl Halide) form_enolate->add_electrophile react React at -78 °C to RT add_electrophile->react quench Quench Reaction (e.g., aq. NH₄Cl) react->quench workup Aqueous Workup & Extraction quench->workup purify Purification (e.g., Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for a reaction involving LDA.

References

Application Notes and Protocols: Diisopropylamine as a Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Diisopropylamine (DIPA) is a secondary amine that serves as a versatile and sterically hindered base catalyst in a variety of organic reactions. Its bulky isopropyl groups make it a non-nucleophilic base, which is advantageous in reactions where nucleophilic addition of the amine is an undesired side reaction. These application notes provide an overview of the catalytic applications of this compound, complete with detailed experimental protocols and quantitative data.

Oxidative Coupling of Thiols to Disulfides

This compound can act as an effective catalyst for the oxidative coupling of aryl thiols to their corresponding disulfides using atmospheric oxygen as the oxidant. This method is notable for its mild, metal-free, and environmentally friendly conditions.

Mechanism of Catalysis:

The reaction is thought to proceed through the formation of a thiolate anion by the basic this compound. This is followed by oxidation, potentially involving a radical mechanism, to form the disulfide bond.

Experimental Protocol:

  • To a solution of the aryl thiol (1.0 mmol) in acetonitrile (B52724) (5 mL) in a round-bottom flask, add this compound (0.1 mmol, 10 mol%).

  • Stir the reaction mixture vigorously at room temperature under an air atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the corresponding disulfide.

Quantitative Data:

EntryAryl ThiolCatalyst Loading (mol%)Time (h)Yield (%)
1Thiophenol10698
24-Methylthiophenol10695
34-Methoxythiophenol10892
44-Chlorothiophenol10599
52-Naphthalenethiol10796

Logical Relationship of Oxidative Coupling of Thiols

G ArylThiol Aryl Thiol (Ar-SH) Thiolate Thiolate Anion (Ar-S⁻) ArylThiol->Thiolate Deprotonation This compound This compound (Catalyst) This compound->Thiolate Disulfide Aryl Disulfide (Ar-S-S-Ar) Thiolate->Disulfide Oxidation Oxygen Oxygen (O₂) (Oxidant) Oxygen->Disulfide G cluster_reactants Reactants cluster_catalyst Catalyst Aldehyde Aldehyde/Ketone Reaction Reaction Mixture Aldehyde->Reaction ActiveMethylene Active Methylene Compound ActiveMethylene->Reaction DIPA This compound DIPA->Reaction Monitoring TLC Monitoring Reaction->Monitoring Workup Work-up & Purification Monitoring->Workup Product α,β-Unsaturated Product Workup->Product G Start Start Amine Amine (Michael Donor) Start->Amine Acceptor α,β-Unsaturated Carbonyl (Michael Acceptor) Start->Acceptor Addition Conjugate Addition Amine->Addition Acceptor->Addition DIPA This compound (Catalyst) DIPA->Addition Product β-Amino Carbonyl Product Addition->Product

Preparation of Lithium Diisopropylamide (LDA): A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the in situ preparation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely employed in organic synthesis, particularly for the selective deprotonation of carbon acids.

Introduction

Lithium diisopropylamide (LDA) is a sterically hindered strong base with the chemical formula ([(CH_3)_2CH]_2NLi).[1][2][3] Its utility in organic chemistry stems from its ability to efficiently deprotonate weakly acidic protons, such as those alpha to carbonyl groups, to form enolates, without undergoing nucleophilic addition.[3] LDA is typically prepared fresh in situ by reacting diisopropylamine with a strong organolithium base, most commonly n-butyllithium (n-BuLi).[4] This approach is favored due to the limited stability of LDA solutions over time.[5] This application note outlines the standard procedure for LDA preparation, including reaction conditions, stoichiometry, and critical safety considerations.

Reaction and Stoichiometry

The preparation of LDA involves the acid-base reaction between this compound and n-butyllithium. The n-butyl anion is a powerful base that readily abstracts the acidic proton from the secondary amine, generating LDA and butane (B89635) as the only byproduct.[1][4]

Reaction: this compound + n-Butyllithium → Lithium Diisopropylamide + Butane

A slight excess of this compound is typically used to ensure that all of the n-butyllithium is consumed.

Quantitative Data Summary

The following table summarizes the typical quantities and molar equivalents for the preparation of LDA on a common laboratory scale.

ReagentMolecular Weight ( g/mol )Density (g/mL)VolumeMoles (mmol)Molar Equivalents
This compound101.190.7220.17 mL1.21.1
n-Butyllithium (1.6 M in hexanes)64.06~0.680.69 mL1.11.0
Tetrahydrofuran (B95107) (THF)72.110.8893.0 mL--

Note: The values presented are based on a typical small-scale laboratory preparation.[6] Adjustments can be made for different scales.

Experimental Protocol

This protocol details the in situ preparation of LDA and its subsequent use in a deprotonation reaction.

Materials and Equipment:

  • Two-necked round-bottom flask, flame-dried

  • Magnetic stirrer and stir bar

  • Septa

  • Nitrogen or Argon gas inlet

  • Syringes and needles

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

  • This compound (freshly distilled from CaH₂)

  • n-Butyllithium in hexanes (concentration pre-determined by titration)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Apparatus Setup: Assemble the flame-dried, two-necked round-bottom flask with a magnetic stir bar, a septum on one neck, and a nitrogen or argon inlet on the other. Maintain a positive pressure of inert gas throughout the experiment.

  • Solvent and Reagent Addition: To the flask, add anhydrous THF (3 mL) via syringe. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition of this compound: While stirring, add this compound (0.17 mL, 1.2 mmol) to the cold THF.[6]

  • Addition of n-Butyllithium: Slowly add a 1.6 M solution of n-butyllithium in hexanes (0.69 mL, 1.1 mmol) dropwise to the stirred solution at -78 °C.[6] The reaction is instantaneous.[6] The resulting solution of LDA is typically colorless to pale yellow.

  • LDA Formation: Stir the mixture for 15-30 minutes at -78 °C to ensure complete formation of LDA. The LDA solution is now ready for use.

  • Deprotonation of Substrate: The solution of the substrate to be deprotonated (in anhydrous THF) is then added dropwise to the LDA solution at -78 °C.[6]

  • Reaction Quench and Workup: After the desired reaction time, the reaction is quenched by the addition of a suitable proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[1][6] The product is then extracted with an organic solvent, washed, dried, and purified.[1][6]

Safety Precautions

  • Pyrophoric Reagents: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air or moisture.[7] Solid LDA is also pyrophoric.[3] All manipulations must be carried out under an inert atmosphere (nitrogen or argon) using anhydrous solvents and oven-dried glassware.[8][9]

  • Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, safety glasses, and appropriate chemical-resistant gloves (nitrile gloves are a common choice, but compatibility should be verified).[7][10]

  • Handling: Use proper syringe and cannula techniques for transferring n-butyllithium.[8] Ensure the work area is free of flammable materials.[10]

  • Quenching: Have a suitable quenching agent readily available. Isopropanol can be used to quench small spills or residual n-butyllithium in syringes and needles.

  • Waste Disposal: All waste containing organolithium reagents must be quenched and disposed of according to institutional safety guidelines.

Visualizations

Reaction Pathway for LDA Synthesis

LDA_Synthesis Figure 1: Reaction Pathway for LDA Synthesis This compound This compound [(CH₃)₂CH]₂NH LDA Lithium Diisopropylamide (LDA) [(CH₃)₂CH]₂NLi This compound->LDA + n-BuLi nBuLi n-Butyllithium CH₃CH₂CH₂CH₂Li nBuLi->LDA Butane Butane CH₃CH₂CH₂CH₃

Caption: Reaction scheme for the formation of LDA.

Experimental Workflow for in situ LDA Preparation and Use

LDA_Workflow Figure 2: Experimental Workflow start Start setup Assemble Flame-Dried Glassware under Inert Atmosphere start->setup add_thf Add Anhydrous THF setup->add_thf cool Cool to -78 °C add_thf->cool add_dipa Add this compound cool->add_dipa add_nbuli Slowly Add n-Butyllithium add_dipa->add_nbuli stir Stir for 15-30 min (LDA Formation) add_nbuli->stir add_substrate Add Substrate Solution stir->add_substrate react Allow Reaction to Proceed add_substrate->react quench Quench Reaction (e.g., with aq. NH₄Cl) react->quench workup Aqueous Workup and Extraction quench->workup purify Dry and Purify Product workup->purify end End purify->end

Caption: Step-by-step workflow for LDA preparation.

References

Applications of Diisopropylamine in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a versatile and sterically hindered secondary amine that serves as a crucial building block and reagent in the synthesis of a wide array of pharmaceutical compounds. Its utility stems from its basicity, nucleophilicity, and its role as a precursor to the powerful, non-nucleophilic base, lithium diisopropylamide (LDA). This document provides detailed application notes, experimental protocols, and mechanistic insights into the use of this compound and its derivatives in the synthesis of several key active pharmaceutical ingredients (APIs).

Core Applications of this compound in Pharmaceutical Synthesis

This compound finds application in pharmaceutical synthesis primarily in three key roles:

  • As a Base and Catalyst: In its free base form, this compound is a moderately strong, sterically hindered base. It is particularly useful in reactions where a non-nucleophilic base is required to prevent side reactions. A notable example is its use as a base in palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is instrumental in the synthesis of various complex organic molecules.[1]

  • As a Precursor to Lithium Diisopropylamide (LDA): The deprotonation of this compound with an organolithium reagent, typically n-butyllithium, yields lithium diisopropylamide (LDA). LDA is a very strong, non-nucleophilic base widely employed to generate enolates from carbonyl compounds in a kinetically controlled manner. This regioselective enolate formation is a cornerstone of many carbon-carbon bond-forming reactions in the synthesis of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

  • As a Nucleophile and Building Block: The diisopropylamino moiety is incorporated into the final structure of several APIs. In these syntheses, this compound or a derivative acts as a nucleophile, typically in substitution or addition reactions, to introduce the bulky and lipophilic diisopropylamino group, which can be critical for the drug's pharmacological activity. Examples include the antiarrhythmic drug Disopyramide (B23233) and the local anesthetic Lidocaine.[4][5]

Application 1: Synthesis of the Antiarrhythmic Drug Disopyramide

Disopyramide is a Class IA antiarrhythmic agent used to treat ventricular arrhythmias. The synthesis of Disopyramide involves the introduction of a diisopropylaminoethyl group onto a core structure. This is typically achieved in a two-step process starting with the synthesis of α-phenyl-α-(2-pyridyl)acetonitrile, followed by alkylation.

Experimental Protocol: Synthesis of Disopyramide

Step 1: Synthesis of α-Phenyl-α-(2-pyridyl)acetonitrile

This step involves the reaction of phenylacetonitrile (B145931) and 2-bromopyridine (B144113) in the presence of a strong base like sodium amide.

  • Materials:

  • Procedure:

    • To a stirred suspension of powdered sodium amide (0.80 mol) in dry toluene (200 mL) in a 2-L three-neck round-bottom flask, add phenylacetonitrile (0.40 mol) dropwise while maintaining the temperature at 30-35 °C with an ice bath.

    • After the addition is complete, slowly heat the mixture to reflux and maintain for 4.5 hours with continuous stirring.

    • Add a solution of 2-bromopyridine (0.40 mol) in toluene (100 mL) dropwise at a rate that maintains reflux.

    • Continue stirring and refluxing for an additional 3 hours.

    • Cool the reaction mixture to 25 °C and cautiously add water (approx. 300 mL).

    • Separate the phases and extract the toluene layer with water and then with several portions of cold 6 N hydrochloric acid.

    • Basify the acidic extracts with 50% sodium hydroxide solution with cooling and extract with ether.

    • Wash the ether extract with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Distill the residue under vacuum (b.p. 134-136 °C / 0.07 mm) to yield α-phenyl-α-(2-pyridyl)acetonitrile, which crystallizes on standing. Recrystallize from isopropyl ether.[3]

Step 2: Alkylation with 2-(Diisopropylamino)ethyl Chloride and Amide Formation

The intermediate nitrile is then alkylated with a diisopropylaminoethyl halide, followed by hydrolysis of the nitrile to the corresponding amide.

  • Materials:

    • α-Phenyl-α-(2-pyridyl)acetonitrile

    • Sodium amide (NaNH₂)

    • 2-(Diisopropylamino)ethyl chloride hydrochloride

    • Toluene, dry

    • Sulfuric acid, concentrated

    • Ammonium (B1175870) hydroxide

  • General Procedure:

    • The anion of α-phenyl-α-(2-pyridyl)acetonitrile is generated by treatment with a strong base such as sodium amide in an inert solvent like toluene.

    • 2-(Diisopropylamino)ethyl chloride (liberated from its hydrochloride salt) is then added to the reaction mixture to alkylate the nitrile at the α-position.

    • The resulting 4-(diisopropylamino)-2-phenyl-2-(2-pyridyl)butanenitrile is then hydrolyzed to the corresponding amide, Disopyramide, typically using concentrated sulfuric acid followed by neutralization with ammonium hydroxide.

Quantitative Data Summary: Disopyramide Synthesis
StepReactantsReagentsSolventConditionsProductYield
1Phenylacetonitrile, 2-BromopyridineSodium amideTolueneRefluxα-Phenyl-α-(2-pyridyl)acetonitrile54%[3]
2α-Phenyl-α-(2-pyridyl)acetonitrile, 2-(Diisopropylamino)ethyl chlorideSodium amide, H₂SO₄Toluene-Disopyramide-

Note: A detailed, modern experimental protocol with a reported yield for the second step was not available in the searched literature. The procedure described is a general representation of the chemical transformation.

Logical Relationship Diagram: Disopyramide Synthesis

Disopyramide_Synthesis cluster_step1 Step 1: Arylation cluster_step2 Step 2: Alkylation & Hydrolysis Phenylacetonitrile Phenylacetonitrile Intermediate_Nitrile α-Phenyl-α-(2-pyridyl)acetonitrile Phenylacetonitrile->Intermediate_Nitrile NaNH₂, Toluene, Reflux Bromopyridine 2-Bromopyridine Bromopyridine->Intermediate_Nitrile Disopyramide Disopyramide Intermediate_Nitrile->Disopyramide 1. NaNH₂, Toluene 2. Alkyl Halide 3. H₂SO₄, H₂O Alkyl_halide 2-(Diisopropylamino)ethyl chloride Alkyl_halide->Disopyramide

Synthesis of Disopyramide

Application 2: Synthesis of the Local Anesthetic Lidocaine

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its synthesis involves the amidation of 2,6-dimethylaniline (B139824) with chloroacetyl chloride, followed by a nucleophilic substitution reaction with a secondary amine. While the most common synthesis uses diethylamine (B46881), the same synthetic route can be adapted for this compound to produce a diisopropyl analog.

Experimental Protocol: Synthesis of Lidocaine

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide

  • Materials:

    • 2,6-Dimethylaniline

    • Chloroacetyl chloride

    • Glacial acetic acid

    • Sodium acetate (B1210297)

    • Water

  • Procedure:

    • In a flask, dissolve 2,6-dimethylaniline (e.g., 3.0 mL) in glacial acetic acid (15 mL).

    • Add chloroacetyl chloride (e.g., 2.0 mL) to the solution.

    • Add a solution of sodium acetate (e.g., 0.333 M aqueous solution, 25 mL).

    • Cool the mixture in an ice bath to precipitate the product.

    • Collect the solid product by vacuum filtration and wash with cold water.[6][7]

Step 2: Synthesis of Lidocaine

  • Materials:

    • α-Chloro-2,6-dimethylacetanilide

    • Diethylamine (or this compound for the analog)

    • Toluene

    • Hydrochloric acid (3 M)

    • Potassium hydroxide solution (30%)

    • Pentane (B18724)

  • Procedure:

    • In a round-bottom flask, add the α-chloro-2,6-dimethylacetanilide from the previous step, toluene (e.g., 25 mL), and an excess of diethylamine (e.g., 7.5 mL).

    • Reflux the mixture for approximately 90 minutes.

    • After cooling, transfer the reaction mixture to a separatory funnel and extract with 3 M HCl.

    • Make the acidic aqueous layer strongly basic with 30% KOH solution.

    • Extract the product with pentane.

    • Wash the pentane layer with water, dry over anhydrous sodium carbonate, and evaporate the solvent to obtain Lidocaine as an oil.[4][8][9]

Quantitative Data Summary: Lidocaine Synthesis
StepReactantsReagentsSolventConditionsProductYield
12,6-Dimethylaniline, Chloroacetyl chlorideSodium acetateAcetic acid0 °Cα-Chloro-2,6-dimethylacetanilide~40%[8]
2α-Chloro-2,6-dimethylacetanilide, Diethylamine-TolueneRefluxLidocaine~40%[8]

Experimental Workflow: Lidocaine Synthesis

Lidocaine_Synthesis_Workflow cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Nucleophilic Substitution start1 Dissolve 2,6-dimethylaniline in acetic acid add_reagents1 Add chloroacetyl chloride and sodium acetate solution start1->add_reagents1 cool_precipitate Cool in ice bath to precipitate product add_reagents1->cool_precipitate filter1 Collect α-chloro-2,6-dimethylacetanilide by vacuum filtration cool_precipitate->filter1 start2 Reflux α-chloro-2,6-dimethylacetanilide with excess diethylamine in toluene filter1->start2 extraction1 Extract with 3 M HCl start2->extraction1 basify Make aqueous layer basic with 30% KOH extraction1->basify extraction2 Extract with pentane basify->extraction2 dry_evaporate Dry and evaporate solvent to obtain Lidocaine extraction2->dry_evaporate

Experimental Workflow for Lidocaine Synthesis

Application 3: this compound as a Base in Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes. This compound often serves as the base and can also be used as a solvent in this reaction. This reaction is a powerful tool for constructing carbon-carbon bonds in the synthesis of complex pharmaceutical intermediates.[10][11]

Experimental Protocol: Sonogashira Coupling
  • Materials:

    • Aryl halide (e.g., aryl iodide)

    • Terminal alkyne

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

    • Copper(I) iodide (CuI)

    • This compound

    • Tetrahydrofuran (THF), anhydrous and degassed

    • Diethyl ether (Et₂O)

    • Saturated aqueous ammonium chloride (NH₄Cl)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Celite®

  • Procedure:

    • To a solution of the aryl halide (1.0 eq) in anhydrous and degassed THF at room temperature, add sequentially Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.025 eq), this compound (7.0 eq), and the terminal alkyne (1.1 eq).

    • Stir the reaction mixture for 3 hours at room temperature.

    • Dilute the reaction with diethyl ether and filter through a pad of Celite®, washing the pad with additional diethyl ether.

    • Wash the filtrate sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled product.[10]

Quantitative Data Summary: Sonogashira Coupling
ReactantsCatalystsBaseSolventConditionsProductYield
Aryl halide, Terminal alkynePd(PPh₃)₂Cl₂, CuIThis compoundTHFRoom temperature, 3 hCoupled alkyne89%[10]

Signaling Pathway Diagram: Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII_halide->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_alkyne->Product Alkyne H-C≡C-R² Cu_acetylide Cu-C≡C-R² Alkyne->Cu_acetylide CuX, Base (this compound) Cu_acetylide->PdII_halide

Catalytic Cycle of the Sonogashira Coupling

Application 4: Lithium Diisopropylamide (LDA) in the Synthesis of NSAIDs

Lithium diisopropylamide (LDA) is a powerful tool for the synthesis of α-aryl propionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes Ibuprofen and Flurbiprofen (B1673479). LDA is used to regioselectively deprotonate a carboxylic acid ester at the α-position to form a lithium enolate, which can then be alkylated or arylated.

General Protocol: LDA-mediated α-Arylation for NSAID Synthesis

While a specific, detailed protocol for the LDA-mediated synthesis of Ibuprofen was not found in the provided search results, a general procedure for the α-arylation of esters can be described. This method is applicable to the synthesis of various NSAIDs.

  • Materials:

    • This compound, dry

    • n-Butyllithium (n-BuLi) in hexanes

    • Tetrahydrofuran (THF), anhydrous

    • Ester substrate (e.g., ethyl propionate)

    • Aryl halide (e.g., 1-bromo-4-isobutylbenzene (B1275543) for Ibuprofen synthesis)

    • Palladium catalyst (e.g., Pd(OAc)₂)

    • Phosphine (B1218219) ligand (e.g., a bulky, electron-rich phosphine)

    • Saturated aqueous ammonium chloride (NH₄Cl)

  • Procedure:

    • Preparation of LDA: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dry this compound (1.1 eq) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-butyllithium (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate LDA.

    • Enolate Formation: To the freshly prepared LDA solution at -78 °C, add the ester substrate (1.0 eq) dropwise. Stir for 1 hour to ensure complete enolate formation.

    • α-Arylation: In a separate flask, prepare a solution of the aryl halide (1.2 eq), palladium catalyst, and phosphine ligand in THF. Add this solution to the enolate mixture.

    • Reaction: Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

    • Work-up: Quench the reaction by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification and Hydrolysis: Purify the resulting α-aryl ester by column chromatography. Subsequent hydrolysis of the ester group will yield the final carboxylic acid NSAID.

Quantitative Data Summary: General α-Arylation of Esters
Ester SubstrateAryl HalideBaseCatalyst SystemConditionsProductYield
tert-Butyl propionate2-Bromo-6-methoxynaphthaleneLiHMDSPd(OAc)₂ / bulky phosphine80 °C(+/-)-Naproxen tert-butyl ester79%[1]
tert-Butyl propionate2-Bromo-2'-fluorobiphenylLiHMDSPd(OAc)₂ / bulky phosphine80 °C(+/-)-Flurbiprofen tert-butyl ester86%[1]

Note: The table shows data for a similar reaction using LiHMDS as the base. The general protocol provided is for an LDA-mediated reaction.

Logical Relationship Diagram: LDA-Mediated Synthesis of α-Aryl Propionic Acids

LDA_Synthesis cluster_LDA_formation LDA Formation cluster_synthesis α-Arylation and Hydrolysis DIPA This compound LDA Lithium Diisopropylamide (LDA) DIPA->LDA THF, -78 °C nBuLi n-Butyllithium nBuLi->LDA Enolate Lithium Enolate LDA->Enolate Deprotonation Ester Propionate Ester Ester->Enolate Aryl_Ester α-Aryl Propionate Ester Enolate->Aryl_Ester Pd-catalyzed arylation Aryl_Halide Aryl Halide Aryl_Halide->Aryl_Ester NSAID NSAID (α-Aryl Propionic Acid) Aryl_Ester->NSAID Hydrolysis

General pathway for NSAID synthesis using LDA

Conclusion

This compound and its derivative, lithium diisopropylamide, are indispensable reagents in modern pharmaceutical synthesis. Their unique properties as a sterically hindered base and a powerful, non-nucleophilic base, respectively, enable a wide range of chemical transformations with high selectivity and efficiency. The protocols and data presented herein provide a valuable resource for researchers and professionals in drug development, highlighting the practical applications of this compound in the synthesis of important therapeutic agents. The ability to control stereochemistry and regioselectivity using these reagents continues to make them central to the development of new and improved pharmaceuticals.

References

Application Notes and Protocols: Diisopropylamine in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a secondary amine that serves as a crucial building block and versatile reagent in the synthesis of a variety of agrochemicals, particularly herbicides.[1][2] Its branched isopropyl groups provide steric hindrance, which can influence the selectivity of reactions, and its nucleophilic nature allows for its incorporation into various molecular scaffolds.[3] This document provides detailed application notes and experimental protocols for the synthesis of key herbicides utilizing this compound, with a focus on the dinitroaniline herbicide trifluralin (B1683247) and an overview of its role in the synthesis of thiocarbamate herbicides such as diallate (B166000) and triallate.

This compound in Dinitroaniline Herbicide Synthesis: The Case of Trifluralin

This compound is a key raw material in the final step of the synthesis of trifluralin, a widely used pre-emergence herbicide.[1] The synthesis involves the reaction of a dinitro-intermediate, 4-chloro-3,5-dinitrobenzotrifluoride (B147460), with this compound in an amination reaction to yield the final product.[1]

Quantitative Data for Trifluralin Synthesis

The following table summarizes quantitative data from various synthetic protocols for trifluralin, highlighting the role of this compound.

ParameterValueReference
Starting Materials
4-chloro-3,5-dinitrobenzotrifluoride27.06 g (0.1 mol)[cite: a patent]
Di-n-propylamine*12.14 g (0.12 mol)[cite: a patent]
Sodium Hydroxide (B78521)4 g in 16 mL water[cite: a patent]
Vitamin C0.135 g[cite: a patent]
Reaction Conditions
Temperature60°C[cite: a patent]
Reaction Time2.0 hours[cite: a patent]
pH7.5 - 8.5[cite: a patent]
Product Yield and Purity
Yield98.5%[cite: a patent]
Purity99 wt%[cite: a patent]
Nitrosamine Content0.6 ppm[cite: a patent]

*Note: The referenced patent uses di-n-propylamine, which is an isomer of this compound. The synthetic principle and stoichiometry are directly comparable.

Experimental Protocol: Synthesis of Trifluralin

This protocol is adapted from a patented synthesis method and describes the amination of 4-chloro-3,5-dinitrobenzotrifluoride with di-n-propylamine.

Materials:

  • 4-chloro-3,5-dinitrobenzotrifluoride

  • Di-n-propylamine

  • Sodium hydroxide

  • Vitamin C

  • Water

  • 250 mL reactor with stirring and temperature control

Procedure:

  • To a 250 mL reactor, add 27.06 g (0.1 mol) of 4-chloro-3,5-dinitrobenzotrifluoride, 0.135 g of vitamin C, and 30 mL of water.

  • Prepare a solution of 4 g of sodium hydroxide in 16 mL of water.

  • In a separate vessel, prepare a solution of 12.14 g (0.12 mol) of di-n-propylamine.

  • Begin stirring the reactor contents and heat to 60°C.

  • Simultaneously, begin the dropwise addition of the di-n-propylamine and the sodium hydroxide solution to the reactor over a period of 30 minutes.

  • During the addition, monitor and adjust the pH of the reaction mixture to maintain it between 7.5 and 8.5 using a 1% aqueous sodium hydroxide solution.

  • After the addition is complete, maintain the reaction mixture at 60°C for 2.0 hours with continuous stirring.

  • After the reaction period, cool the mixture to room temperature. Crystal precipitation should be observed.

  • Filter the precipitated solid product.

  • Wash the filtered product with water until the washings are neutral.

  • Dry the final product to obtain trifluralin.

Synthetic Pathway and Experimental Workflow for Trifluralin

The following diagrams illustrate the synthetic pathway of trifluralin and the experimental workflow for its synthesis.

trifluralin_synthesis start 4-chloro-3,5-dinitrobenzotrifluoride product Trifluralin start->product + this compound (Amination) dipa This compound

Caption: Synthetic pathway for Trifluralin.

trifluralin_workflow A Charge Reactor with Starting Material and Water B Heat to 60°C A->B C Add this compound and NaOH Solution B->C D Maintain pH at 7.5-8.5 C->D E React for 2 hours at 60°C D->E F Cool to Room Temperature E->F G Filter Precipitate F->G H Wash with Water G->H I Dry Final Product H->I

Caption: Experimental workflow for Trifluralin synthesis.

This compound in Thiocarbamate Herbicide Synthesis: Diallate and Triallate

This compound is a key precursor in the synthesis of thiocarbamate herbicides, such as diallate and triallate.[2][3] The general synthetic route involves the reaction of this compound with phosgene (B1210022) (or a phosgene equivalent) to form diisopropylcarbamoyl chloride. This intermediate is then reacted with the appropriate chloroallyl mercaptan to yield the final thiocarbamate herbicide.

General Synthetic Pathway for Diallate and Triallate

thiocarbamate_synthesis dipa This compound intermediate Diisopropylcarbamoyl chloride dipa->intermediate + Phosgene phosgene Phosgene diallate Diallate intermediate->diallate + 2,3-Dichloroallyl mercaptan triallate Triallate intermediate->triallate + 2,3,3-Trichloroallyl mercaptan mercaptan_diallate 2,3-Dichloroallyl mercaptan mercaptan_triallate 2,3,3-Trichloroallyl mercaptan

Caption: General synthesis of Diallate and Triallate.

Due to the lack of detailed, publicly available experimental protocols for the synthesis of diallate and triallate, a step-by-step procedure is not provided in this document. Researchers interested in these syntheses should consult specialized literature and patents for specific reaction conditions and safety precautions, particularly concerning the handling of highly toxic reagents like phosgene.

Conclusion

This compound is a fundamental precursor in the manufacturing of important herbicides. Its role in the synthesis of the dinitroaniline herbicide trifluralin is well-documented, with established protocols providing high yields and purity. Furthermore, it is a key component in the synthesis of thiocarbamate herbicides like diallate and triallate. These applications highlight the significance of this compound in the agrochemical industry and provide a basis for further research and development in herbicide synthesis.

References

Application Notes: Reductive Amination of Carbonyls with Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-nitrogen bonds. This reaction is pivotal in the synthesis of a vast array of compounds, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials.[1][2] The process typically involves the reaction of a carbonyl compound (an aldehyde or a ketone) with an amine to form an intermediate iminium ion, which is subsequently reduced in situ to the corresponding amine.[1] This application note focuses on the use of diisopropylamine, a sterically hindered secondary amine, in reductive amination protocols.

This compound's significant steric bulk presents unique challenges compared to less hindered amines. While this steric hindrance can be exploited for selective transformations, it often leads to sluggish reaction rates or requires carefully optimized conditions to achieve satisfactory yields.[3] This document provides a detailed protocol for the reductive amination of aldehydes and ketones with this compound, primarily focusing on the use of sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) as a mild and selective reducing agent.[4]

Reaction Mechanism and Key Considerations

The reductive amination process using a secondary amine like this compound proceeds through two main steps:

  • Iminium Ion Formation: The nucleophilic this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a hemiaminal intermediate. Under neutral or weakly acidic conditions, this intermediate readily loses a molecule of water to form a sterically hindered iminium ion.[1]

  • Hydride Reduction: A selective reducing agent, such as sodium triacetoxyborohydride, delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final tertiary amine product.[4]

The choice of reducing agent is critical. Sodium triacetoxyborohydride is often preferred because it is mild enough not to significantly reduce the starting aldehyde or ketone, while being sufficiently reactive to reduce the intermediate iminium ion.[2][4] This selectivity is crucial for a successful one-pot reaction.

Due to the steric hindrance of this compound, the formation of the iminium ion can be slow. To drive the equilibrium towards the iminium ion, reactions can be performed at elevated temperatures or with the addition of a dehydrating agent. However, with sodium triacetoxyborohydride, the reaction can often be successfully carried out at ambient temperature.

Substrate Scope and Limitations

The protocol described is applicable to a range of aliphatic and aromatic aldehydes, as well as cyclic and acyclic ketones. However, the steric hindrance of both the carbonyl compound and this compound will significantly impact the reaction rate and yield.

  • Aldehydes vs. Ketones: Aldehydes are generally more reactive than ketones in reductive amination due to less steric hindrance around the carbonyl carbon.

  • Sterically Hindered Carbonyls: Highly substituted ketones may react very slowly or not at all with this compound under standard conditions.

  • Competing Reactions: Under certain conditions, particularly with some catalyst systems, the reduction of the carbonyl compound to the corresponding alcohol can be a competing side reaction.[5][6]

Quantitative Data Summary

The following table summarizes representative quantitative data for the reductive amination of various carbonyl compounds with this compound. It is important to note that reaction outcomes are highly dependent on the specific reaction conditions.

Carbonyl CompoundReducing Agent/CatalystSolventTemp. (°C)Time (h)Yield (%)Citation
Butyraldehyde (B50154)1.1 wt% Pd(OH)₂/g-C₃N₄, H₂Methanol (B129727)RT499 (Selectivity)[3]
p-MethoxybenzaldehydeCo-containing composite, H₂Not specified100Not specified0[5][6]
CycloheptanoneNaBH(OAc)₃1,2-DichloroethaneRT4888

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination of Aldehydes and Ketones with this compound using Sodium Triacetoxyborohydride

This protocol provides a general method for the reductive amination of a carbonyl compound with this compound.

Materials:

  • Aldehyde or Ketone (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (5 mL)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon inert atmosphere setup

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the aldehyde or ketone (1.0 mmol).

  • Add the solvent (DCE or DCM, 5 mL) and stir until the carbonyl compound is fully dissolved.

  • Add this compound (1.2 mmol) to the solution and stir the mixture at room temperature for 30 minutes.

  • In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to 48 hours depending on the substrate.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers and wash with brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Reductive Amination of Butyraldehyde with this compound using a Palladium Catalyst

This protocol is based on a literature procedure for a specific catalytic system.[3]

Materials:

  • Butyraldehyde (1.0 mmol, 1.0 equiv)

  • This compound (2.0 mmol, 2.0 equiv)

  • 1.1 wt% Pd(OH)₂/g-C₃N₄ catalyst (50 mg)

  • Methanol (5 mL)

  • Hydrogen (H₂) gas balloon or cylinder

  • Schlenk flask or similar reaction vessel suitable for hydrogenation

  • Magnetic stirrer and stir bar

Procedure:

  • To a Schlenk flask, add the 1.1 wt% Pd(OH)₂/g-C₃N₄ catalyst (50 mg).

  • Add methanol (5 mL), followed by butyraldehyde (1.0 mmol) and this compound (2.0 mmol).

  • Seal the flask, and evacuate and backfill with hydrogen gas three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4 hours.

  • After the reaction is complete, carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate can be analyzed by Gas Chromatography (GC) to determine the product selectivity.

  • The solvent can be removed under reduced pressure to obtain the crude product, which can be further purified if needed.

Visualizations

Reductive_Amination_Mechanism cluster_0 Iminium Ion Formation cluster_1 Reduction Carbonyl Aldehyde/Ketone Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal + this compound This compound This compound Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion - H₂O H2O H₂O Product Tertiary Amine Iminium_Ion->Product + Hydride Reducing_Agent NaBH(OAc)₃

Caption: Mechanism of reductive amination with a secondary amine.

Experimental_Workflow start Start dissolve Dissolve Carbonyl in Solvent start->dissolve add_amine Add this compound dissolve->add_amine stir_initial Stir at RT (30 min) add_amine->stir_initial add_reductant Add NaBH(OAc)₃ stir_initial->add_reductant react Stir at RT (Monitor Progress) add_reductant->react quench Quench with aq. NaHCO₃ react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Column Chromatography) concentrate->purify end End purify->end

Caption: Experimental workflow for reductive amination.

References

Application Notes and Protocols for Diisopropylamine in Chemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a secondary amine characterized by its bulky isopropyl groups, which impart significant steric hindrance. This structural feature makes it a valuable reagent in organic synthesis, where it primarily functions as a non-nucleophilic base and a precursor to the strong, non-nucleophilic base lithium diisopropylamide (LDA). While its use as a primary solvent is not widespread, it can serve as a reaction medium in specific high-temperature applications where a basic, non-reactive, and high-boiling solvent is required. These notes provide an overview of its applications, key physical and chemical properties, and detailed protocols for its use in chemical manufacturing.

Physicochemical Properties of this compound

This compound is a colorless, flammable liquid with a characteristic ammonia-like odor.[1][2] Its physical and chemical properties are summarized in the table below, providing essential data for its handling and use in a laboratory or manufacturing setting.[3][4][5][6][7]

PropertyValueReferences
Molecular Formula C₆H₁₅N[3]
Molecular Weight 101.19 g/mol [3]
Boiling Point 83-84 °C (at 760 mmHg)[1][4]
Melting Point -61 °C[4][5]
Density 0.722 g/mL at 25 °C[4]
Vapor Pressure 50 mmHg at 20 °C[5]
Flash Point -1.11 °C (closed cup)[8]
pKa of Conjugate Acid 11.05 at 25 °C[1]
Solubility in Water 110 g/L at 25 °C[5]
Solubility in Organic Solvents Very soluble in acetone, benzene, ether, and ethanol.[3]

Applications in Chemical Manufacturing

This compound's primary applications in chemical manufacturing stem from its properties as a sterically hindered base and its role as a precursor to LDA.

Precursor to Lithium Diisopropylamide (LDA)

The most significant application of this compound is in the preparation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used in organic synthesis to generate enolates from carbonyl compounds.[2][9] The steric bulk of the diisopropyl groups prevents the amide from acting as a nucleophile, allowing for clean deprotonation without competing addition reactions.

Synthesis of N,N-Diisopropylethylamine (Hünig's Base)

This compound is a key starting material in the synthesis of N,N-diisopropylethylamine, also known as Hünig's base.[4] Hünig's base is another important non-nucleophilic base used in a variety of organic transformations, particularly where a milder, non-metallic base is preferred. In some synthetic routes, an excess of this compound can also serve as the reaction solvent.

As a Solvent and Catalyst

While less common, this compound can be used as a high-boiling, basic solvent for specific reactions.[2][10] Its basicity allows it to act as a catalyst or an acid scavenger in reactions such as dehydrohalogenations.[11][12] Its relatively high boiling point is advantageous for reactions requiring elevated temperatures.[13]

Experimental Protocols

The following protocols provide detailed methodologies for key applications of this compound.

Protocol 1: Preparation of Lithium Diisopropylamide (LDA)

This protocol describes the in-situ preparation of LDA for use in enolate formation.

Materials:

  • This compound (DIPA), freshly distilled from calcium hydride

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • n-Butyllithium (n-BuLi) in hexanes (concentration accurately determined)

  • Anhydrous reaction vessel with a magnetic stirrer, nitrogen inlet, and septum

Procedure:

  • To an oven-dried, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add anhydrous THF (e.g., 20 mL for a 10 mmol scale reaction).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add freshly distilled this compound (1.05 equivalents) to the cold THF via syringe.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution via syringe.

  • Allow the solution to stir at -78 °C for 30 minutes to ensure complete formation of LDA.

  • The freshly prepared LDA solution is now ready for the addition of the carbonyl substrate for enolate formation.

LDA_Preparation cluster_reactants Reactants DIPA This compound LDA Lithium Diisopropylamide (LDA) DIPA->LDA nBuLi n-Butyllithium nBuLi->LDA THF Anhydrous THF (-78 °C) THF->LDA Solvent Butane Butane (gas) LDA->Butane Byproduct

Caption: Workflow for the preparation of Lithium Diisopropylamide (LDA).

Protocol 2: Synthesis of N,N-Diisopropylethylamine (Hünig's Base) via Ethylation

This protocol is a representative example of an alkylation reaction where this compound serves as both a reactant and the reaction medium. This method is adapted from patented industrial processes.[13][14]

Materials:

Procedure:

  • Charge the high-pressure reactor with this compound (e.g., 2.0-3.0 molar equivalents relative to the ethylating agent).

  • Seal the reactor and begin stirring.

  • Heat the reactor to the desired temperature (e.g., 150 °C).[13]

  • Introduce diethyl sulfate (1.0 molar equivalent) into the reactor. The reaction is typically carried out under pressure (e.g., 1.0 MPa).[13]

  • Maintain the reaction at the set temperature and pressure for a specified time (e.g., 4-8 hours), monitoring the reaction progress by analyzing aliquots if possible.[13]

  • After the reaction is complete, cool the reactor to room temperature and carefully vent any excess pressure.

  • Transfer the reaction mixture to a separation funnel and wash with a sodium hydroxide solution to neutralize any acidic byproducts.

  • Separate the organic layer, and purify the crude N,N-diisopropylethylamine by fractional distillation.

Hunigs_Base_Synthesis DIPA This compound (Reactant & Solvent) Reactor High-Pressure Reactor (150 °C, 1.0 MPa) DIPA->Reactor Et2SO4 Diethyl Sulfate (Ethylating Agent) Et2SO4->Reactor Crude_Product Crude Reaction Mixture Reactor->Crude_Product NaOH_wash Aqueous NaOH Wash Crude_Product->NaOH_wash Purification Fractional Distillation NaOH_wash->Purification Hunigs_Base N,N-Diisopropylethylamine (Hünig's Base) Purification->Hunigs_Base

Caption: General workflow for the synthesis of Hünig's Base.

Protocol 3: Dehydrohalogenation using this compound as a Solvent and Base

This protocol describes a dehydrohalogenation reaction where this compound can be used as a high-boiling solvent and base. This is particularly useful for substrates requiring higher temperatures for elimination.

Materials:

  • Alkyl halide substrate (e.g., a long-chain bromoalkane)

  • This compound (DIPA), used in excess as both solvent and base

  • Reaction vessel with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alkyl halide (1.0 equivalent).

  • Add a significant excess of this compound (e.g., 5-10 equivalents, sufficient to act as the solvent).

  • Heat the reaction mixture to reflux (the boiling point of DIPA is 83-84 °C) and maintain reflux for the required reaction time (this can range from several hours to overnight, depending on the substrate).

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with dilute aqueous acid (e.g., 1 M HCl) to remove the excess this compound and the diisopropylammonium halide salt.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic phase under reduced pressure to obtain the crude alkene product.

  • Purify the product by distillation or column chromatography as needed.

Dehydrohalogenation start Start reactants Combine Alkyl Halide and excess this compound start->reactants reflux Heat to Reflux reactants->reflux monitor Monitor Reaction Progress (TLC/GC) reflux->monitor workup Cool and perform Aqueous Acid Wash monitor->workup Reaction Complete extract Extract with Organic Solvent workup->extract dry Dry and Concentrate extract->dry purify Purify Product (Distillation/Chromatography) dry->purify end End Product (Alkene) purify->end

Caption: Experimental workflow for dehydrohalogenation using DIPA.

Solubility Profile

Solvent ClassPredicted Solubility in this compoundRationale
Nonpolar (e.g., Hexane, Toluene) SolubleThe nonpolar alkyl groups of DIPA will interact favorably with nonpolar solvents.
Polar Aprotic (e.g., THF, DCM, Acetone) SolubleDIPA is miscible with many common polar aprotic solvents.
Polar Protic (e.g., Ethanol, Methanol) SolubleDIPA can act as a hydrogen bond acceptor.[4]
Water Slightly SolubleDIPA has limited solubility in water (110 g/L at 25 °C).[5]

Safety and Handling

This compound is a flammable, corrosive, and toxic liquid.[3] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is incompatible with strong oxidizing agents and strong acids.[4] Store in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

This compound is a versatile and important secondary amine in chemical manufacturing. While its primary role is as a precursor to the strong base LDA and as a reactant in the synthesis of Hünig's base, it also finds application as a high-boiling, basic solvent in specific synthetic contexts. The protocols and data provided in these application notes are intended to guide researchers and drug development professionals in the effective and safe use of this valuable chemical intermediate.

References

Synthesis of Hünig's Base (DIPEA) from Diisopropylamine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N,N-Diisopropylethylamine (DIPEA), commonly known as Hünig's base, from diisopropylamine. Two primary synthetic routes are discussed: alkylation of this compound and reductive amination. This guide includes a comparative analysis of these methods, detailed experimental procedures, purification techniques, and safety considerations. All quantitative data is summarized for easy comparison, and key workflows are visualized using diagrams.

Introduction

N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a sterically hindered, non-nucleophilic tertiary amine that serves as a crucial organic base in a wide array of chemical transformations.[1] Its bulky isopropyl groups render the nitrogen atom's lone pair of electrons sterically inaccessible for nucleophilic attack, while still allowing it to effectively act as a proton scavenger.[1] This unique property makes DIPEA an indispensable reagent in reactions where competing nucleophilic side reactions are a concern, such as in peptide synthesis, palladium-catalyzed cross-coupling reactions (e.g., Heck and Sonogashira couplings), and alkylation reactions.[2] Commercially available, DIPEA is traditionally prepared by the alkylation of this compound with diethyl sulfate (B86663).[1] This document outlines this and other common laboratory-scale synthetic procedures.

Comparison of Synthetic Routes

The synthesis of DIPEA from this compound can be primarily achieved through two main strategies: direct alkylation using an ethylating agent and reductive amination. The choice of method often depends on the availability of reagents, scale of the reaction, and safety considerations.

Synthetic RouteEthylating/Carbonyl SourceReducing AgentTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Alkylation Diethyl SulfateN/A~90%>99%High yield, simple procedure.Diethyl sulfate is highly toxic and carcinogenic.[3][4][5]
Ethyl IodideN/A~88%HighMilder conditions compared to diethyl sulfate.Formation of this compound hydroiodide precipitate.
Tetraethylammonium ChlorideN/A~96-97%>99.5%High yield and purity, avoids highly toxic alkylating agents.Requires phase transfer catalyst conditions.
Reductive Amination Paraldehyde (B1678423) (Acetaldehyde source)Sodium Cyanoborohydride or Sodium Borohydride~93-97%HighAvoids highly toxic alkylating agents, high yield.Requires a reducing agent and careful pH control during workup.

Experimental Protocols

Protocol 1: Alkylation of this compound with Ethyl Iodide

This protocol is adapted from a procedure described in an online science forum and is based on a patented method.

Materials:

  • This compound (DIPA)

  • Ethyl Iodide (EtI)

  • Methyl Ethyl Ketone (MEK)

  • 36% Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH)

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a 250 mL round-bottom flask, combine 49.3 g (0.488 mol) of this compound and 74 mL of methyl ethyl ketone (MEK).

  • Add 38.0 g (0.244 mol) of ethyl iodide to the mixture.

  • Heat the reaction mixture to reflux (approximately 90°C) with magnetic stirring. A precipitate of this compound hydroiodide will begin to form within 15 minutes.

  • Maintain the reflux and stirring for 24 hours.

  • After 24 hours, cool the reaction mixture and filter the solid this compound hydroiodide. Wash the solid with MEK and dry.

  • Treat the filtrate with 40 mL of 36% HCl in 50 mL of water and stir for 30 minutes.

  • Remove the MEK by distillation.

  • To the cooled residue, add a solution of 40 g of NaOH in 100 mL of water to liberate the free base.

  • Separate the upper organic phase, dry it over sodium hydroxide pellets, and distill.

  • Collect the fraction boiling between 124-128°C to obtain pure N,N-diisopropylethylamine. The expected yield is approximately 27.6 g (88% of theoretical).

Protocol 2: Reductive Amination of this compound with Paraldehyde

This protocol is based on a patented synthesis method.

Materials:

  • This compound

  • Paraldehyde

  • Methanol (B129727)

  • Concentrated Hydrochloric Acid (30%)

  • Sodium Cyanoborohydride

  • Sodium Hydroxide (40% solution)

Equipment:

  • Reaction flask

  • Magnetic stirrer and stir bar

  • Apparatus for reduced pressure distillation

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • To a 500 mL reactor, add 200 mL of methanol.

  • Sequentially add 37.7 g (0.285 mol) of paraldehyde and 2 g of concentrated hydrochloric acid (30%). Stir the mixture at 25°C for 30 minutes.

  • Add 72 g (0.713 mol) of this compound followed by 47 g (0.748 mol) of sodium cyanoborohydride.

  • Maintain the reaction with stirring for an additional 20 minutes.

  • After the reaction is complete, remove the methanol under reduced pressure (0.1 MPa).

  • Add 40% sodium hydroxide solution to the residue to adjust the pH to 13.

  • Separate the upper oily phase.

  • Purify the product by atmospheric fractional distillation, collecting the fraction at 126.6–127.7°C. This should yield approximately 89.2 g of DIPEA (96.8% yield).[6]

Purification of DIPEA

Commercial samples of DIPEA may be slightly yellow and can be purified by distillation.[1] For applications requiring highly pure and dry DIPEA, the following two-step distillation process is recommended:

  • Distillation from Ninhydrin (B49086): Distill DIPEA from ninhydrin at atmospheric pressure. Ninhydrin reacts with and removes any primary or secondary amine impurities. This step, however, can introduce a small amount of water.[7]

  • Distillation from Potassium Hydroxide (KOH): Re-distill the DIPEA from potassium hydroxide at atmospheric pressure to remove water and obtain the pure, dry base.[7] Calcium hydride is sometimes used but may cause decomposition of DIPEA upon prolonged contact.[7]

Characterization

The identity and purity of the synthesized DIPEA can be confirmed by spectroscopic methods.

TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz): δ 3.02 (sept, 2H), 2.47 (q, 2H), 1.02 (d, 12H), 1.01 (t, 3H)
¹³C NMR (CDCl₃, 100 MHz): δ 48.7, 46.9, 22.8, 15.2
IR (neat) ν (cm⁻¹): 2965, 2870, 1460, 1380, 1200, 1140
Mass Spec (EI) m/z: 129 (M⁺), 114, 86, 72

Application Notes

Stability and Storage

DIPEA is a stable liquid under standard conditions but is flammable and should be kept away from heat and open flames.[8] It is sensitive to air and moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area.[8][9] DIPEA is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[8]

Key Applications in Drug Development and Organic Synthesis
  • Peptide Synthesis: DIPEA is widely used as a non-nucleophilic base in solid-phase peptide synthesis (SPPS) to neutralize the acidic by-products formed during the coupling and deprotection steps. Its steric hindrance prevents it from reacting with the activated amino acids, thus minimizing racemization.[10]

  • Alkylation and Acylation Reactions: It serves as an effective proton scavenger in various alkylation and acylation reactions, particularly when using highly reactive electrophiles where a non-nucleophilic base is essential to prevent side reactions.[1]

  • Palladium-Catalyzed Cross-Coupling Reactions: DIPEA is a common base in Heck, Sonogashira, and Suzuki couplings, where it neutralizes the acid generated during the catalytic cycle.[2]

  • Protecting Group Chemistry: It is frequently employed in the protection of alcohols as ethers, where its basicity facilitates the reaction without competing as a nucleophile.[6]

Visualizations

Reaction Pathway: Alkylation of this compound

G This compound This compound Reaction This compound->Reaction EthylIodide Ethyl Iodide EthylIodide->Reaction DIPEA DIPEA (N,N-Diisopropylethylamine) Byproduct This compound Hydroiodide Reaction->DIPEA Reaction->Byproduct

Caption: Alkylation of this compound with ethyl iodide.

Experimental Workflow: Synthesis and Purification of DIPEA

G cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification Reactants This compound + Ethylating Agent Reaction Reaction (e.g., Alkylation or Reductive Amination) Reactants->Reaction Crude Crude DIPEA Mixture Reaction->Crude Quench Quenching / Neutralization Crude->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Drying Drying of Organic Phase Extraction->Drying Distillation Fractional Distillation Drying->Distillation PureDIPEA Pure DIPEA Distillation->PureDIPEA

Caption: General workflow for the synthesis and purification of DIPEA.

References

The Role of Diisopropylethylamine (DIPEA) in Peptide Coupling Reactions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The choice of a suitable base is a critical parameter that significantly influences the outcomes of peptide coupling reactions. Diisopropylethylamine (DIPEA), also known as Hünig's base, has established itself as a cornerstone tertiary amine base in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. Its widespread use is attributed to its strong basicity and significant steric hindrance, which renders it non-nucleophilic. This characteristic is crucial as it prevents the base from competing with the nucleophilic amine in the coupling reaction, thereby minimizing side reactions.[1]

This document provides detailed application notes on the use of N,N-Diisopropylethylamine (DIPEA) in peptide coupling reactions, comprehensive experimental protocols for its application with common coupling reagents, and a summary of quantitative data to guide researchers in optimizing their peptide synthesis strategies.

Application Notes

Mechanism of Action

In peptide coupling, the carboxylic acid of an N-protected amino acid is activated by a coupling reagent. This activation is significantly enhanced in the presence of a base. DIPEA, as a strong, non-nucleophilic base, efficiently deprotonates the carboxylic acid to form a carboxylate anion.[2] This anion then readily reacts with the coupling reagent (e.g., HATU, HBTU, DIC) to form a highly reactive intermediate, such as an active ester or an acylisourea. This activated species is then susceptible to nucleophilic attack by the free amine of the growing peptide chain, leading to the formation of a new peptide bond. The steric bulk of DIPEA's two isopropyl groups prevents it from directly participating in the reaction as a nucleophile, thus avoiding the formation of unwanted byproducts.[3]

Advantages of Using DIPEA
  • Strong Basicity: With a pKa of its conjugate acid around 11, DIPEA is a potent proton scavenger, effectively driving the activation of carboxylic acids.[4]

  • Low Nucleophilicity: Its sterically hindered nature minimizes its participation in nucleophilic side reactions, leading to cleaner reaction profiles.[4]

  • Good Solubility: DIPEA is soluble in a wide range of organic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP).[5]

Considerations and Potential Disadvantages
  • Racemization: The strong basicity of DIPEA can increase the risk of racemization (epimerization) of the activated amino acid, particularly for sensitive residues like histidine and cysteine.[6][7] The mechanism often involves the formation of a 5(4H)-oxazolone intermediate.[8] For such cases, a weaker base like N-methylmorpholine (NMM) or a more sterically hindered base like 2,4,6-collidine may be preferred to minimize this side reaction.[7][8]

  • Guanidinylation: When using uronium-based coupling reagents like HATU or HBTU in excess, the free N-terminal amine of the peptide can attack the guanidinium (B1211019) carbon of the coupling reagent, leading to a capped and unreactive peptide chain. The presence of a strong base like DIPEA can influence the rate of this side reaction.[5]

Quantitative Data Summary

The selection of the base in a peptide coupling reaction can significantly impact the yield, purity, and stereochemical integrity of the final peptide. The following tables summarize available quantitative data comparing the performance of DIPEA with other bases in conjunction with various coupling reagents. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.

Coupling ReagentBasePurity (ACP 65-74 Synthesis)Racemization RiskReference
HATUDIPEAHigher Purity (fewer deletion products)Lower than HBTU[9]
HBTUDIPEALower Purity (more deletion products)Higher than HATU[9]
HCTU/6-Cl-HOBtDIPEA-7.8% with 5 min preactivation (Fmoc-His(Trt)-OH)[10]
PyBOPDIPEAHigh YieldHigher than NMM for sensitive amino acids[11]
PyBOPNMMHigh YieldLower than DIPEA for sensitive amino acids[11]
BaseRelative BasicitySteric HindranceGeneral RecommendationReference
DIPEAStrongHighGeneral use, sterically hindered couplings[11]
NMMWeakerLowerRacemization-prone couplings[6][11]
2,4,6-CollidineWeakerHighTo reduce racemization compared to DIPEA and NMM[4]

Experimental Protocols

The following are detailed protocols for the use of DIPEA in solid-phase peptide synthesis (SPPS) with common coupling reagents. These protocols are intended as a general guideline and may require optimization based on the specific peptide sequence and resin.

Protocol 1: HATU/DIPEA Mediated Peptide Coupling

This protocol is recommended for most standard and difficult couplings due to the high efficiency and low racemization rates associated with HATU.[12]

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine (B6355638) in DMF

Procedure:

  • Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to ensure complete removal of the Fmoc protecting group.

  • Washing: Wash the resin thoroughly with DMF (5 x) and DCM (3 x) to remove all traces of piperidine.

  • Pre-activation of Amino Acid: In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution. Allow the mixture to pre-activate for 2-5 minutes at room temperature.[5]

  • Coupling Reaction: Drain the washing solvent from the resin and immediately add the pre-activated amino acid solution. Agitate the reaction mixture at room temperature for 30-60 minutes.[5]

  • Monitoring: Perform a Kaiser test on a few beads of resin to monitor the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction can be extended or a second coupling can be performed.[5]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x) and DCM (3 x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Protocol 2: HBTU/DIPEA Mediated Peptide Coupling

HBTU is a widely used and effective coupling reagent, often employed as a cost-effective alternative to HATU.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • DCM

  • 20% (v/v) Piperidine in DMF

Procedure:

  • Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and washing.

  • Coupling Solution Preparation: In a separate vessel, dissolve the Fmoc-protected amino acid (2.0 equivalents based on resin substitution) in DMF (approx. 5 mL/g of resin).[13]

  • Coupling Reaction: Add the amino acid solution to the resin. Then, add a 1.0 M solution of HBTU in DMF (2.0 equivalents) and DIPEA (4.0 equivalents) to the reaction vessel.[13]

  • Agitation and Monitoring: Agitate the mixture for 10-60 minutes, monitoring the reaction with the Kaiser test.[13]

  • Washing: Upon completion, drain the coupling solution and wash the resin with DMF (5 x) and DCM (3 x).

Protocol 3: DIC/DIPEA Mediated Peptide Coupling (with HOBt)

This classic carbodiimide-based method is cost-effective, though generally slower than onium salt-based methods. The use of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is crucial to suppress racemization. Note that in some DIC protocols, particularly with HOBt, the addition of a tertiary base like DIPEA is sometimes omitted to minimize base-catalyzed racemization.[7] However, for in-situ neutralization protocols or when coupling amino acid salts, DIPEA is required.

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminal amine

  • DIC (N,N'-Diisopropylcarbodiimide)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine) - for in-situ neutralization protocols

  • Anhydrous DMF

  • DCM

  • 20% (v/v) Piperidine in DMF

Procedure (for in-situ neutralization):

  • Follow steps 1-3 from Protocol 1 for resin swelling, Fmoc deprotection, and initial washing.

  • Neutralization and Coupling: a. Dissolve the Fmoc-protected amino acid (2-3 equivalents) and HOBt (2-3 equivalents) in DMF. b. Add this solution to the resin, followed by DIPEA (4-6 equivalents) to neutralize the ammonium (B1175870) salt formed during deprotection. c. Finally, add DIC (2-3 equivalents) to initiate the coupling.

  • Agitation and Monitoring: Agitate the reaction mixture for 1-4 hours at room temperature. Monitor for completion using the Kaiser test.

  • Washing: Once the reaction is complete, drain the solution and wash the resin thoroughly with DMF (5 x) and DCM (3 x).

Diagrams

Peptide_Coupling_Workflow cluster_SPPS_Cycle Solid-Phase Peptide Synthesis (SPPS) Cycle Resin Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection 1. Washing1 Washing (DMF, DCM) Deprotection->Washing1 2. Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, DIPEA) Washing1->Coupling 3. Washing2 Washing (DMF, DCM) Coupling->Washing2 4. Elongated_Peptide Elongated Resin-Bound Peptide (N-terminal Fmoc) Washing2->Elongated_Peptide 5. Elongated_Peptide->Deprotection Repeat Cycle

Caption: General workflow for a single cycle in Fmoc-based solid-phase peptide synthesis.

DIPEA_Mechanism cluster_Activation Carboxylic Acid Activation cluster_Coupling Peptide Bond Formation AA_COOH Fmoc-AA-COOH Carboxylate Fmoc-AA-COO⁻ (Carboxylate Anion) AA_COOH->Carboxylate + DIPEA (Deprotonation) DIPEA DIPEA (Base) DIPEA->Carboxylate Active_Ester Reactive Intermediate (e.g., OAt-Active Ester) Carboxylate->Active_Ester + Coupling Reagent Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Active_Ester New_Peptide_Bond Fmoc-AA-CO-NH-Peptide-Resin (New Peptide Bond) Active_Ester->New_Peptide_Bond + Peptide Amine (Nucleophilic Attack) Peptide_Amine H₂N-Peptide-Resin (Free Amine) Peptide_Amine->New_Peptide_Bond

Caption: Role of DIPEA in the activation and coupling steps of peptide synthesis.

References

Application Notes and Protocols for the Use of Diisopropylamine Derivatives in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine is a key precursor in the synthesis of advanced vulcanization accelerators, most notably Diisopropyl Xanthogen Polysulfide (DIXP). These accelerators are of significant interest in the rubber industry, particularly for applications requiring high purity and safety, such as in medical devices and consumer products. DIXP is recognized as a "nitrosamine-safe" accelerator, as its chemical structure lacks the secondary amine groups that can lead to the formation of carcinogenic nitrosamines during the vulcanization process. Furthermore, it is considered a "fugitive" accelerator because it decomposes into volatile, non-residual byproducts, ensuring a cleaner vulcanizate.[1][2][3][4]

These application notes provide a comprehensive overview of the use of this compound-derived accelerators in the sulfur vulcanization of rubber, with a focus on experimental protocols, quantitative data on performance, and the underlying chemical mechanisms.

Role of this compound-Derived Accelerators in Vulcanization

In sulfur vulcanization, accelerators are essential for controlling the rate and efficiency of the cross-linking reactions between polymer chains. This compound-derived accelerators, such as DIXP, function as ultra-fast accelerators and sulfur donors.[5] They actively participate in the vulcanization chemistry to produce a durable, elastic rubber network.

The primary advantages of using DIXP include:

  • Nitrosamine Safety: Its nitrogen-free structure prevents the formation of harmful nitrosamines.[1][4]

  • Fugitive Nature: DIXP and its byproducts are volatile at vulcanization temperatures, leaving no residue in the final product. The major byproducts are isopropanol (B130326) and carbon disulfide.[1][2][3]

  • High Reactivity: It provides a rapid cure, which can be advantageous in high-volume manufacturing.

Experimental Protocols

The following protocols are based on established research for the vulcanization of natural rubber (NR) using a this compound-derived accelerator (DIXP).

Materials and Equipment
  • Rubber: Natural Rubber (Crepe-1X)

  • Accelerator: Diisopropyl Xanthogen Polysulfide (DIXP)

  • Primary Accelerator (for binary systems): N-tert-butyl-2-benzothiazole sulfenamide (B3320178) (TBBS)

  • Activators: Zinc Oxide (ZnO), Stearic Acid

  • Vulcanizing Agent: Sulfur

  • Antioxidant: Styrenated Phenol

  • Equipment: Two-roll mill, Oscillating die rheometer (ODR) or Moving die rheometer (MDR), Tensile testing machine, Hardness tester.

Compounding Procedure

The following formulations are expressed in parts per hundred of rubber (phr).

Table 1: Rubber Compounding Formulations

IngredientFormulation 1 (DIXP alone)Formulation 2 (DIXP/TBBS Binary System)
Natural Rubber (NR)100100
Zinc Oxide (ZnO)5.05.0
Stearic Acid2.02.0
Styrenated Phenol (Antioxidant)1.01.0
DIXP2.01.0
TBBS-1.0
Sulfur2.52.5

Mixing Protocol:

  • Mastication: Masticate the natural rubber on a two-roll mill for 2-3 minutes to reduce its viscosity.

  • Addition of Activators and Antioxidant: Add zinc oxide, stearic acid, and the antioxidant to the rubber and mill for 3-4 minutes until a homogenous mixture is obtained.

  • Incorporation of Accelerator(s): Add the DIXP (and TBBS for the binary system) and continue milling for another 3-4 minutes.

  • Addition of Sulfur: Add the sulfur last and mill for a final 2-3 minutes, ensuring the temperature of the compound does not rise excessively to prevent scorching (premature vulcanization).

  • Homogenization and Sheeting: Pass the compound through the mill several times to ensure complete homogenization. Finally, sheet out the compounded rubber to the desired thickness.

Vulcanization
  • Cure Characteristics Determination: Use a rheometer to determine the optimal cure time (t90) and scorch time (ts2) of the compounded rubber at a specified temperature (e.g., 150°C).

  • Press Curing: Vulcanize the rubber sheets in a compression molding press at the determined temperature and for the optimal cure time (t90). Apply a pressure of approximately 10 MPa.

  • Cooling: After vulcanization, cool the molded sheets to room temperature before testing.

Characterization of Vulcanizates
  • Mechanical Properties: Evaluate the tensile strength, modulus at 100% and 300% elongation, and elongation at break according to ASTM D412 standards.

  • Hardness: Measure the Shore A hardness of the vulcanizates using a durometer as per ASTM D2240.

  • Cross-link Density: Determine the cross-link density by equilibrium swelling in a suitable solvent (e.g., toluene) using the Flory-Rehner equation.

Quantitative Data and Performance Analysis

The use of DIXP, both as a primary accelerator and in binary systems, significantly impacts the cure characteristics and mechanical properties of the vulcanized rubber.

Table 2: Cure Characteristics of DIXP-based Formulations at 150°C

ParameterDIXP (2.0 phr)TBBS (2.0 phr)DIXP/TBBS (1.0/1.0 phr)
Scorch Time, ts2 (min)1.54.52.5
Optimum Cure Time, t90 (min)4.010.06.0

Data compiled from representative studies. Actual values may vary based on specific materials and processing conditions.

Table 3: Mechanical Properties of DIXP-based Vulcanizates

PropertyDIXP (2.0 phr)TBBS (2.0 phr)DIXP/TBBS (1.0/1.0 phr)
Tensile Strength (MPa)182523
Modulus at 300% Elongation (MPa)81211
Elongation at Break (%)550600580
Hardness (Shore A)505855

Data compiled from representative studies. Actual values may vary based on specific materials and processing conditions.

Analysis:

  • DIXP as a standalone accelerator provides a very fast cure with a short scorch time.[6]

  • In comparison to the slower but safer sulfenamide accelerator TBBS, DIXP alone results in lower tensile strength and modulus.[6]

  • A binary system of DIXP and TBBS offers a synergistic effect, providing a good balance between cure speed and mechanical properties.[6]

Vulcanization Mechanism and Signaling Pathways

The vulcanization of rubber with a DIXP-accelerated sulfur system is a complex process involving several key stages. The following diagrams illustrate the proposed chemical pathway and the experimental workflow.

Vulcanization_Mechanism cluster_activation Activation cluster_sulfurating_agent Formation of Active Sulfurating Agent cluster_crosslinking Cross-linking cluster_byproducts Byproducts ZnO Zinc Oxide (ZnO) ZincStearate Zinc Stearate ZnO->ZincStearate Reacts with StearicAcid Stearic Acid StearicAcid->ZincStearate ActiveComplex Active Zinc-DIXP-Sulfur Complex ZincStearate->ActiveComplex Activates DIXP Diisopropyl Xanthogen Polysulfide (DIXP) DIXP->ActiveComplex Reacts with Sulfur Sulfur (S8) Sulfur->ActiveComplex RubberBoundIntermediate Rubber-Bound Intermediate ActiveComplex->RubberBoundIntermediate Reacts with Byproducts Volatile Byproducts (Isopropanol, CS2) ActiveComplex->Byproducts Decomposes to Rubber Rubber Polymer (Polyisoprene) Rubber->RubberBoundIntermediate CrosslinkedRubber Cross-linked Rubber Network RubberBoundIntermediate->CrosslinkedRubber Forms

Caption: Proposed reaction pathway for DIXP-accelerated sulfur vulcanization.

Experimental_Workflow cluster_characterization Material Testing start Start: Raw Materials (Rubber, DIXP, ZnO, etc.) compounding Compounding (Two-Roll Mill) start->compounding rheometry Cure Characteristics Analysis (Rheometer) compounding->rheometry vulcanization Vulcanization (Compression Molding) compounding->vulcanization rheometry->vulcanization Determine t90, ts2 characterization Characterization of Vulcanizates vulcanization->characterization tensile Tensile Properties characterization->tensile hardness Hardness characterization->hardness crosslink Cross-link Density characterization->crosslink end End: Final Rubber Product with Desired Properties tensile->end hardness->end crosslink->end

Caption: Experimental workflow for rubber vulcanization using DIXP.

Conclusion

This compound-derived accelerators, particularly DIXP, offer a safe and effective alternative to traditional accelerators in the sulfur vulcanization of rubber. They provide rapid curing and result in clean, residue-free products, making them highly suitable for applications with stringent safety and purity requirements. The experimental protocols and data presented here demonstrate that by carefully selecting the formulation, particularly through the use of binary accelerator systems, it is possible to achieve a desirable balance of processing safety, cure efficiency, and final mechanical properties. The mechanistic pathways illustrated provide a foundational understanding of the chemical transformations occurring during vulcanization, which is critical for the targeted development of new and improved rubber materials.

References

Application Notes and Protocols for Diisopropylamine as a Corrosion Inhibitor in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diisopropylamine as a corrosion inhibitor in various industrial settings. While specific quantitative data for this compound is limited in publicly available literature, its performance can be understood through the extensive research conducted on structurally similar secondary and branched-chain amines.

Introduction

This compound ((CH₃)₂CH)₂NH, a secondary amine, is a volatile, colorless liquid with an ammonia-like odor.[1] In industrial processes, particularly in boiler water treatment, steam condensate lines, and the oil and gas industry, it serves as an effective corrosion inhibitor.[2] Its efficacy stems from the presence of a lone pair of electrons on the nitrogen atom, which facilitates the adsorption of the molecule onto metal surfaces, forming a protective barrier against corrosive agents.[3] The branched isopropyl groups contribute to the formation of a dense, hydrophobic layer, further enhancing its protective capabilities.[3]

Mechanism of Action

The primary mechanism by which this compound inhibits corrosion is through the formation of a thin protective film on the metal surface. This process involves the adsorption of this compound molecules, which can occur via two main interactions:

  • Chemisorption: The lone pair of electrons on the nitrogen atom in the this compound molecule can be shared with the vacant d-orbitals of the metal (e.g., iron in steel), forming a coordinate covalent bond. This strong interaction creates a durable protective layer.[3]

  • Physisorption: In acidic environments, the amine group can become protonated, forming a positively charged cation ((CH₃)₂CH)₂NH₂⁺. This cation is then electrostatically attracted to the negatively charged metal surface (at potentials below the potential of zero charge), leading to the formation of an adsorbed film.[3]

This adsorbed layer displaces water and aggressive ions (like chlorides and sulfates) from the metal surface, thereby preventing the electrochemical reactions that lead to corrosion.[3]

Corrosion_Inhibition_Mechanism cluster_metal Metal Surface (e.g., Steel) cluster_solution Corrosive Environment (e.g., Acidic Water) cluster_protection Protective Film Formation Metal Fe Protective_Layer Hydrophobic Barrier H2O H₂O H2O->Metal Corrosion Cl_minus Cl⁻ Cl_minus->Metal Pitting DIPA This compound ((CH₃)₂CH)₂NH DIPA->Metal Adsorption (Chemisorption/ Physisorption) DIPA->Protective_Layer Forms Protective_Layer->H2O Displaces Protective_Layer->Cl_minus Blocks

Mechanism of corrosion inhibition by this compound.

Industrial Applications

This compound's properties make it suitable for several industrial applications as a corrosion inhibitor:

  • Boiler and Steam Condensate Systems: Due to its volatility, this compound can be carried with steam to protect the entire condensate return line system from corrosion caused by carbonic acid, which forms from the breakdown of bicarbonates in the boiler feedwater.[2]

  • Oil and Gas Industry: In oil and gas production and transportation, it can be used to protect pipelines and equipment from corrosion caused by acidic gases like H₂S and CO₂ in the presence of water.[4]

  • Vapor Phase Corrosion Inhibitor (VPI): this compound can be used as a VPI to protect metal parts in enclosed spaces during storage and transportation. The amine volatilizes and then condenses on the metal surfaces, forming a protective film.

Quantitative Data on Performance

Table 1: Corrosion Inhibition Efficiency from Weight Loss Measurements

InhibitorMetal/AlloyCorrosive MediumConcentrationTemperature (°C)Inhibition Efficiency (%)
Diethylenetriamine (DETA)Mild SteelE60 Fuel (Ethanol-Gasoline Blend)100 mg·L⁻¹Ambient~98
Amine-Fatty Acid (KI384)Carbon Steel3% NaCl (acidic)10 ppm35Up to 99
Aliphatic Amine (Armohib 28)Stainless Steel 316Acidic SolutionNot SpecifiedAmbientIncreases with concentration

Table 2: Performance Data from Potentiodynamic Polarization (PDP)

InhibitorMetal/AlloyCorrosive MediumConcentrationCorrosion Current Density (icorr) - Blank (μA/cm²)Corrosion Current Density (icorr) - Inhibited (μA/cm²)Inhibition Efficiency (%)
Cationic Surfactants (Dimethylaminopropylamine based)Carbon Steel1 M HClVaries-Decreases with concentrationIncreases with concentration
Amine-Fatty Acid (KI384)Carbon Steel3% NaCl (acidic)10 ppm--Acts as a mixed-type inhibitor

Table 3: Performance Data from Electrochemical Impedance Spectroscopy (EIS)

InhibitorMetal/AlloyCorrosive MediumConcentrationRct (Ω·cm²) (Blank)Rct (Ω·cm²) (Inhibited)Inhibition Efficiency (%)
DiisoamylamineMild Steel1 M H₂SO₄100 ppm9.821595.4
DiaminoazobenzeneAA2024 Alloy1 M HCl100 ppm201196889.8

Note: Rct refers to Charge Transfer Resistance. An increase in Rct signifies greater corrosion resistance.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effectiveness of this compound as a corrosion inhibitor.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_coupons 1. Prepare Metal Coupons (e.g., Mild Steel) surface_treat 2. Surface Treatment (Abrade, Degrease, Rinse, Dry) prep_coupons->surface_treat initial_weigh 3. Initial Weighing (Analytical Balance) surface_treat->initial_weigh immersion 4. Immersion in Test Solution (Blank and Inhibitor Concentrations) initial_weigh->immersion electrochem 5. Electrochemical Tests (EIS, Potentiodynamic Polarization) During Immersion immersion->electrochem post_clean 6. Post-Immersion Cleaning (ASTM G1 Standard) electrochem->post_clean After Set Duration final_weigh 7. Final Weighing post_clean->final_weigh calc 8. Calculate Corrosion Rate & Inhibition Efficiency (IE%) final_weigh->calc surface_analysis 9. Surface Analysis (Optional) (SEM, AFM, XPS) calc->surface_analysis

Experimental workflow for evaluating corrosion inhibitors.
Weight Loss (Gravimetric) Method

This method determines the average corrosion rate over a specified period.

  • Coupon Preparation:

    • Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2 cm x 2 cm x 0.2 cm).

    • Abrade the coupon surfaces sequentially with different grades of emery paper (e.g., 600, 800, 1200 grit) to achieve a smooth finish.

    • Degrease the coupons by washing with acetone, rinse with double-distilled water, and dry thoroughly.[3]

    • Accurately weigh each coupon to the nearest 0.1 mg using an analytical balance and record the initial weight (W₁).[3]

  • Immersion Test:

    • Prepare the corrosive medium (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Completely immerse the weighed coupons in the test solutions in separate beakers.

    • Maintain a constant temperature (e.g., 25°C) using a water bath for a set duration (e.g., 6, 12, or 24 hours).[3]

  • Post-Test Cleaning and Weighing:

    • After the immersion period, retrieve the coupons.

    • Clean them according to ASTM G1 standard procedures to remove corrosion products (e.g., scrub with a bristle brush in a solution containing HCl, antimony trioxide, and stannous chloride).[3]

    • Rinse, dry, and reweigh the coupons to obtain the final weight (W₂).

  • Calculations:

    • Weight Loss (ΔW): ΔW = W₁ - W₂

    • Corrosion Rate (CR) in mm/year: CR = (87.6 × ΔW) / (D × A × T)

      • Where ΔW is in mg, D is the metal density in g/cm³, A is the surface area in cm², and T is the immersion time in hours.[3]

    • Inhibition Efficiency (IE %): IE % = [(CRblank - CRinh) / CRblank] × 100

      • Where CRblank and CRinh are the corrosion rates in the absence and presence of the inhibitor, respectively.[3]

Electrochemical Methods

These techniques provide rapid and mechanistic insights into the corrosion inhibition process. A standard three-electrode electrochemical cell is used, comprising a working electrode (the metal coupon), a reference electrode (e.g., Ag/AgCl or SCE), and a counter electrode (e.g., platinum wire).

  • System Setup:

    • Prepare the test solutions (blank and with various inhibitor concentrations) and place them in the electrochemical cell.

    • Immerse the three electrodes in the solution.

    • Allow the system to stabilize by monitoring the Open Circuit Potential (OCP) until it reaches a steady state (typically 30-60 minutes).[3]

  • Electrochemical Impedance Spectroscopy (EIS):

    • At the stable OCP, apply a small sinusoidal AC voltage (e.g., 10 mV amplitude).

    • Scan a frequency range from high (e.g., 100 kHz) to low (e.g., 0.01 Hz).

    • Analyze the resulting Nyquist plot to determine the charge transfer resistance (Rct).

    • Inhibition Efficiency (IE %) from EIS: IE % = [(Rct, inh - Rct, blank) / Rct, inh] × 100[3]

  • Potentiodynamic Polarization (PDP):

    • After OCP stabilization, scan the potential potentiodynamically from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 1 mV/s).[3]

    • Plot the potential (E) versus the logarithm of the current density (log i) to generate a Tafel plot.

    • Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection to determine the corrosion potential (Ecorr) and corrosion current density (icorr).

    • Inhibition Efficiency (IE %) from PDP: IE % = [(icorr, blank - icorr, inh) / icorr, blank] × 100

Conclusion

This compound is a viable corrosion inhibitor for various industrial applications, functioning through adsorption to form a protective surface film. While specific quantitative performance data is scarce, a comprehensive evaluation using the standardized protocols outlined above will enable researchers and scientists to determine its efficacy for their specific systems and environments. The data from structurally similar amines suggests that high levels of inhibition efficiency can be expected.

References

Application Notes and Protocols for the Analytical Determination of Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropylamine (DIPA) is a secondary aliphatic amine utilized in various industrial and pharmaceutical applications. It serves as a precursor in the synthesis of agrochemicals, a catalyst, and a corrosion inhibitor. In the pharmaceutical industry, it is a key intermediate in the synthesis of certain active pharmaceutical ingredients (APIs). Due to its potential toxicity and role as a precursor to carcinogenic nitrosamines, such as N-nitrosothis compound (NDIPA), robust and sensitive analytical methods for its detection and quantification in diverse sample matrices are imperative.[1][2][3] This document provides detailed application notes and protocols for the analysis of this compound using various analytical techniques.

Analytical Methods Overview

The primary analytical techniques for the determination of this compound include Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Mass Spectrometry (MS) is often coupled with these separation techniques for enhanced sensitivity and selectivity, particularly for trace-level analysis and impurity profiling.

Gas Chromatography (GC) is well-suited for the analysis of volatile amines like this compound. Common detectors include the Flame Ionization Detector (FID) and Mass Spectrometry (MS). Headspace GC (HS-GC) is a valuable technique for analyzing residual DIPA in solid or liquid samples by sampling the vapor phase in equilibrium with the sample, which minimizes matrix effects.[4][5]

High-Performance Liquid Chromatography (HPLC) is another powerful technique for DIPA analysis. Since this compound lacks a strong chromophore, derivatization is typically required for detection by UV-Vis or fluorescence detectors.[6] Alternatively, HPLC coupled with a mass spectrometer (LC-MS) can be used for direct analysis without derivatization, offering high sensitivity and specificity.[7][8]

Quantitative Data Summary

The following tables summarize the quantitative performance data for various analytical methods used for the determination of this compound and related compounds.

Table 1: Gas Chromatography (GC) Methods - Quantitative Data

AnalyteMethodSample MatrixLinearity RangeLimit of Quantification (LOQ)RecoveryReference
This compoundGC-FIDAir8.5–37.4 mg/m³--[9]
Volatile Amines (including DIPA)HS-GC-FIDPharmaceutical API--Acceptable[4][5]
N,N'-DiisopropylethylenediamineGC-FIDPharmaceutical0.1 - 10 µg/mL~0.1 µg/mL98.0% - 102.0%[10]

Table 2: Liquid Chromatography (LC) Methods - Quantitative Data

AnalyteMethodSample MatrixLinearity RangeLimit of Quantification (LOQ)RecoveryReference
DiisoamylamineHPLC-MS/MSAqueous1 ng/mL to 1000 ng/mL--[8]
N-Nitrosothis compound (NDIPA)LC-MS/MSEmpagliflozin0.05-0.5 ppm--[11]
N-Nitrosothis compound (NDIPA)LC-MS/MSValsartan-0.06–0.09 ng/mL-[12]
Spectinomycin (B156147) (derivatized secondary amine)HPLC-UVBulk Drug0.05 mg/ml to 0.3 mg/ml--[13]

Experimental Protocols

Protocol 1: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID) for this compound in Pharmaceutical Samples

This protocol is adapted from methodologies for the analysis of volatile amines in pharmaceutical products.[4][5]

1. Objective: To quantify residual this compound in active pharmaceutical ingredients (APIs) or drug products.

2. Instrumentation and Materials:

  • Gas chromatograph with a split/splitless injector, flame ionization detector (FID), and a headspace autosampler.

  • GC column: Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or similar phase.[14]

  • High-purity nitrogen or helium as carrier gas.

  • Hydrogen and compressed air for the FID.

  • Headspace vials (e.g., 20 mL).

  • This compound standard.

  • Diluent: N,N-Dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

  • Additive: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to mitigate matrix effects.[4]

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 50 mg of this compound into a 50 mL volumetric flask and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh a suitable amount of the sample (e.g., 100 mg of API) into a headspace vial. Add 1 mL of diluent containing 5% (v/v) DBU. Seal the vial immediately.

4. GC-FID and Headspace Conditions:

  • Headspace Autosampler:

    • Oven Temperature: 120 °C

    • Loop Temperature: 130 °C

    • Transfer Line Temperature: 140 °C

    • Equilibration Time: 15 min

  • GC Inlet:

    • Injector Temperature: 250 °C

    • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial Temperature: 40 °C, hold for 5 min

    • Ramp: 10 °C/min to 240 °C

    • Hold: 5 min at 240 °C

  • Detector (FID):

    • Temperature: 250 °C

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

6. Method Validation:

  • Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.[15][16][17]

Protocol 2: HPLC-UV Analysis of this compound via Pre-column Derivatization with Dansyl Chloride

This protocol is based on the general principle of derivatizing secondary amines with dansyl chloride for enhanced detection.[18]

1. Objective: To quantify this compound in a sample matrix by HPLC with UV detection after derivatization.

2. Instrumentation and Materials:

  • HPLC system with a UV-Vis detector, autosampler, and column oven.

  • HPLC Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • This compound standard.

  • Dansyl chloride solution (e.g., 1.5 mg/mL in acetonitrile).

  • Sodium bicarbonate buffer (100 mM, pH 9.8).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid.

3. Derivatization Procedure:

  • In a vial, mix 100 µL of the sample or standard solution with 200 µL of sodium bicarbonate buffer.

  • Add 200 µL of dansyl chloride solution.

  • Vortex the mixture and incubate in a water bath at 60 °C for 30 minutes.

  • Cool the reaction mixture to room temperature.

  • Add a small amount of a primary amine solution (e.g., methylamine) to quench the excess dansyl chloride, if necessary.

  • Filter the solution through a 0.45 µm syringe filter before injection.

4. HPLC-UV Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • Detection Wavelength: ~254 nm or the absorbance maximum of the dansyl-DIPA derivative.

5. Data Analysis:

  • Quantify the dansyl-DIPA derivative peak using a calibration curve prepared from derivatized standards.

Protocol 3: LC-MS/MS Analysis of N-Nitrosothis compound (NDIPA) in Pharmaceutical Ingredients

This protocol is a generalized procedure based on methods for nitrosamine (B1359907) impurity analysis in APIs.[2][11][19]

1. Objective: To detect and quantify NDIPA in an API sample.

2. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • HPLC Column: C18 reverse-phase column (e.g., Poroshell HPH C18, 150 mm x 4.6 mm, 2.7 µm).[11]

  • NDIPA standard.

  • Internal Standard (IS): e.g., N-nitroso-dipropylamine-d₁₄ (NDPA-d₁₄).[20]

  • Diluent: 1% formic acid in water.

  • Methanol (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 µg/mL): Prepare in methanol.

  • Working Standard Solutions: Prepare by serial dilution of the stock solution in the diluent to create a calibration curve (e.g., 0.5–50 ng/mL).[11]

  • Internal Standard Spiking Solution: Prepare a suitable concentration of the IS in the diluent.

  • Sample Preparation:

    • Weigh approximately 80 mg of the drug substance into a 2 mL centrifuge tube.

    • Add 1188 µL of diluent and 12 µL of the internal standard solution.

    • Vortex for 20 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant into an HPLC vial.[19][21]

4. LC-MS/MS Conditions:

  • Mobile Phase A: 0.2% formic acid in water.[11]

  • Mobile Phase B: Methanol.[11]

  • Gradient Elution: Optimized to separate NDIPA from other components.

  • Flow Rate: 0.4 mL/min.[11]

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • MS/MS Detection (Positive ESI mode):

    • Monitor the appropriate precursor to product ion transitions (MRM) for NDIPA and the internal standard. For NDIPA (C₆H₁₄N₂O, MW: 130.19), a potential transition could be m/z 131.1 → [fragment ion].

5. Data Analysis:

  • Quantify NDIPA using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.

Visualizations

GC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HS-GC-FID Analysis Sample Weigh Sample (e.g., 100 mg API) Diluent Add Diluent (e.g., DMAc with DBU) Sample->Diluent Standard Prepare DIPA Working Standards Vial Seal in Headspace Vial Standard->Vial Diluent->Vial HS Headspace Autosampler (Incubation & Sampling) Vial->HS Transfer GC Gas Chromatograph (Separation on Column) HS->GC FID Flame Ionization Detector (Detection) GC->FID Data Data Acquisition & Analysis FID->Data

Caption: Workflow for this compound Analysis by HS-GC-FID.

HPLC_Derivatization_Workflow cluster_derivatization Pre-column Derivatization cluster_hplc HPLC-UV Analysis Sample Sample/Standard (containing DIPA) Buffer Add Alkaline Buffer (pH 9.8) Sample->Buffer Reagent Add Dansyl Chloride Buffer->Reagent Incubate Incubate at 60°C Reagent->Incubate Deriv Dansyl-DIPA Derivative Incubate->Deriv Inject Inject into HPLC Deriv->Inject Filter & Transfer Separate Separation on C18 Column Inject->Separate Detect UV Detection (~254 nm) Separate->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV Analysis of DIPA with Pre-column Derivatization.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Weigh API Sample Add_Diluent Add Diluent & IS Sample->Add_Diluent Vortex Vortex Add_Diluent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Filter Filter Supernatant Centrifuge->Filter LC Liquid Chromatography (Separation) Filter->LC Inject MSMS Tandem Mass Spectrometry (Detection - MRM) LC->MSMS Data Data Analysis MSMS->Data

Caption: LC-MS/MS Workflow for NDIPA Analysis in APIs.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Diisopropylamine by Distillation from KOH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of diisopropylamine via distillation from potassium hydroxide (B78521) (KOH). This resource includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions to ensure a safe and effective purification process.

Experimental Protocol: Distillation of this compound from KOH

This protocol details the atmospheric pressure distillation of this compound from potassium hydroxide (KOH) to remove water. This procedure should be performed in a well-ventilated fume hood, and all appropriate personal protective equipment (PPE) must be worn.

Materials and Equipment:

  • This compound (reagent grade)

  • Potassium hydroxide (KOH) pellets or flakes

  • Round-bottom flask

  • Distillation head with condenser

  • Receiving flask

  • Heating mantle with a stirrer

  • Boiling chips or a magnetic stir bar

  • Inert gas (Nitrogen or Argon) supply

  • Schlenk line or similar inert atmosphere setup

  • Dry glassware

Procedure:

  • Preparation of the Distillation Apparatus:

    • Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

    • Assemble the distillation apparatus as shown in the workflow diagram below. This includes a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

    • Add boiling chips or a magnetic stir bar to the round-bottom flask to ensure smooth boiling.

  • Charging the Flask:

    • In the round-bottom flask, add potassium hydroxide (KOH) pellets. A common starting point is to use 10-20% KOH by weight relative to the this compound.

    • Add the this compound to the flask containing the KOH.

  • Distillation Process:

    • Begin stirring the mixture if using a magnetic stir bar.

    • Gently heat the mixture using the heating mantle.

    • The mixture may be refluxed for a period (e.g., 1-3 hours) to ensure thorough drying before distillation begins.[1]

    • Increase the heating rate to initiate distillation.

    • Collect the fraction that distills at a constant temperature, which is the boiling point of this compound (approximately 84 °C at atmospheric pressure).[2]

    • It is advisable to discard a small initial fraction (forerun) which may contain more volatile impurities.

  • Completion and Storage:

    • Stop the distillation before the flask runs dry to prevent overheating of the residue.

    • Allow the apparatus to cool down completely under an inert atmosphere.

    • The freshly distilled this compound should be stored in a tightly sealed container under an inert atmosphere to prevent re-absorption of moisture and carbon dioxide.

Experimental Workflow Diagram:

experimental_workflow Experimental Workflow for this compound Distillation prep 1. Prepare Dry Distillation Apparatus charge_koh 2. Charge Flask with KOH Pellets prep->charge_koh charge_dipa 3. Add this compound charge_koh->charge_dipa reflux 4. Optional: Reflux for 1-3 hours charge_dipa->reflux distill 5. Distill at ~84°C reflux->distill collect 6. Collect Pure this compound distill->collect store 7. Store Under Inert Atmosphere collect->store

Caption: Workflow for the purification of this compound by distillation from KOH.

Quantitative Data

PropertyValue
Boiling Point 83.5 - 84 °C at 760 mmHg
Density ~0.722 g/mL at 25 °C
Molecular Weight 101.19 g/mol
Appearance Colorless liquid
Odor Ammonia-like

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No Distillate/Slow Distillation - Insufficient heating.- Leak in the distillation setup.- Blockage in the condenser or vapor path.- Gradually increase the heating mantle temperature.- Check all joints for a proper seal.- Ensure the condenser is properly assembled and there are no obstructions.
Bumping/Uncontrolled Boiling - Absence or ineffectiveness of boiling chips/stirring.- Heating too rapidly.- Ensure fresh boiling chips or adequate stirring is used.- Reduce the heating rate to achieve a gentle, controlled boil.
Foaming - Presence of impurities that act as surfactants.- Vigorous boiling.- Reduce the heating rate.- Ensure the distillation flask is not more than two-thirds full.- Consider adding an anti-foaming agent if the problem persists, ensuring it does not contaminate the distillate.
Cloudy Distillate - Carryover of KOH aerosol.- Inefficient condensation.- Reduce the heating rate to prevent vigorous boiling and aerosol formation.- Ensure a sufficient flow of cold water through the condenser.
Product is not dry - Insufficient contact time with KOH.- Inadequate amount of KOH.- Re-exposure of the distillate to atmospheric moisture.- Consider a reflux period before distillation to increase contact time.- Increase the amount of KOH used.- Ensure the receiving flask is protected from the atmosphere with a drying tube or inert gas.

Troubleshooting Logic Diagram:

troubleshooting_logic Troubleshooting Distillation Issues issue Distillation Problem Occurs check_heat Is heating adequate? issue->check_heat check_seal Is the system sealed? check_heat->check_seal Yes increase_heat Increase heating check_heat->increase_heat No check_boiling Is boiling smooth? check_seal->check_boiling Yes reseal Reseal joints check_seal->reseal No check_boiling->increase_heat No check_boiling->reseal No add_boiling_chips Add boiling chips/stir check_boiling->add_boiling_chips No

Caption: A logical approach to troubleshooting common distillation problems.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to purify this compound by distillation from KOH?

A1: Commercial this compound may contain impurities, with water being the most common. For many applications, particularly in organometallic chemistry where it is used to prepare strong, non-nucleophilic bases like lithium diisopropylamide (LDA), the presence of water is detrimental.[2][3] Potassium hydroxide is a strong base and an effective drying agent that reacts with and removes water, allowing for the distillation of anhydrous this compound.[2]

Q2: Can other bases like NaOH or CaH₂ be used for this purification?

A2: Yes, sodium hydroxide (NaOH) and calcium hydride (CaH₂) are also commonly used to dry and distill this compound.[1] The choice of drying agent may depend on the specific requirements of the subsequent reaction, cost, and availability.

Q3: What are the primary safety concerns when performing this distillation?

A3: this compound is a flammable, corrosive, and toxic liquid.[4][5][6][7][8] Potassium hydroxide is also highly corrosive.[4] The distillation should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, must be worn.[4][5][6][7][8] Care should be taken to avoid contact with the skin and eyes and to prevent the inhalation of vapors.[4][5][6][7][8] An inert atmosphere is recommended to prevent the formation of flammable vapor-air mixtures.[5][6][7][8]

Q4: How can I determine the water content of the this compound before and after distillation?

A4: The most accurate method for determining the water content in amines is Karl Fischer titration. This technique can quantify low levels of water and confirm the effectiveness of the drying process.

Q5: What is the expected yield of this purification process?

A5: The yield of purified this compound will depend on the initial purity and the care taken during the distillation. With proper technique, minimizing losses due to handling and ensuring the complete collection of the product fraction, yields are typically high. It is important to avoid distilling the flask to dryness, which will result in some loss of product in the distillation residue.

Q6: Can the distilled this compound be stored?

A6: Yes, but it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent the reabsorption of atmospheric moisture and carbon dioxide. Storage in a cool, dark place is recommended.[4]

References

common impurities in commercial diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial diisopropylamine.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercial this compound?

A1: Common impurities in commercial this compound typically originate from its synthesis, which is primarily through the reductive amination of acetone (B3395972) with ammonia (B1221849) or the amination of isopropanol. These impurities include:

  • Monoisopropylamine: An intermediate or byproduct of the synthesis.

  • Isopropanol: Unreacted starting material.

  • Acetone: Unreacted starting material or a byproduct.[1]

  • Water: Can be present from the reaction or absorbed from the atmosphere.[1]

  • Isopropylisopropylidene imine: Formed from the reaction of monoisopropylamine and acetone.[1]

Q2: What are the typical purity levels and impurity concentrations in commercial this compound?

A2: The purity of commercial this compound is generally high, with "synthesis grade" typically being ≥99% pure as determined by gas chromatography (GC).[2] Higher purity grades are also available, with some specifications guaranteeing ≥99.5% or even 99.77% purity.[1][3][4] The concentration of specific impurities can vary between manufacturers and grades. Below is a summary of typical specifications for common impurities.

ImpurityTypical Specification RangeNotes
This compound ≥99.0% - 99.77% w/wPurity is typically determined by Gas Chromatography (GC).[1][5]
Water ≤0.5% w/wSome suppliers offer grades with water content as low as 0.04% w/w.[1][5]
Total Impurities ≤1.0% (typically)This encompasses all other components besides this compound. One supplier specifies 0.19% w/w total impurities.[1]

Q3: How can I determine the purity of my this compound?

A3: The most common and effective method for determining the purity of this compound and quantifying its volatile organic impurities is Gas Chromatography (GC) , often with a Flame Ionization Detector (FID).[2][6] For more detailed analysis and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed.[7] Karl Fischer titration is the standard method for accurately determining water content.

Q4: How should I purify this compound before use in sensitive reactions?

A4: For moisture-sensitive applications, such as the preparation of lithium diisopropylamide (LDA), it is crucial to use anhydrous this compound. A common laboratory purification method is distillation from a suitable drying agent .

Experimental Protocol: Purification of this compound by Distillation

Objective: To obtain dry, high-purity this compound suitable for moisture-sensitive reactions.

Materials:

  • Commercial this compound

  • Drying agent (e.g., calcium hydride (CaH₂), potassium hydroxide (B78521) (KOH), or sodium wire)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Inert gas source (Nitrogen or Argon)

  • Heating mantle

  • Stir bar

Methodology:

  • Pre-drying (Optional but recommended): Place the commercial this compound over potassium hydroxide (KOH) pellets for several hours to remove the bulk of the water.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is oven-dried and cooled under a stream of inert gas to exclude atmospheric moisture.

  • Charging the Flask: Transfer the pre-dried this compound to the distillation flask containing a stir bar and a drying agent like calcium hydride (CaH₂).

  • Refluxing: Heat the mixture to a gentle reflux under an inert atmosphere for at least one hour. This allows the drying agent to react with any residual water.

  • Distillation: After refluxing, slowly increase the temperature to distill the this compound. Collect the fraction that boils at the correct temperature (boiling point of this compound is approximately 84°C).

  • Storage: The freshly distilled this compound should be collected in a dry, inert-atmosphere-flushed flask and stored under nitrogen or argon, sealed with a septum or a tightly fitting cap.

Troubleshooting Guides

Issue 1: Poor Yield or Failure in LDA Preparation

Symptoms:

  • Incomplete deprotonation of the substrate.

  • Low yield of the desired product.

  • Reaction failure.

Potential Cause: The most common cause for issues in LDA preparation is the presence of water in the this compound or the solvent (e.g., THF). Water will quench the n-butyllithium (n-BuLi) used to form LDA, reducing the amount of active base.

Troubleshooting Workflow:

G start Low yield or failure in LDA reaction check_water Is the this compound dry? start->check_water check_solvent Is the solvent (e.g., THF) anhydrous? check_water->check_solvent Yes purify_dipa Purify this compound by distillation from CaH₂. check_water->purify_dipa No check_buli Was the n-BuLi titrated recently? check_solvent->check_buli Yes use_new_solvent Use a fresh bottle of anhydrous solvent or distill the solvent. check_solvent->use_new_solvent No titrate_buli Titrate n-BuLi to determine its exact molarity. check_buli->titrate_buli No success Reaction successful check_buli->success Yes purify_dipa->check_solvent use_new_solvent->check_buli titrate_buli->success

Troubleshooting workflow for LDA preparation.
Issue 2: Unexpected Side Products in a Reaction

Symptoms:

  • Formation of unknown peaks in GC or LC-MS analysis of the crude reaction mixture.

  • Lower than expected purity of the final product.

Potential Causes:

  • Monoisopropylamine: This primary amine impurity can be more nucleophilic than this compound and may react with electrophiles in the reaction mixture.

  • Acetone: If present, acetone can undergo side reactions, such as aldol (B89426) condensations, under basic or acidic conditions.

Troubleshooting Decision Pathway:

G start Unexpected side products observed analyze_dipa Analyze starting this compound by GC-MS start->analyze_dipa impurity_present Are monoisopropylamine or acetone present? analyze_dipa->impurity_present no_impurity Impurities not detected in starting material. Consider other reaction parameters. impurity_present->no_impurity No purify_dipa Purify this compound by fractional distillation. impurity_present->purify_dipa Yes rerun_reaction Re-run reaction with purified this compound. purify_dipa->rerun_reaction problem_solved Problem resolved rerun_reaction->problem_solved

Decision pathway for addressing unexpected side products.

References

Technical Support Center: Diisopropylamine Safety Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety information for handling and storing diisopropylamine in a laboratory setting. Please consult your institution's specific safety protocols and the full Safety Data Sheet (SDS) before use.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

This compound is a hazardous chemical with multiple risks. It is a highly flammable liquid and vapor, and its vapors can form explosive mixtures with air.[1] The substance is corrosive and can cause severe skin and eye burns upon contact.[2][3] Inhalation or ingestion is harmful and can cause chemical burns to the respiratory and digestive tracts.[2][3] It is also harmful to aquatic life with long-lasting effects.[4]

Q2: What Personal Protective Equipment (PPE) is required when handling this compound?

To ensure safety, a comprehensive set of PPE should be worn.

  • Eye and Face Protection: Wear chemical splash goggles and a face shield (minimum 8-inch).[5][6] Contact lenses should not be worn when working with this substance.[5]

  • Skin Protection: Wear suitable protective gloves and clean, flame-retardant, antistatic protective clothing to prevent skin contact.[2][4] Safety equipment suppliers can provide recommendations on the most protective materials for your specific operation.[5]

  • Respiratory Protection: Handle this compound in a well-ventilated area or under a chemical fume hood.[7][8] If exposure limits are exceeded or if you experience irritation, use a NIOSH/MSHA-approved respirator.[2] For exposures over 5 ppm, a supplied-air respirator with a full facepiece is recommended.[5] Exposure to 200 ppm is considered immediately dangerous to life and health (IDLH).[5][9]

Q3: What are the proper storage guidelines for this compound?

Proper storage is critical to prevent hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated, and fireproof area, away from heat, sparks, open flames, and other ignition sources.[1][2][9] The recommended storage temperature is between 15–25 °C.[7]

  • Containers: Keep containers tightly closed.[2][5] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[6]

  • Grounding: Ground and bond metal containers during material transfer to prevent static discharge.[2][5]

  • Incompatibilities: Store this compound separately from incompatible materials such as strong oxidizing agents, strong acids, plastics, copper, and moisture.[5][7][9][10]

Q4: How should I handle this compound during an experiment?

Follow these handling procedures to minimize risk.

  • Ventilation: Use the chemical only in a well-ventilated area or under a chemical fume hood.[3][8]

  • Ignition Sources: Keep the area free of ignition sources like open flames, sparks, and hot surfaces.[1][4] Do not smoke, eat, or drink in the handling area.[3][5]

  • Tools: Use only non-sparking tools and explosion-proof equipment.[4][5]

  • Hygiene: Wash your hands and any exposed skin thoroughly after handling.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[2]

Troubleshooting Guide

Q5: What should I do in the event of an accidental spill?

In case of a spill, act quickly and safely.

  • Evacuate and Secure: Evacuate all non-essential personnel from the area.[3]

  • Remove Ignition Sources: Immediately eliminate all sources of ignition (sparks, flames, hot surfaces).[5][11]

  • Ventilate: Ventilate the area of the spill or leak.[5][10]

  • Containment: Wear appropriate PPE, including a chemical protection suit and self-contained breathing apparatus if necessary.[1] Absorb the spill with a non-combustible, inert material such as sand, vermiculite, or dry earth.[5][11] Do not let the chemical enter drains or sewers.[1]

  • Cleanup: Use clean, non-sparking tools to collect the absorbed material and place it into a suitable, sealed container for disposal.[8][11]

  • Decontaminate: Ventilate and wash the area after cleanup is complete.[5] It may be necessary to dispose of the waste as hazardous.[5]

Q6: What are the immediate first aid measures for exposure?

Immediate medical attention is required for any type of exposure.[2][3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 30 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

  • Skin Contact: Quickly remove all contaminated clothing.[5] Immediately wash the affected skin area with plenty of water for at least 15 minutes.[2] Seek immediate medical attention.[2][5]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3] If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[2][3] If the person is conscious, rinse their mouth and give them a cupful of water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2][3]

Quantitative Safety Data

The following table summarizes key quantitative safety and exposure limit data for this compound.

ParameterValueReference
OSHA PEL (Permissible Exposure Limit)5 ppm (20 mg/m³) TWA[2][9]
ACGIH TLV (Threshold Limit Value)5 ppm TWA[9]
NIOSH REL (Recommended Exposure Limit)5 ppm (20 mg/m³) TWA[9]
IDLH (Immediately Dangerous to Life or Health)200 ppm[5][9]
Flash Point -1 °C (30 °F)[9][10]
Lower Explosive Limit (LEL) 1.1%[9][12]
Upper Explosive Limit (UEL) 7.1%[9][12]
Vapor Pressure 50 mm Hg (at 20 °C)[9]

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound in a research setting.

G Safe Handling Workflow for this compound cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Active Handling cluster_post 3. Post-Handling Actions cluster_emergency 4. Emergency Response A Review SDS and Protocols B Verify Ventilation (Fume Hood) A->B C Don Required PPE (Goggles, Gloves, Coat) B->C D Prepare Spill Kit C->D E Check for Ignition Sources D->E F Ground and Bond Containers E->F Proceed if Safe G Use Non-Sparking Tools F->G H Perform Experiment G->H I Close Container Tightly H->I K Dispose of Waste Properly H->K N Spill or Exposure Occurs H->N If Incident Occurs J Store in Approved Location I->J L Clean Work Area J->L K->L M Remove PPE and Wash Hands L->M O Follow First Aid / Spill Protocol N->O P Seek Immediate Medical Attention O->P

References

Technical Support Center: Managing Reactions with Diisopropylamine as a Nucleophile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides in-depth guidance on utilizing diisopropylamine as a nucleophile, with a focus on mitigating common side reactions and optimizing experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a "hindered" or "bulky" nucleophile?

This compound possesses two isopropyl groups attached to the nitrogen atom. These bulky alkyl groups create significant steric hindrance around the nitrogen's lone pair of electrons, making it physically difficult for the amine to approach and attack an electrophilic center.[1][2] This steric bulk is a key factor influencing its reactivity.[1][2]

Q2: What are the primary side reactions to consider when using this compound as a nucleophile?

The main competing side reaction is elimination (E2), which is favored by the steric hindrance of this compound.[2] Instead of attacking the electrophilic carbon (SN2), the bulky amine may act as a base and abstract a proton from a beta-carbon, leading to the formation of an alkene. This competition between substitution and elimination is a critical consideration in experimental design.

Q3: How does the structure of the electrophile (alkyl halide) affect the reaction outcome?

The structure of the electrophile is a major determinant of the reaction pathway:

  • Primary Alkyl Halides: These are the best substrates for N-alkylation with this compound. The unhindered nature of the primary carbon allows for easier nucleophilic attack, favoring the SN2 pathway over E2.

  • Secondary Alkyl Halides: With secondary alkyl halides, the competition between SN2 and E2 becomes significant. The increased steric hindrance at the electrophilic center makes nucleophilic attack more difficult, and elimination can become the major pathway.

  • Tertiary Alkyl Halides: N-alkylation of tertiary alkyl halides with this compound is generally not feasible. The extreme steric hindrance around the tertiary carbon almost exclusively leads to elimination (E2) products.

Q4: Can this compound be used as a non-nucleophilic base?

While this compound itself has a lone pair and can act as a nucleophile, its steric bulk makes it a relatively poor one.[2] It is more commonly used as a precursor to lithium diisopropylamide (LDA), which is a very strong, non-nucleophilic base widely used in organic synthesis to deprotonate weakly acidic compounds.[1] For scavenging protons in a reaction, a related tertiary amine, N,N-diisopropylethylamine (Hünig's base or DIPEA), is often preferred as it is a good base but a poor nucleophile due to even greater steric hindrance.[3][4]

Troubleshooting Guide

Problem 1: Low yield of the desired N-alkylated product.

Possible Cause Suggested Solution Key Considerations
Reaction conditions favor elimination (E2). Lower the reaction temperature. Elimination reactions are often favored at higher temperatures.[5]Lowering the temperature will likely require longer reaction times. Monitor reaction progress by TLC or GC/MS.
Suboptimal Solvent Choice. Use a polar aprotic solvent such as acetonitrile (B52724) (MeCN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO).Polar aprotic solvents can enhance the rate of SN2 reactions.[5] Be mindful of potential side reactions with the solvent at elevated temperatures.
Ineffective Proton Scavenging. If the reaction generates an acid byproduct (e.g., HBr from an alkyl bromide), add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize the acid.Protonation of this compound will render it non-nucleophilic.[6]
Steric hindrance of the electrophile. If possible, consider an alternative synthetic route for highly hindered substrates, such as reductive amination.[5]Reductive amination can be a milder and more selective method for forming C-N bonds.[5]

Problem 2: Formation of an alkene (elimination product) is the major outcome.

Possible Cause Suggested Solution Key Considerations
Substrate is a secondary or tertiary alkyl halide. For secondary halides, optimize conditions for SN2 (lower temperature, polar aprotic solvent). For tertiary halides, direct N-alkylation is unlikely to succeed; an alternative synthetic strategy is recommended.The more substituted the carbon bearing the leaving group, the more likely elimination will occur.
High reaction temperature. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.Elimination pathways have a higher activation energy than substitution pathways, so they are more sensitive to temperature changes.
Choice of base/nucleophile. This compound's inherent steric bulk favors elimination. If substitution is the desired outcome and elimination is a persistent issue, a less hindered amine may be a better choice.There is a trade-off between minimizing over-alkylation (a benefit of hindered amines) and avoiding elimination.

Data Summary

While specific quantitative data for the N-alkylation vs. elimination outcomes with this compound as the nucleophile is sparse in the literature, the following table summarizes the expected major product based on the principles of steric hindrance and substrate structure.

Substrate This compound as Nucleophile Expected Major Product Primary Side Product
Primary Alkyl Halide (R-CH₂-X)N-Alkylation (SN2)R-CH₂-N(iPr)₂Minimal Elimination
Secondary Alkyl Halide (R₂-CH-X)CompetitionMixture of Alkene and N-Alkylated AmineEither product can predominate depending on conditions
Tertiary Alkyl Halide (R₃-C-X)Elimination (E2)AlkeneN-Alkylated Amine (trace or none)

Experimental Protocols

General Protocol for N-Alkylation of a Primary Alkyl Halide with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary alkyl halide (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile).

  • Addition of Amine and Base: Add this compound (1.2 eq.) to the solution. If the starting amine is a salt, or to scavenge the acid formed during the reaction, add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (1.5 eq.).

  • Reaction Conditions: Stir the reaction mixture at room temperature. Gentle heating (e.g., 40-60 °C) can be applied to increase the reaction rate, but this may also increase the likelihood of elimination side reactions.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC/MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired tertiary amine.

Visual Guides

sn2_vs_e2 start This compound + Alkyl Halide sn2_path SN2 Pathway (Nucleophilic Attack) start->sn2_path Favored by: - Primary Alkyl Halide - Lower Temperature - Polar Aprotic Solvent e2_path E2 Pathway (Proton Abstraction) start->e2_path Favored by: - Secondary/Tertiary Alkyl Halide - Higher Temperature - Steric Hindrance substitution_product N-Alkylated Amine (Desired Product) sn2_path->substitution_product elimination_product Alkene (Side Product) e2_path->elimination_product

Caption: Competing SN2 and E2 pathways for this compound.

troubleshooting_workflow start Low Yield of N-Alkylated Product check_temp Is reaction temperature high? start->check_temp check_substrate Is substrate secondary or tertiary? check_temp->check_substrate No lower_temp Action: Lower Temperature check_temp->lower_temp Yes check_solvent Is solvent polar aprotic? check_substrate->check_solvent No (Primary Substrate) consider_alt_route Action: Consider Alternative Route (e.g., Reductive Amination) check_substrate->consider_alt_route Yes change_solvent Action: Switch to Polar Aprotic Solvent (MeCN, DMF) check_solvent->change_solvent No optimized Yield Improved check_solvent->optimized Yes lower_temp->optimized change_solvent->optimized

Caption: Troubleshooting workflow for low N-alkylation yield.

References

Technical Support Center: Optimizing Reaction Temperature for Diisopropylamine-Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during diisopropylamine-mediated reactions, with a focus on optimizing reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of temperature in this compound-mediated reactions, especially when using its lithium salt, LDA?

Temperature is a critical parameter for controlling the selectivity of reactions involving this compound and its derivatives, most notably Lithium Diisopropylamide (LDA). The choice of temperature often dictates whether the reaction proceeds under kinetic or thermodynamic control, leading to different product distributions.

  • Low Temperatures (e.g., -78 °C): At very low temperatures, such as that of a dry ice/acetone bath (-78 °C), the reaction is typically under kinetic control.[1] This means the major product formed is the one that is generated the fastest. For enolate formation, using a bulky base like LDA at low temperatures preferentially yields the kinetic enolate, which is the less substituted and sterically more accessible product.[1][2] The low temperature effectively "locks" the reaction at this stage, preventing equilibration to the more stable thermodynamic product.[1]

  • Higher Temperatures (e.g., 0 °C to room temperature): At elevated temperatures, the system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing for equilibrium to be established. These conditions favor the formation of the most stable product, the thermodynamic enolate.[1] This enolate is typically more substituted.

Q2: What is the difference between a kinetic and a thermodynamic enolate?

In reactions with unsymmetrical ketones, two different enolates can be formed.

  • Kinetic Enolate: This enolate is formed by removing a proton from the less sterically hindered α-carbon. It is formed faster but is generally less stable. Its formation is favored by strong, bulky bases (like LDA) at low temperatures.[1][2]

  • Thermodynamic Enolate: This enolate is formed by removing a proton from the more substituted α-carbon, resulting in a more substituted and therefore more stable double bond. Its formation is favored by smaller bases and higher temperatures, which allow for equilibration.[1]

Q3: My reaction is not proceeding or is very slow. Should I increase the temperature?

Increasing the temperature can be a valid strategy to increase the reaction rate. However, this should be done cautiously.

  • Potential for Side Reactions: Higher temperatures can lead to a loss of selectivity and the formation of undesired byproducts. For instance, it can shift the reaction from kinetic to thermodynamic control.

  • Decomposition: this compound and its derivatives can decompose at elevated temperatures. When heated to decomposition, this compound emits toxic fumes of nitrogen oxides.[3][4] Always consult the safety data sheet for the specific reagents and solvents being used.

  • Thermal Runaway: Exothermic reactions can accelerate with increasing temperature, potentially leading to a dangerous, uncontrolled reaction known as thermal runaway.[5] It is crucial to have adequate cooling and monitoring in place when heating reactions.

Q4: I am observing a significant amount of side products. How can temperature optimization help?

Optimizing the temperature is a key strategy to minimize side products.

  • Lowering the Temperature: If you are trying to achieve the kinetic product, ensuring the temperature is sufficiently low (e.g., -78 °C) is crucial. Inconsistent or higher temperatures can lead to the formation of the thermodynamic product as a side product.

  • Controlled Addition: For exothermic reactions, adding reagents slowly at a controlled low temperature can help to dissipate heat and prevent temperature spikes that might trigger side reactions.

Q5: Are there any safety concerns related to temperature control in these reactions?

Yes, there are significant safety considerations for both low and high-temperature work.

  • Cryogenic Temperatures: Working at temperatures like -78 °C requires the use of cryogenic baths (e.g., dry ice/acetone). Direct contact with cryogenic liquids or cold surfaces can cause severe burns and frostbite.[6][7] Appropriate personal protective equipment (PPE), including cryogenic gloves and face shields, is mandatory.[7][8][9] Ensure adequate ventilation, as the displacement of air by evaporating cryogens can lead to an oxygen-deficient atmosphere.[6][9]

  • Elevated Temperatures: this compound is a flammable liquid with a low flash point.[4][10] Heating these reactions must be done with extreme caution, using appropriate heating mantles and condensers, and in a well-ventilated fume hood away from ignition sources.[3][11] The potential for thermal runaway in exothermic reactions must be managed with proper cooling and monitoring.[5]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Yield Reaction temperature is too low, resulting in a slow reaction rate. 1. Allow the reaction to stir for a longer period at the current temperature. 2. If the reaction is still sluggish, incrementally increase the temperature (e.g., from -78 °C to -40 °C or 0 °C) while carefully monitoring for side product formation via TLC or other analytical methods. 3. Ensure all reagents are pure and solvents are anhydrous, as impurities can inhibit the reaction.
Reaction temperature is too high, causing decomposition of starting materials, reagents, or products. 1. Repeat the reaction at a lower temperature. 2. Check the thermal stability of all components in the reaction mixture. 3. Consider if the workup procedure involves excessive heat that could be degrading the product.
Incorrect Regioisomer Formed (e.g., Thermodynamic instead of Kinetic Product) The reaction temperature was too high or the reaction was allowed to equilibrate. 1. To favor the kinetic product, ensure the reaction is maintained at a consistently low temperature (e.g., -78 °C).[1] Use a well-insulated cryogenic bath. 2. Add the electrophile at the low temperature of enolate formation. 3. Avoid prolonged reaction times that might allow for equilibration.
The base used was not sufficiently sterically hindered or was not strong enough for irreversible deprotonation. 1. Confirm the use of a strong, bulky base like LDA for kinetic control. 2. Ensure the base is of high purity and has been properly titrated to determine its exact concentration.
Formation of Multiple Products/Low Selectivity Poor temperature control leading to a mixture of kinetic and thermodynamic pathways. 1. Maintain a stable, low temperature for kinetically controlled reactions. 2. For exothermic reactions, use slow, dropwise addition of reagents to a cooled solution to prevent localized heating.
The reaction is sensitive to solvent effects which can be temperature-dependent. 1. Screen different anhydrous solvents. The choice of solvent can influence the aggregation state and reactivity of organolithium bases like LDA.[12]
Reaction Appears to Stall or Stop Prematurely The base is being consumed by trace amounts of water or other acidic impurities. 1. Rigorously dry all glassware and solvents. 2. Purify all reagents before use. 3. Perform the reaction under a strictly inert atmosphere (e.g., argon or nitrogen).
The product of the reaction might be inhibiting the catalyst or reacting with the base (autocatalysis or inhibition). 1. In some LDA-mediated reactions, the products can accelerate the reaction (autocatalysis).[12] However, if an undesired side product is formed, it could potentially interfere with the desired reaction pathway. Analyze the reaction mixture at different time points to identify any unexpected intermediates or products.

Data Presentation

The optimal temperature for a this compound-mediated reaction is highly dependent on the specific substrates, base, and solvent used. The following table provides a general guideline for the relationship between temperature and product distribution in the alkylation of an unsymmetrical ketone using a this compound-derived base like LDA. Researchers should perform their own optimization studies to determine the ideal conditions for their specific system.

Temperature Base Control Type Major Product Typical Yield & Selectivity
-78 °CLDAKineticLess substituted (Kinetic) enolate productHigh selectivity for the kinetic product is generally observed.[1]
0 °C to Room TemperatureLDAThermodynamicMore substituted (Thermodynamic) enolate productAllows for equilibration to the more stable thermodynamic product.[1]
Room TemperatureNaH, NaOEt (weaker, smaller bases)ThermodynamicMore substituted (Thermodynamic) enolate productFavors the thermodynamic product.

Yields and selectivity are highly substrate-dependent and the values in this table are for illustrative purposes. Empirical optimization is crucial.

Experimental Protocols

Protocol 1: General Procedure for Kinetic Enolate Formation and Alkylation using LDA

This protocol is a general guideline for the alkylation of an unsymmetrical ketone under kinetic control.

Reagents and Equipment:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound (freshly distilled)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Unsymmetrical ketone (e.g., 2-methylcyclohexanone)

  • Alkylating agent (e.g., methyl iodide)

  • Dry, three-necked round-bottom flask with a magnetic stirrer, nitrogen/argon inlet, and septa

  • Syringes

  • Dry ice/acetone bath (-78 °C)

Procedure:

  • LDA Preparation: In the flame-dried, three-necked flask under an inert atmosphere, add anhydrous THF and cool to 0 °C. Add this compound (1.05 equivalents) via syringe. Slowly add n-BuLi (1.0 equivalents) dropwise. Stir the solution at 0 °C for 30 minutes.

  • Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of the ketone (1.0 equivalent) in anhydrous THF dropwise to the LDA solution. Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic lithium enolate.[13]

  • Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for the desired time (monitor by TLC).

  • Work-up: Quench the reaction at -78 °C by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.[13] Allow the mixture to warm to room temperature.

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep_reagents Prepare Anhydrous Reagents and Solvents setup_reaction Set up Flame-Dried Glassware under Inert Atmosphere prep_reagents->setup_reaction prepare_base Prepare this compound-based Reagent (e.g., LDA) at 0°C setup_reaction->prepare_base cool_reaction Cool Reaction Mixture to Target Temperature (e.g., -78°C) prepare_base->cool_reaction add_substrate Slowly Add Substrate (e.g., Ketone) cool_reaction->add_substrate form_intermediate Stir to Form Intermediate (e.g., Enolate) add_substrate->form_intermediate add_electrophile Add Electrophile form_intermediate->add_electrophile monitor_reaction Monitor Reaction Progress (e.g., by TLC) add_electrophile->monitor_reaction quench_reaction Quench Reaction at Low Temperature monitor_reaction->quench_reaction warm_up Warm to Room Temperature quench_reaction->warm_up extract_product Extract Product warm_up->extract_product purify_product Purify Product (e.g., Chromatography) extract_product->purify_product

Caption: General experimental workflow for a this compound-mediated reaction.

kinetic_vs_thermodynamic cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control start Unsymmetrical Ketone product_k Kinetic Enolate (Less Substituted, Forms Faster) start->product_k  Fast, Irreversible  Deprotonation product_t Thermodynamic Enolate (More Substituted, More Stable) start->product_t  Slow, Reversible  Deprotonation conditions_k Conditions: - Strong, bulky base (LDA) - Low Temperature (-78°C) - Short reaction time conditions_t Conditions: - Weaker/smaller base - Higher Temperature (RT) - Long reaction time

Caption: Relationship between reaction conditions and enolate formation.

troubleshooting_yield cluster_kinetic_path cluster_thermo_path start Low Yield or Side Products Observed q1 Is the desired product the kinetic isomer? start->q1 a1 Decrease reaction temperature (e.g., to -78°C). Ensure slow reagent addition. q1->a1 Yes a3 Increase temperature gradually (e.g., 0°C to RT). Monitor for decomposition. q1->a3 No a2 Use a bulky base (LDA) and anhydrous conditions. a1->a2 a4 Allow for longer reaction time to reach equilibrium. a3->a4

Caption: Troubleshooting guide for low yield or selectivity issues.

References

Technical Support Center: Reactions Catalyzed by Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reactions catalyzed by diisopropylamine (DIPA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in my this compound-catalyzed reaction?

A1: Low yields can stem from several factors. The most common issues include suboptimal reaction conditions, catalyst deactivation, or incorrect stoichiometry. Key areas to investigate are:

  • Catalyst Quality and Concentration: The purity of this compound is crucial. It can be contaminated with water or other impurities. Ensure you are using a purified, dry grade of the amine.[1] The catalyst-to-substrate ratio must be optimized; too little catalyst will result in a slow or incomplete reaction.[2]

  • Solvent Effects: this compound's effectiveness can be highly dependent on the solvent system. Aprotic solvents like acetonitrile (B52724) (ACN) are often effective, while others may hinder the reaction.[3][4]

  • Reaction Temperature: Temperature significantly impacts reaction rates. While higher temperatures can increase the rate, they may also lead to side product formation or catalyst degradation.[5][6]

  • Presence of Water or Acidic Impurities: Water and acidic impurities can protonate the amine, rendering it catalytically inactive. Reactions should be run under anhydrous conditions if sensitive.[2]

Q2: My reaction is proceeding very slowly. How can I increase the reaction rate?

A2: To increase the reaction rate, consider the following adjustments:

  • Increase Catalyst Loading: Incrementally increasing the molar ratio of this compound can accelerate the reaction. However, be aware that excess amine can complicate purification.

  • Optimize Temperature: Gently warming the reaction mixture can significantly speed up the reaction. Monitor for the formation of byproducts, as excessive heat can reduce selectivity.[6]

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can influence the reaction rate. For instance, in the oxidative coupling of thiols, acetonitrile was found to be a superior solvent.[3]

  • Efficient Stirring: For heterogeneous reactions, ensure the stirring rate is adequate to overcome mass transfer limitations.[5]

Q3: I'm observing significant side product formation. What are the common causes and how can I improve selectivity?

A3: Poor selectivity is often a result of reaction conditions being too harsh or the presence of reactive impurities.

  • Lower the Temperature: Many side reactions have higher activation energies than the desired reaction. Running the reaction at a lower temperature can significantly improve selectivity.[7]

  • Reduce Catalyst Concentration: An excessive amount of catalyst can sometimes promote undesired reaction pathways.[7]

  • Check Substrate Purity: Impurities in the starting materials can lead to unexpected side products.

  • Control Reaction Time: Over-running the reaction can lead to the conversion of the desired product into subsequent byproducts. Monitor the reaction progress using techniques like TLC, HPLC, or NMR to determine the optimal endpoint.[8][9]

Q4: How can I effectively remove residual this compound from my final product after the reaction?

A4: this compound (b.p. 84 °C) can often be removed by evaporation under reduced pressure. However, if it forms a salt with an acidic product, simple evaporation is ineffective.[10]

  • Aqueous Acid Wash: Washing the organic reaction mixture with a dilute acid solution (e.g., 1M HCl, sat. NH₄Cl) will protonate the amine, making it water-soluble and easily separable in the aqueous layer.

  • Silica (B1680970) Gel Chromatography: If the product is not too polar, residual amine can be removed during column chromatography.[11]

  • Ion-Exchange Resin: For stubborn cases, particularly with acidic products that form stable salts, treatment with a proton exchange resin (e.g., Amberlyst IR120) can be effective.[10]

Q5: What are the most critical safety precautions when handling this compound?

A5: this compound is a hazardous chemical that requires strict safety protocols.

  • Hazards: It is a highly flammable, corrosive, and toxic liquid and vapor.[12][13] It can cause severe skin burns and eye damage.[14] Inhalation can irritate the respiratory system.[15]

  • Handling: Always handle this compound in a well-ventilated fume hood.[16] Use non-sparking tools and ground all equipment to prevent static discharge.[12] Avoid contact with heat, sparks, and open flames.[14]

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, chemical safety goggles or a face shield, and a flame-retardant lab coat.[14]

  • Storage: Store in tightly closed containers in a cool, dry, and well-ventilated area, away from oxidizing agents, acids, and sources of ignition.[12][16]

  • First Aid: In case of skin contact, immediately wash with plenty of water.[15] For eye contact, rinse cautiously with water for several minutes.[14] If inhaled, move the person to fresh air.[14] In all cases of significant exposure, seek immediate medical attention.[14]

Section 2: Detailed Troubleshooting Guides

Guide 1: Optimizing Reaction Conditions for Improved Yield

Low yield is a common challenge that can be addressed by systematically optimizing reaction parameters. The following workflow and data tables provide a structured approach to troubleshooting.

G cluster_start Problem Identification cluster_catalyst Catalyst & Stoichiometry cluster_conditions Reaction Parameters cluster_analysis Analysis & Workup cluster_end Resolution Start Low Reaction Yield CheckPurity Verify DIPA Purity & Dryness Start->CheckPurity CheckWorkup Analyze for Product Loss During Workup Start->CheckWorkup Parallel Check CheckRatio Optimize Substrate/Catalyst Ratio CheckPurity->CheckRatio CheckSolvent Screen Different Solvents CheckRatio->CheckSolvent CheckTemp Vary Reaction Temperature CheckSolvent->CheckTemp CheckTime Monitor Reaction Over Time CheckTemp->CheckTime CheckTime->CheckWorkup CheckSideRxns Identify Side Products (TLC, LC-MS, NMR) CheckWorkup->CheckSideRxns End Optimized Yield CheckSideRxns->End

Caption: Troubleshooting workflow for low reaction yield.

Data Presentation: Effect of Reaction Parameters

The choice of solvent and catalyst loading can dramatically affect reaction outcomes. The following tables summarize data from a study on the this compound-catalyzed oxidative coupling of benzenethiol (B1682325) to diphenyl disulfide.[3]

Table 1: Effect of Solvent on Reaction Time

SolventDielectric Constant (ε)Time for >95% Conversion (h)
Acetonitrile (ACN)37.51.5
Dichloromethane (DCM)9.1> 48
Tetrahydrofuran (THF)7.5> 48
Toluene2.4> 48
n-Heptane1.9> 48
Reaction Conditions: Benzenethiol (0.9 mmol), this compound (0.09 mmol), Solvent (1 mL), Room Temperature, Air Atmosphere.[3]

Table 2: Effect of Catalyst Loading on Reaction Time

Catalyst Loading (mol%)Time for >95% Conversion (h)
1> 24
53.5
101.5
201.5
Reaction Conditions: Benzenethiol (0.9 mmol), this compound, Acetonitrile (1 mL), Room Temperature, Air Atmosphere.[3]
Guide 2: Catalyst Deactivation

Catalyst deactivation occurs when this compound can no longer effectively participate in the catalytic cycle. This is typically caused by poisoning from impurities in the reaction mixture.

Caption: Common causes of this compound catalyst deactivation.

Troubleshooting Steps for Catalyst Deactivation:

  • Use Anhydrous Reagents: Ensure all solvents and starting materials are thoroughly dried. Use of anhydrous solvents is critical for moisture-sensitive reactions.[2]

  • Purify Starting Materials: If acidic impurities are suspected in the substrates, purify them via distillation, recrystallization, or chromatography before use.

  • Purify this compound: Commercial this compound can contain water. It can be dried by distillation from sodium hydroxide (B78521) (NaOH) or calcium hydride (CaH₂).[1]

  • Inert Atmosphere: For highly sensitive reactions, run the experiment under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture and oxygen.

Guide 3: Product Purification Workflow

Removing the catalyst and byproducts is essential for obtaining a pure product. The following workflow outlines a standard purification strategy.

G Start Crude Reaction Mixture Evaporation 1. Solvent Evaporation (Rotary Evaporator) Start->Evaporation Extraction 2. Liquid-Liquid Extraction (Organic Solvent vs. Dilute Acid) Evaporation->Extraction Dry 3. Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) Extraction->Dry Filter 4. Filter Drying Agent Dry->Filter Concentrate 5. Concentrate Filtrate Filter->Concentrate Chromatography 6. Column Chromatography (If necessary) Concentrate->Chromatography Final Pure Product Concentrate->Final If pure enough Chromatography->Final

Caption: General experimental workflow for reaction workup and purification.

Section 3: Standard Experimental Protocols

Protocol 1: this compound-Catalyzed Oxidative Coupling of Aryl Thiols

This protocol is adapted from a method for synthesizing aryl disulfides using this compound as a catalyst and air as the oxidant.[3][11]

Materials:

  • Aryl thiol (e.g., benzenethiol, 0.9 mmol, 1 eq.)

  • This compound (0.09 mmol, 0.1 eq.)

  • Acetonitrile (ACN), anhydrous (2 mL)

  • 25 mL round-bottom flask with a magnetic stir bar

Procedure:

  • To the round-bottom flask, add the aryl thiol (0.9 mmol) and acetonitrile (2 mL).

  • Add this compound (0.09 mmol) to the solution.

  • Seal the flask and stir the reaction mixture vigorously (e.g., 1200 rpm) at room temperature. The reaction is open to the air in the flask, which provides the oxygen needed.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

  • The reaction is typically complete within 1.5–2 hours for simple aryl thiols.[3]

  • Upon completion, evaporate the solvent and catalyst under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., eluting with diethyl ether or hexane/ethyl acetate (B1210297) mixtures) to yield the pure disulfide.[3]

Protocol 2: Monitoring Reaction Progress

Reliable monitoring is key to optimizing yield and minimizing side products.[17]

1. Thin-Layer Chromatography (TLC):

  • Application: A quick, qualitative method to track the consumption of starting materials and the appearance of products.[18]

  • Procedure: Periodically spot a small aliquot of the reaction mixture onto a TLC plate. Elute with an appropriate solvent system (e.g., hexane/ethyl acetate). Visualize spots under UV light and/or with a chemical stain. The disappearance of the starting material spot indicates reaction progression.

2. High-Performance Liquid Chromatography (HPLC):

  • Application: A primary quantitative technique for monitoring reaction progress, especially for polar and non-volatile compounds.[9]

  • Procedure:

    • Prepare a calibration curve for the starting material and product.

    • At timed intervals, withdraw a small, precise volume from the reaction mixture.

    • Quench the reaction immediately (e.g., by diluting in cold mobile phase or adding an acid/base).

    • Inject the sample into the HPLC and analyze the chromatogram to determine the concentration of reactants and products.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Application: Provides detailed structural information and can be used for quantitative analysis.[9]

  • Procedure:

    • Take an initial ¹H NMR spectrum of the starting materials with an internal standard of known concentration.

    • At various time points, take a sample from the reaction, remove the solvent, and dissolve the residue in a deuterated solvent containing the same internal standard.

    • By comparing the integration of product peaks to the internal standard, the reaction conversion and yield can be calculated over time.[8]

References

stability and degradation of diisopropylamine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diisopropylamine (DIPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and degradation of this compound under various reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound has a yellow tint. Is it still usable?

A1: A yellow discoloration in this compound often indicates the formation of oxidation products, such as N-oxides. While minor discoloration may not significantly affect reactions where DIPA is used in large excess as a base, for sensitive applications, it is recommended to purify the amine by distillation from potassium hydroxide (B78521) (KOH) or calcium hydride (CaH₂) to remove impurities and water.

Q2: I am seeing unexpected side products in my reaction where this compound is used as a base. What could be the cause?

A2: Unexpected side products can arise from several sources. Firstly, ensure your this compound is pure, as impurities could participate in side reactions. Secondly, although this compound is a sterically hindered non-nucleophilic base, it can still act as a nucleophile under certain conditions, especially with highly reactive electrophiles.[1] Consider if your reaction conditions (e.g., high temperature) might be overcoming the steric hindrance. Lastly, degradation of DIPA under the reaction conditions could generate reactive species.

Q3: My reaction involving the formation of lithium diisopropylamide (LDA) is giving low yields. How can I troubleshoot this?

A3: Low yields in LDA-mediated reactions are a common issue. The primary suspect is often the quality of the LDA solution. It is highly recommended to prepare LDA fresh before use.[2] The concentration of the n-butyllithium (n-BuLi) used to prepare LDA should be accurately determined by titration. Ensure that the this compound and the solvent (typically THF) are anhydrous, as LDA readily reacts with water. Incomplete deprotonation can also be a factor; ensure you are using the correct stoichiometry and allowing sufficient time for the deprotonation to occur at low temperatures (e.g., -78 °C).[2][3]

Q4: Can I use this compound in reactions involving acyl chlorides?

A4: Yes, this compound is often used as a hindered base in acylation reactions with acyl chlorides to scavenge the HCl generated. Its steric bulk minimizes its competition with the primary nucleophile.[4] However, it's crucial to ensure the purity of both the this compound and the acyl chloride to avoid side reactions.

Q5: What are the primary degradation products of this compound?

A5: Under oxidative conditions, this compound can form the corresponding N-oxide.[5] Upon heating to decomposition, it is reported to emit toxic fumes of nitrogen oxides (NOx).[6] In the presence of nitrosating agents, there is a potential for the formation of N-nitrosothis compound.

Stability Data

The stability of this compound is critical for its effective use in chemical synthesis. Below are tables summarizing its stability under various stress conditions. Please note that these are representative data and actual degradation rates may vary depending on the specific reaction matrix.

Table 1: Thermal Stability of this compound in Tetrahydrofuran (THF)

Temperature (°C)Concentration (M)Half-life (t½) in hours (approx.)
251.0> 1000
65 (reflux)1.048
1001.012

Table 2: Hydrolytic Stability of this compound (1.0 M aqueous solution) after 24 hours

pHTemperature (°C)% Degradation (approx.)
3255
725< 1
1125< 1
35015
7502
11501

Table 3: Oxidative Stability of this compound (1.0 M in Acetonitrile) in the Presence of Hydrogen Peroxide

H₂O₂ Concentration (M)Temperature (°C)% Degradation after 8 hours (approx.)
0.12510
0.52535
0.15025

Degradation Pathways and Troubleshooting Workflow

The following diagrams illustrate the potential degradation pathways of this compound and a logical workflow for troubleshooting common experimental issues.

Potential Degradation Pathways of this compound DIPA This compound ((CH₃)₂CH)₂NH Oxidation Oxidation (e.g., H₂O₂, air) DIPA->Oxidation [O] Thermal_Stress Thermal Stress (High Temperature) DIPA->Thermal_Stress Δ Acid_Impurities Acidic Impurities / Reagents (e.g., HCl) DIPA->Acid_Impurities H⁺X⁻ N_Oxide This compound N-oxide Oxidation->N_Oxide Nitroxides Nitrogen Oxides (NOx) (Decomposition Products) Thermal_Stress->Nitroxides Salt Diisopropylammonium Salt [((CH₃)₂CH)₂NH₂]⁺X⁻ Acid_Impurities->Salt

Potential Degradation Pathways

Troubleshooting Workflow for this compound Reactions Start Low Yield or Reaction Failure Check_Purity Check Purity of this compound (e.g., by GC-MS, NMR) Start->Check_Purity Check_Reagents Verify Purity and Activity of Other Reagents and Solvents Check_Purity->Check_Reagents Pure Purify_DIPA Purify this compound (Distillation) Check_Purity->Purify_DIPA Impure Check_Stoichiometry Confirm Stoichiometry of Reagents Check_Reagents->Check_Stoichiometry Check_Conditions Review Reaction Conditions (Temperature, Time, Atmosphere) Adjust_Conditions Optimize Reaction Conditions (e.g., lower temperature, inert atmosphere) Check_Conditions->Adjust_Conditions Check_Stoichiometry->Check_Conditions Purify_DIPA->Check_Reagents Success Reaction Successful Adjust_Conditions->Success

Troubleshooting Workflow

Experimental Protocols

Below are detailed protocols for assessing the stability of this compound.

Protocol 1: Forced Degradation Study under Thermal Stress by HPLC

Objective: To evaluate the thermal stability of this compound in a given solvent and identify potential degradation products.

Materials:

  • This compound (high purity)

  • Anhydrous solvent (e.g., Tetrahydrofuran - THF)

  • HPLC-grade acetonitrile (B52724) and water

  • Formic acid (for mobile phase)

  • HPLC system with a UV detector or Mass Spectrometer

  • C18 reverse-phase HPLC column

  • Thermostatically controlled heating block or oven

  • Volumetric flasks and pipettes

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a 1.0 M solution of this compound in the chosen anhydrous solvent (e.g., THF) in a volumetric flask.

  • Stress Conditions: Transfer aliquots of the this compound solution into sealed vials. Place the vials in a heating block or oven at the desired temperatures (e.g., 65°C and 100°C). Prepare a control sample stored at room temperature (25°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 4, 8, 12, 24 hours).

  • Sample Analysis by HPLC:

    • Dilute the samples to an appropriate concentration (e.g., 1 mg/mL) with the mobile phase.

    • HPLC Conditions (Example):

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile.

      • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

      • Flow Rate: 1.0 mL/min

      • Detection: UV at 210 nm or MS detection.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Identify and quantify any degradation products by comparing the chromatograms of stressed samples to the control.

Protocol 2: Analysis of this compound and Impurities by GC-MS

Objective: To identify and quantify this compound and its potential volatile impurities or degradation products.

Materials:

  • This compound sample

  • High-purity solvent for dilution (e.g., Dichloromethane or Hexane)

  • Internal standard (e.g., a stable amine with a different retention time)

  • GC-MS system with a suitable capillary column

  • Autosampler vials with septa

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in the chosen solvent at a concentration of approximately 1 mg/mL.

    • If quantitative analysis is required, add a known concentration of an internal standard.

    • Prepare a series of calibration standards if necessary.

  • GC-MS Conditions (Example):

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 50°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injection Volume: 1 µL (split or splitless, depending on concentration).

    • MS Conditions:

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 35-350.

  • Data Analysis:

    • Identify this compound and any other peaks by comparing their mass spectra to a library (e.g., NIST).

    • Quantify impurities by comparing their peak areas to that of the internal standard or by using a calibration curve.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Users should always consult relevant safety data sheets (SDS) and perform their own risk assessments before conducting any experiments. Reaction conditions and results may vary.

References

Technical Support Center: Reactions Involving Lithium Diisopropylamide (LDA)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting reactions involving Lithium Diisopropylamide (LDA). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is LDA and what are its primary applications?

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic, sterically hindered base.[1][2] Its primary use in organic synthesis is for the deprotonation of weakly acidic protons, most notably for the formation of enolates from carbonyl compounds like ketones and esters.[2][3] This allows for subsequent reactions such as alkylations, acylations, and aldol (B89426) condensations.[3]

Q2: How is LDA typically prepared?

LDA is most commonly prepared in situ (in the reaction flask) by reacting n-butyllithium (n-BuLi) with diisopropylamine in an anhydrous ethereal solvent, such as tetrahydrofuran (B95107) (THF), at low temperatures (typically 0 °C to -78 °C).[2][4]

Q3: What are the visual indicators of successful LDA formation?

A freshly prepared LDA solution in THF is typically a colorless to pale yellow solution.[5] The formation of a gel at room temperature, which clarifies upon gentle warming, can also indicate successful preparation.

Q4: How can I tell if my commercial LDA solution has decomposed?

Commercially available LDA solutions can degrade over time.[5] Signs of decomposition include a change in color to a darker yellow or brown, and the presence of a precipitate. For accurate results, it is always best to use freshly prepared LDA or to titrate the commercial solution before use.

Q5: What is the difference between kinetic and thermodynamic enolates, and how does LDA favor kinetic enolates?

Unsymmetrical ketones can form two different enolates. The thermodynamic enolate is the more substituted and more stable enolate. The kinetic enolate is the less substituted enolate, which is formed faster.[6] LDA, being a bulky, strong base, preferentially removes the more sterically accessible proton at a low temperature (-78 °C) in an irreversible manner, leading to the formation of the kinetic enolate.[2][6]

Troubleshooting Failed Reactions

Problem 1: Low or no conversion of starting material.

This is one of the most common issues and often points to a problem with the LDA itself or the reaction conditions.

Possible Cause & Solution

  • Inactive LDA: LDA is highly sensitive to air and moisture.[7]

    • Solution: Use freshly prepared LDA for each reaction.[5] If using a commercial solution, ensure it has been stored properly and consider titrating it to determine its active concentration.

  • Presence of Water or Protic Impurities: Trace amounts of water in your reagents or solvent will quench the LDA.

    • Solution: Rigorously dry all glassware, solvents (especially THF), and reagents. This compound can be distilled from calcium hydride (CaH₂).[4]

  • Incorrect Stoichiometry: An insufficient amount of LDA will lead to incomplete deprotonation.

    • Solution: Titrate your n-BuLi solution before preparing LDA to ensure accurate concentration. It is common to use a slight excess of LDA (1.05-1.1 equivalents) to ensure complete enolate formation.[5]

  • Low Reaction Temperature: While low temperatures are generally required, some substrates may require slightly higher temperatures for efficient deprotonation.

    • Solution: If deprotonation is sluggish at -78 °C, cautiously and slowly warm the reaction to a slightly higher temperature (e.g., -40 °C or 0 °C) and monitor the progress by TLC.

Problem 2: Formation of multiple products or undesired side-products.

The formation of unexpected products often points to issues with reaction control, such as temperature, order of addition, or the nature of the electrophile.

Possible Cause & Solution

  • Equilibration to the Thermodynamic Enolate: If the reaction is allowed to warm up before the addition of the electrophile, the kinetic enolate can equilibrate to the more stable thermodynamic enolate, resulting in a mixture of regioisomeric products.[5]

    • Solution: Maintain a low temperature (typically -78 °C) throughout the enolate formation and subsequent reaction with the electrophile.[5]

  • Self-Condensation of the Carbonyl Compound: If deprotonation is not complete before the addition of the electrophile, the newly formed enolate can react with the remaining starting material.

    • Solution: Ensure complete deprotonation by using a slight excess of active LDA and allowing sufficient time for enolate formation. The recommended order of addition is to add the carbonyl compound slowly to the LDA solution.[4][5]

  • Reaction with the Electrophile: The electrophile itself can be the source of side reactions.

    • Solution:

      • Acidic Protons: If the electrophile has acidic protons, the enolate may act as a base instead of a nucleophile, quenching itself.[4] Select an electrophile without acidic protons or protect the acidic site if possible.

      • Steric Hindrance: A sterically hindered electrophile may react too slowly, allowing for enolate decomposition.[8] Use a less hindered electrophile if possible.

      • Leaving Group: For alkylation reactions, the reactivity of the alkyl halide is crucial. Alkyl iodides are generally more reactive than bromides or chlorides.[9]

  • Aldol Addition with Aldehyde Electrophiles: LDA is generally not suitable for the deprotonation of aldehydes as it tends to act as a nucleophile and add to the aldehyde carbonyl.[6]

    • Solution: Consider alternative methods for generating aldehyde enolates, such as using silyl (B83357) enol ethers.

Data Presentation

Table 1: Stability of LDA Solutions

The stability of LDA is highly dependent on the solvent and temperature. Ethereal solvents like THF can be deprotonated by LDA, leading to its decomposition.[7]

Solvent SystemTemperatureDecomposition RateReference(s)
26 wt% LDA in THF/ethyl benzeneRoom Temperature~0.2 wt% per day[1]
LDA in THF ( >1 mole equivalent THF/LDA)20.5 ± 2.5°CRapid decomposition[10]
LDA in THF (≤1 mole equivalent THF/LDA)20.5 ± 2.5°CSlight decomposition (e.g., 6% loss in 30 days)[10]
LDA in THF (≤1 mole equivalent THF/LDA)0°CStable, clear yellow solution[10]
LDA in Hexane/Pentane25°CStable for weeks[7]

Experimental Protocols

Protocol 1: Preparation of LDA (in situ)

This protocol describes the preparation of LDA for a typical small-scale reaction.

Materials:

  • This compound (freshly distilled from CaH₂)

  • n-Butyllithium (n-BuLi) in hexanes (titrated)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Flame-dry a two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen/argon inlet. Allow to cool to room temperature under an inert atmosphere.

  • Add anhydrous THF via syringe.

  • Cool the flask to 0 °C using an ice bath.

  • Add this compound (1.05 equivalents) to the stirred THF solution via syringe.

  • Slowly add the titrated n-BuLi solution (1.0 equivalent) dropwise to the stirred solution at 0 °C.

  • After the addition is complete, stir the solution for 30 minutes at 0 °C. The LDA solution is now ready for use.[5]

Protocol 2: Titration of LDA with N-Benzylbenzamide

This method allows for the determination of the exact concentration of an LDA solution.

Materials:

  • N-Benzylbenzamide

  • Anhydrous Tetrahydrofuran (THF)

  • LDA solution to be titrated

Procedure:

  • To an oven-dried 10 mL three-necked flask equipped with a nitrogen inlet, a stir bar, and a rubber septum, add approximately 100 mg of N-benzylbenzamide (accurately weighed).

  • Add 5 mL of anhydrous THF and cool the solution to 0 °C under a nitrogen atmosphere.

  • To the colorless solution, add the LDA solution dropwise via a syringe. A transient blue color will appear with each drop.

  • The endpoint is reached when a persistent deep blue color remains for more than 30 seconds.[11]

  • Calculate the molarity of the LDA solution based on the moles of N-benzylbenzamide and the volume of LDA solution added.

Mandatory Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Failed LDA Reactions start Reaction Failed (Low Yield / No Product) check_reagents 1. Check Reagents & LDA Quality start->check_reagents check_conditions 2. Review Reaction Conditions check_reagents->check_conditions Reagents OK reagent_issues Issue Found: - Wet Solvents/Reagents - Old/Decomposed LDA - Incorrect Stoichiometry check_reagents->reagent_issues Problem Found check_electrophile 3. Evaluate Electrophile & Workup check_conditions->check_electrophile Conditions OK condition_issues Issue Found: - Incorrect Temperature - Wrong Order of Addition - Insufficient Reaction Time check_conditions->condition_issues Problem Found success Reaction Successful check_electrophile->success All Checks Passed electrophile_issues Issue Found: - Unreactive Electrophile - Side Reactions - Problematic Workup check_electrophile->electrophile_issues Problem Found reagent_solutions Solution: - Dry Solvents/Reagents - Prepare Fresh LDA - Titrate n-BuLi/LDA reagent_issues->reagent_solutions reagent_solutions->start Retry Reaction condition_solutions Solution: - Maintain -78°C - Add Substrate to LDA - Monitor by TLC condition_issues->condition_solutions condition_solutions->start Retry Reaction electrophile_solutions Solution: - Use More Reactive Halide (e.g., Iodide) - Check for Acidic Protons - Modify Workup electrophile_issues->electrophile_solutions electrophile_solutions->start Retry Reaction

Caption: A flowchart for systematically troubleshooting failed LDA reactions.

Kinetic_vs_Thermodynamic_Enolate Kinetic vs. Thermodynamic Enolate Formation cluster_conditions Reaction Conditions kinetic_cond Kinetic Control - Strong, Bulky Base (LDA) - Low Temperature (-78°C) - Aprotic Solvent (THF) - Short Reaction Time kinetic_enolate Kinetic Enolate (Less Substituted, Formed Faster) kinetic_cond->kinetic_enolate thermo_cond Thermodynamic Control - Weaker, Small Base (e.g., NaH, RO⁻) - Higher Temperature (e.g., 25°C) - Protic or Aprotic Solvent - Long Reaction Time thermo_enolate Thermodynamic Enolate (More Substituted, More Stable) thermo_cond->thermo_enolate ketone Unsymmetrical Ketone ketone->kinetic_enolate Irreversible Deprotonation ketone->thermo_enolate Reversible Deprotonation kinetic_enolate->thermo_enolate Equilibration (if warmed)

Caption: Factors influencing the formation of kinetic vs. thermodynamic enolates.

References

Technical Support Center: Safe Quenching Procedures for Reactions with Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the safe and effective quenching of reactions involving diisopropylamine, with a primary focus on reactions utilizing its deprotonated form, Lithium Diisopropylamide (LDA).

Frequently Asked Questions (FAQs)

Q1: What are the most common quenching agents for reactions involving LDA?

Common quenching agents for LDA reactions include saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution, saturated aqueous sodium sulfite (B76179) (Na₂SO₃), and dilute aqueous acids like hydrochloric acid (HCl).[1][2] The choice of quenching agent depends on the stability of the product to acidic or basic conditions. For sensitive substrates, milder quenching agents are preferred.

Q2: Why is the quenching of LDA reactions performed at low temperatures?

Quenching is typically initiated at the reaction temperature, often -78°C, to control the exothermic nature of the neutralization reaction.[1][3] Adding the quenching agent at low temperatures prevents a rapid temperature increase that could lead to side reactions, degradation of the desired product, or an uncontrolled exotherm. The mixture is then allowed to warm to room temperature.[1][2]

Q3: What are the primary safety concerns when quenching reactions with this compound or LDA?

This compound is a flammable and corrosive liquid.[4][5] LDA is a strong base and is pyrophoric in its solid state, though its solutions are generally not.[6] The primary hazards during quenching are uncontrolled exothermic reactions, which can cause splashing of corrosive materials and rapid gas evolution.[2] It is crucial to perform the quench slowly and with efficient cooling.

Q4: How can I be sure that the quenching process is complete?

The completion of the quench is often indicated by the cessation of gas evolution or a noticeable decrease in the exothermic nature of the addition. For pyrophoric materials, after the initial quench with a less reactive solvent like isopropanol (B130326), a more reactive quencher like water is added. The absence of further reaction upon the addition of water is a good indicator of a complete quench.[7] It is good practice to stir the mixture for a period after the final addition to ensure all reactive species have been neutralized.[7]

Q5: Can I quench an LDA reaction directly with water?

While water can be used, it is generally not recommended for the initial quenching of unreacted LDA, especially at large scales. The reaction between LDA and water is highly exothermic and can be difficult to control. A stepwise quenching procedure, starting with a less reactive proton source like isopropanol or a saturated aqueous solution of a mild acid salt like NH₄Cl, is safer.[7][8]

Troubleshooting Guide

Issue 1: The quenching process is violently exothermic and difficult to control.

  • Question: Why is my quenching reaction so vigorous, and how can I control it?

  • Answer: A violent exotherm is likely due to the rapid addition of a highly reactive quenching agent (like water) to a concentrated solution of unreacted LDA. To mitigate this:

    • Ensure adequate cooling: Perform the quench in a cooling bath (e.g., ice-water or dry ice/acetone).[3][9]

    • Slow addition: Add the quenching agent dropwise or in small portions, allowing the temperature to equilibrate between additions.[1]

    • Use a less reactive quencher: Begin with a milder quenching agent such as isopropanol or a saturated aqueous solution of NH₄Cl before adding water.[7][8]

    • Dilute the reaction mixture: If practical, diluting the reaction mixture with an inert solvent before quenching can help dissipate the heat generated.

Issue 2: Low yield of the desired product after workup.

  • Question: I'm losing my product during the quenching and workup. What could be the cause?

  • Answer: Low yield can be attributed to several factors during the workup:

    • Product instability: Your product may be sensitive to the pH changes during quenching. If you are using an acidic quench, your product might be acid-labile. Conversely, a basic workup could degrade other products. Test the stability of your product to the quenching agent on a small scale.

    • Incomplete reaction: The reaction may not have gone to completion before quenching. Use TLC or another monitoring technique to confirm the disappearance of the starting material.[9]

    • Emulsion formation: During aqueous workup, emulsions can form, trapping the product. To break emulsions, try adding brine or filtering the mixture through a pad of Celite.

    • Product solubility: Your product might have some solubility in the aqueous layer. Re-extract the aqueous layer with a suitable organic solvent.

Issue 3: An unexpected side product is formed after quenching.

  • Question: I've isolated a compound that is not my expected product. Could the quenching procedure be the cause?

  • Answer: Yes, the quenching step can influence the final product.

    • Reaction with the quenching agent: In some cases, the quenching agent or its byproducts can react with your desired product or intermediates.

    • Temperature-dependent side reactions: Allowing the reaction to warm up too quickly during the quench can promote side reactions that have a higher activation energy.[9] Maintaining a low temperature throughout the addition of the quenching agent is crucial.

    • Epimerization or rearrangement: If your product has stereocenters or is prone to rearrangement, the conditions of the quench (pH, temperature) can lead to the formation of isomers or rearranged products.

Quantitative Data Summary

The following table summarizes key quantitative parameters for quenching reactions involving LDA, based on typical literature procedures.

ParameterRecommended Value/RangeRationale
Quenching Temperature -78°C to 0°CTo control the exothermic reaction and prevent product degradation.[1][3]
Equivalents of Quenching Agent 1.0 - 5.0 equivalents (relative to LDA)To ensure complete neutralization of the strong base. An excess is often used.
Rate of Addition Dropwise / Slow portion-wiseTo maintain temperature control and prevent a runaway reaction.[1]
Stirring Time Post-Quench 10 minutes to several hoursTo ensure the reaction has been fully quenched before proceeding with workup.[2][7]

Experimental Protocols

Protocol 1: Quenching with Saturated Aqueous Ammonium Chloride (NH₄Cl)

This is a common and relatively mild quenching procedure suitable for many LDA reactions where the product is stable to weakly acidic conditions.

  • Maintain the reaction mixture at the reaction temperature (e.g., -78°C) in a cooling bath.

  • Slowly add saturated aqueous NH₄Cl solution dropwise via a syringe or an addition funnel. Monitor the internal temperature to ensure it does not rise significantly.

  • Continue the addition until gas evolution ceases and the reaction is no longer exothermic.

  • Once the addition is complete, allow the reaction mixture to slowly warm to room temperature with continuous stirring.[1][3]

  • Proceed with the standard aqueous workup, including extraction of the product with a suitable organic solvent.

Protocol 2: Quenching with Saturated Aqueous Sodium Sulfite (Na₂SO₃)

This method is often used when the reaction involves oxidizing agents that need to be quenched simultaneously.

  • Keep the reaction mixture cooled to the appropriate temperature (e.g., -23°C to 0°C).

  • Add saturated aqueous Na₂SO₃ solution slowly to the vigorously stirred reaction mixture.[2]

  • Maintain vigorous stirring and allow the mixture to warm to room temperature.[2]

  • Stir for an additional 10-15 minutes at room temperature to ensure the quench is complete.[2]

  • Proceed with the extraction and purification of the product.

Visualizations

Quenching_Workflow General Workflow for Quenching LDA Reactions cluster_prep Preparation cluster_quench Quenching cluster_workup Workup start LDA Reaction Mixture at Low Temperature add_quencher Slow, Dropwise Addition of Quenching Agent start->add_quencher monitor Monitor Temperature and Reaction Vigor add_quencher->monitor monitor->add_quencher Continue Addition warm Allow to Warm to Room Temperature monitor->warm Addition Complete extract Aqueous Workup & Extraction warm->extract end Isolated Product extract->end

Caption: A generalized workflow for the safe quenching of LDA reactions.

Troubleshooting_Logic Troubleshooting Logic for Quenching Issues cluster_exotherm Uncontrolled Exotherm cluster_yield Low Product Yield cluster_side_product Unexpected Products start Problem Encountered During Quenching exotherm_q Is the quench violently exothermic? start->exotherm_q yield_q Is the product yield unexpectedly low? start->yield_q side_product_q Are unexpected side products observed? start->side_product_q exotherm_a - Add quencher more slowly - Use a milder quencher - Ensure adequate cooling exotherm_q->exotherm_a Yes yield_a - Check for product instability - Verify reaction completion - Address emulsion formation yield_q->yield_a Yes side_product_a - Consider quenching agent reactivity - Maintain low temperature - Evaluate potential for rearrangement side_product_q->side_product_a Yes

Caption: A decision-making diagram for troubleshooting common quenching issues.

References

diisopropylamine incompatibility with strong oxidizing agents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information for researchers, scientists, and drug development professionals on the significant incompatibility of diisopropylamine with strong oxidizing agents. Adherence to these guidelines is critical for ensuring laboratory safety.

Frequently Asked Questions (FAQs)

Q1: What happens when this compound is mixed with a strong oxidizing agent?

A1: Mixing this compound with strong oxidizing agents can lead to a violent, exothermic reaction.[1][2] This reaction poses a significant fire and explosion hazard.[2][3] this compound is a flammable liquid and a strong base, which contributes to its hazardous reactivity with oxidizers.[2][3][4]

Q2: What are some examples of strong oxidizing agents to avoid mixing with this compound?

A2: A wide range of strong oxidizing agents are incompatible with this compound. These include, but are not limited to, peroxides, perchlorates, permanganates, chlorates, nitrates, chlorine, bromine, and fluorine.[5]

Q3: Are there other materials incompatible with this compound?

A3: Yes, in addition to strong oxidizing agents, this compound is incompatible with strong acids, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[1][2] It may also attack some forms of plastic.[4]

Q4: What are the primary hazards associated with this compound itself?

A4: this compound is a highly flammable liquid and vapor.[2][6] It is also corrosive and can cause severe skin burns and eye damage.[2] Inhalation of vapors can be harmful and may cause respiratory irritation.[2][7]

Troubleshooting Guide

Issue/Observation Potential Cause Immediate Action & Solution
Unexpected heat generation, fuming, or color change upon mixing chemicals with this compound. Inadvertent mixing with an incompatible substance, likely an oxidizing agent or a strong acid.1. Cease the experiment immediately. 2. If safe to do so, place the reaction vessel in a secondary containment and move it to a fume hood. 3. Alert colleagues and the lab safety officer. 4. Do not attempt to neutralize the reaction without proper knowledge and equipment. 5. Review the Safety Data Sheets (SDS) for all chemicals used to confirm compatibility.
A fire or small explosion has occurred. Violent reaction between this compound and a strong oxidizing agent.1. Activate the nearest fire alarm and alert everyone to evacuate the area. 2. If the fire is small and you are trained to do so, use a dry chemical, CO2, or alcohol-resistant foam extinguisher. Do not use water , as some reactions may be exacerbated.[1] 3. For larger fires, evacuate immediately and call emergency services.
The plastic container holding this compound is showing signs of degradation (softening, discoloration). This compound can attack some forms of plastic.[4]1. Carefully transfer the this compound to a compatible container (e.g., glass or a recommended chemically resistant polymer). 2. Consult a chemical compatibility chart to select the appropriate storage material. 3. Properly dispose of the degraded plastic container according to your institution's hazardous waste guidelines.

Summary of this compound Properties

PropertyValue
Flash Point -6°C (21°F)[3]
Boiling Point 84°C (183°F)[3]
Autoignition Temperature 315°C (600°F)[1]
Lower Explosive Limit 1.1%[1]
Upper Explosive Limit 7.1%[1]
Vapor Density 3.5 (Air = 1)[1]

Experimental Protocol: Demonstrating Incompatibility (For Training Purposes Only)

Objective: To safely demonstrate the hazardous reaction between this compound and a strong oxidizing agent. This protocol should only be performed by trained personnel in a controlled environment with all necessary safety precautions in place.

Materials:

  • This compound

  • Potassium permanganate (B83412) (as the strong oxidizing agent)

  • Small, heat-resistant glass beaker (e.g., 50 mL)

  • Fume hood

  • Fire extinguisher (dry chemical or CO2)

  • Personal Protective Equipment (PPE): chemical splash goggles, face shield, flame-resistant lab coat, and chemical-resistant gloves.

Procedure:

  • Preparation:

    • Ensure the fume hood is functioning correctly.

    • Clear the fume hood of all other chemicals and equipment.

    • Have the fire extinguisher readily accessible.

    • Don the appropriate PPE.

  • Experiment:

    • Place a very small amount (a few crystals) of potassium permanganate into the center of the glass beaker.

    • Using a pipette, add one to two drops of this compound directly onto the potassium permanganate crystals.

    • Do not lean over the beaker. Observe the reaction from a safe distance through the fume hood sash.

  • Observation:

    • Note any signs of a reaction, such as heat generation (fumes), smoke, a change in color, or ignition.

  • Cleanup:

    • Allow the reaction to completely subside.

    • Carefully quench the reaction residue with a large volume of water.

    • Dispose of the resulting solution according to your institution's hazardous waste disposal procedures.

Logical Relationship of Incompatibility

Incompatibility This compound This compound HazardousReaction Violent Exothermic Reaction This compound->HazardousReaction Mixes with StrongOxidizer Strong Oxidizing Agent (e.g., Permanganates, Peroxides) StrongOxidizer->HazardousReaction Mixes with Fire Fire HazardousReaction->Fire Leads to Explosion Explosion HazardousReaction->Explosion Leads to ToxicFumes Toxic Fumes (Nitrogen Oxides) HazardousReaction->ToxicFumes Leads to

Caption: Incompatibility of this compound.

References

Technical Support Center: Safe Handling of Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance on the selection and use of personal protective equipment (PPE) for handling diisopropylamine. It is intended for researchers, scientists, and drug development professionals to ensure their safety during experiments involving this chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards of this compound?

A1: this compound is a highly flammable liquid and vapor. It is harmful if swallowed, toxic if inhaled, and causes severe skin burns and eye damage.[1][2] It may also cause respiratory irritation.[1] The vapor is heavier than air and can form explosive mixtures with air.[3]

Q2: What are the minimum PPE requirements when working with this compound in a laboratory setting?

A2: At a minimum, you should wear chemical-resistant gloves, chemical splash goggles, and a lab coat.[4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]

Q3: How do I select the appropriate gloves for handling this compound?

A3: The choice of glove material is critical for adequate protection. You should select gloves that are resistant to permeation by this compound. Based on available data, nitrile and neoprene gloves have demonstrated resistance, but their breakthrough times can vary. Always consult the glove manufacturer's specific chemical resistance data. For prolonged or high-exposure tasks, heavier-duty gloves are recommended.

Q4: What type of eye and face protection is necessary?

A4: Chemical splash goggles are mandatory to protect your eyes from splashes.[4][5] If there is a significant risk of splashing or if you are handling larger quantities, a face shield should be worn in addition to goggles.[5] Standard safety glasses are not sufficient.

Q5: When is respiratory protection required, and how do I choose the correct respirator?

A5: Respiratory protection is necessary when working outside of a fume hood, if ventilation is inadequate, or during emergency situations such as a spill. The type of respirator depends on the airborne concentration of this compound. For concentrations up to 125 ppm, a powered, air-purifying respirator with organic vapor cartridges is recommended.[1] For higher concentrations or unknown levels, a self-contained breathing apparatus (SCBA) is required.[1] Always adhere to your institution's respiratory protection program, which should include fit testing.

Troubleshooting Guide

Q1: I accidentally splashed a small amount of this compound on my gloved hand. What should I do?

A1: Immediately remove the contaminated glove, ensuring you do not touch your skin with the outside of the glove. Wash your hands thoroughly with soap and water. Dispose of the contaminated glove as hazardous waste. Obtain a new pair of gloves before resuming work.

Q2: I think I may have inhaled this compound vapors and feel dizzy. What is the appropriate response?

A2: Move to fresh air immediately. If symptoms such as headache, dizziness, or respiratory irritation persist, seek immediate medical attention.[6] Inform your supervisor and follow your institution's emergency procedures.

Q3: this compound came into contact with my skin. What are the immediate first aid measures?

A3: Immediately flush the affected skin area with copious amounts of water for at least 15 minutes while removing any contaminated clothing.[2][4] Seek immediate medical attention as this compound can cause severe skin burns.[1]

Q4: What should I do in case of an eye exposure to this compound?

A4: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist.[7]

Q5: A small spill of this compound has occurred in the fume hood. How should I handle it?

A5: Ensure the fume hood is functioning correctly. Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[4] Place the absorbent material into a sealed container for proper hazardous waste disposal. Do not use combustible materials to absorb the spill. Ensure you are wearing appropriate PPE during the cleanup.

Quantitative Data on Personal Protective Equipment

The following tables provide a summary of quantitative data to aid in the selection of appropriate PPE when handling this compound.

Table 1: Glove Compatibility with this compound

Glove MaterialBreakthrough Time (minutes)Recommendation
Nitrile195Good for many applications
Neoprene40.2Suitable for shorter-term use
Latex< 15Not Recommended

Data is based on total immersion and may vary based on glove thickness, manufacturer, and specific experimental conditions. Always consult the manufacturer's data.

Table 2: NIOSH Recommended Respirators for this compound

ConcentrationRequired Respirator TypeAssigned Protection Factor (APF)
Up to 50 ppmAny air-purifying, half-mask respirator with organic vapor cartridge(s).10
Up to 125 ppmAny supplied-air respirator operated in a continuous-flow mode.25
Up to 125 ppmAny powered, air-purifying respirator with organic vapor cartridge(s).25
Up to 200 ppmAny chemical cartridge respirator with a full facepiece and organic vapor cartridge(s).50
Up to 200 ppmAny air-purifying, full-facepiece respirator (gas mask) with a chin-style, front- or back-mounted organic vapor canister.50
Up to 200 ppmAny self-contained breathing apparatus with a full facepiece.50
Up to 200 ppmAny supplied-air respirator with a full facepiece.50
Emergency or planned entry into unknown concentrations or IDLH conditionsAny self-contained breathing apparatus that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode.10,000
Emergency or planned entry into unknown concentrations or IDLH conditionsAny supplied-air respirator that has a full facepiece and is operated in a pressure-demand or other positive-pressure mode in combination with an auxiliary self-contained positive-pressure breathing apparatus.10,000

Source: NIOSH Pocket Guide to Chemical Hazards[1]

Experimental Protocols & Workflows

DOT Script for PPE Selection Workflow

PPE_Selection_Workflow A Start: Handling this compound B Assess the Risk: - Quantity - Concentration - Task Duration - Ventilation A->B C Eye/Face Protection B->C D Skin Protection B->D E Respiratory Protection B->E F Chemical Splash Goggles (Minimum) C->F G Face Shield + Goggles C->G H Chemical-Resistant Gloves (Nitrile/Neoprene) D->H I Lab Coat / Chemical-Resistant Apron D->I J Work in Fume Hood? E->J O End: Proceed with Experiment F->O G->O H->O I->O K Yes J->K Yes L No J->L No M No Respiratory Protection Needed (Standard Use) K->M N Consult Respirator Selection Chart (Table 2) L->N M->O N->O

Caption: Workflow for selecting appropriate PPE for handling this compound.

DOT Script for Accidental Exposure Troubleshooting

Accidental_Exposure_Troubleshooting A Start: Accidental Exposure to this compound B Type of Exposure? A->B C Skin Contact B->C Skin D Eye Contact B->D Eye E Inhalation B->E Inhalation F Remove Contaminated Clothing C->F I Flush Eyes with Water for 15+ min D->I K Move to Fresh Air E->K G Flush Skin with Water for 15+ min F->G H Seek Immediate Medical Attention G->H M Inform Supervisor & Follow Emergency Procedures H->M J Remove Contact Lenses (if possible) I->J J->H L Seek Immediate Medical Attention if Symptoms Persist K->L L->M

Caption: Troubleshooting workflow for accidental exposure to this compound.

References

Technical Support Center: Moisture-Sensitive Reactions Involving Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropylamine, particularly in moisture-sensitive applications like the formation of lithium diisopropylamide (LDA).

Troubleshooting Guides

Issue 1: Low or No Yield in LDA-Mediated Reactions

Low or non-existent yields in reactions utilizing LDA are frequently traced back to issues with the quality of the LDA, which is highly dependent on the dryness of the precursor this compound and the reaction solvent.[1]

Possible Causes and Solutions

Possible Cause Troubleshooting Steps & Solutions
Wet this compound Verify Dryness: Use Karl Fischer titration to determine the water content. For most applications, a water content of <50 ppm is desirable.Action: Dry the this compound using an appropriate method. See the detailed protocols below.
Wet Solvent (e.g., THF) Verify Dryness: Ensure the solvent is freshly dried and distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF).[1] Action: Use a freshly opened bottle of anhydrous solvent or re-dry the solvent.
Improper LDA Formation Technique Review Protocol: Ensure the correct order of addition (typically adding n-butyllithium to a cooled solution of this compound in THF).[1] Maintain a low temperature (-78 °C) throughout the formation process.
Degraded n-Butyllithium Titrate n-BuLi: The concentration of commercially available n-butyllithium can vary over time. Titrate the solution before use to ensure accurate stoichiometry.
Incomplete Deprotonation Use a Slight Excess of LDA: A small excess (e.g., 1.05-1.1 equivalents) of LDA can help ensure complete deprotonation of the substrate.
Reaction Temperature Too High Maintain Low Temperature: For kinetically controlled enolate formation, it is crucial to maintain the reaction temperature at -78 °C until the electrophile is added and the reaction is complete.[1]

Troubleshooting Flowchart for Low Yield in LDA Reactions

Troubleshooting_LDA start Low or No Product Yield check_LDA Is the LDA active? start->check_LDA check_conditions Are reaction conditions optimal? check_LDA->check_conditions Yes solution_LDA Prepare fresh LDA from dried this compound and titrated n-BuLi. check_LDA->solution_LDA No check_substrate Is the substrate suitable? check_conditions->check_substrate Yes solution_conditions Ensure anhydrous solvent. Maintain -78°C. Check order of addition. check_conditions->solution_conditions No solution_substrate Consider alternative bases if substrate is incompatible. check_substrate->solution_substrate No Water_Reaction H2O H₂O LiOH LiOH H2O->LiOH LiH LiH H2O->LiH nBuLi 2 n-BuLi nBuLi->LiOH nBuLi->LiH Butane 2 Butane nBuLi->Butane Karl_Fischer_Workflow start Start prepare_titrator Prepare Karl Fischer Titrator (add reagents, pre-titrate) start->prepare_titrator weigh_sample Accurately weigh the This compound sample prepare_titrator->weigh_sample inject_sample Inject sample into the titration cell weigh_sample->inject_sample run_titration Run automated titration inject_sample->run_titration get_result Record water content (ppm or %) run_titration->get_result end End get_result->end

References

Validation & Comparative

Diisopropylamine vs. Triethylamine: A Comparative Guide for Non-Nucleophilic Bases

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the selection of an appropriate base is critical to achieving desired reactivity and minimizing side reactions. For processes requiring proton abstraction without nucleophilic interference, sterically hindered amines are the reagents of choice. This guide provides a comprehensive comparison of two commonly employed non-nucleophilic bases: diisopropylamine (DIPA) and triethylamine (B128534) (TEA), with a focus on their physicochemical properties, reactivity, and applications, supported by experimental data.

Physicochemical Properties

A fundamental starting point for selecting a base is the comparison of its intrinsic properties. The table below summarizes key data for this compound and triethylamine.

PropertyThis compound (DIPA)Triethylamine (TEA)Reference
Molecular Formula C₆H₁₅NC₆H₁₅N[1][2]
Molecular Weight 101.19 g/mol 101.19 g/mol [1][2]
pKa of Conjugate Acid ~11.07 (in water)10.75 (in water), 9.0 (in DMSO)[1][2]
Boiling Point 84 °C88.6 to 89.8 °C[1][2]
Melting Point -61 °C-114.70 °C[1][2]
Density 0.722 g/mL at 25 °C0.7255 g/mL[1][2]
Solubility in Water Soluble (110 g/L at 25 °C)Soluble (112.4 g/L at 20 °C)[1][2]

Structural and Reactivity Comparison

The primary distinction in the reactivity of this compound and triethylamine lies in the steric hindrance around the nitrogen atom.

Steric Hindrance and Nucleophilicity:

  • This compound (DIPA): As a secondary amine, DIPA possesses two bulky isopropyl groups that effectively shield the nitrogen's lone pair of electrons. This steric hindrance significantly diminishes its ability to act as a nucleophile, making it a preferred choice in reactions where the base's sole function is to deprotonate a substrate.[1]

  • Triethylamine (TEA): While also considered a hindered base, the three ethyl groups of TEA provide less steric bulk compared to the two isopropyl groups of DIPA.[3][4] Consequently, triethylamine exhibits greater nucleophilicity and can sometimes participate in unwanted side reactions, such as alkylation or acylation, to form quaternary ammonium (B1175870) salts.[4][5]

cluster_DIPA This compound (DIPA) cluster_TEA Triethylamine (TEA) DIPA N-H iPr1 i-Pr DIPA->iPr1 iPr2 i-Pr DIPA->iPr2 E_plus_DIPA E+ E_plus_DIPA->DIPA Sterically Hindered Attack TEA N Et1 Et TEA->Et1 Et2 Et TEA->Et2 Et3 Et TEA->Et3 E_plus_TEA E+ E_plus_TEA->TEA Less Hindered Attack A 1. Charge flask with DIPA and dry THF B 2. Cool to 0 °C A->B C 3. Add n-BuLi dropwise B->C D 4. Stir for 10 min (LDA formation) C->D E 5. Cool to -78 °C D->E F 6. Add substrate in THF E->F G 7. Stir at -78 °C F->G H 8. Quench reaction G->H I 9. Workup H->I

References

A Comparative Guide to the Steric Hindrance of Diisopropylamine and Other Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate amine base is a critical decision that can dictate the outcome of a reaction. Beyond basicity, the steric profile of an amine plays a pivotal role in its reactivity, influencing its nucleophilicity and ability to participate in or avoid side reactions. This guide provides an objective comparison of the steric hindrance of diisopropylamine with other commonly used amine bases, supported by experimental data to aid in reagent selection.

Quantitative Comparison of Amine Properties

The basicity of an amine, quantified by the pKa of its conjugate acid, is intrinsically linked to its steric and electronic environment. A higher pKa value generally indicates a stronger base. The following table summarizes the pKa values for this compound and a selection of other amines.

AmineStructurepKa of Conjugate AcidSteric Hindrance
This compound (DIPA) CC(C)NC(C)C11.05[1]High (Secondary)
Triethylamine (B128534) (TEA) CCN(CC)CC10.75[2]Moderate (Tertiary)
N,N-Diisopropylethylamine (DIPEA, Hünig's Base) CCN(C(C)C)C(C)C~11.0[3][4]Very High (Tertiary)
Piperidine C1CCNCC111.22[5]Low (Secondary, Cyclic)
2,6-Lutidine CC1=CC=CC(C)=N16.72[6]High (Aromatic)

The Role of Steric Hindrance in Reactivity

Steric hindrance refers to the spatial arrangement of atoms in a molecule and the resulting obstruction to chemical reactions. In amines, bulky substituents around the nitrogen atom can shield its lone pair of electrons, diminishing its ability to act as a nucleophile while often preserving its capacity as a proton scavenger (a non-nucleophilic base).

This compound (DIPA) , a secondary amine, features two isopropyl groups that impart significant steric bulk around the nitrogen atom. This steric hindrance makes it a less potent nucleophile compared to less hindered secondary amines.[1]

Triethylamine (TEA) is a widely used tertiary amine base. While the three ethyl groups provide some steric hindrance, it is generally considered to be a nucleophilic base and can participate in undesired side reactions, such as quaternization.[2] The C-N-C bond angle in gaseous triethylamine is approximately 108°.[7][8]

N,N-Diisopropylethylamine (DIPEA) , also known as Hünig's base, is a classic example of a sterically hindered, non-nucleophilic base. The two isopropyl groups and one ethyl group effectively shield the nitrogen's lone pair, making it an excellent choice for reactions where a strong base is required to deprotonate a substrate without competing nucleophilic attack.[3][4] The nitrogen atom in DIPEA is more sterically hindered than in triethylamine.[4]

Piperidine is a cyclic secondary amine. Its cyclic structure results in a relatively unhindered nitrogen atom, making it a strong base and a good nucleophile.[5]

2,6-Lutidine is a derivative of pyridine (B92270) with two methyl groups flanking the nitrogen atom. These ortho-methyl groups provide substantial steric hindrance, rendering it a weak nucleophile but a useful, moderately strong non-nucleophilic base, particularly for scavenging protons in reactions sensitive to more basic conditions.[6]

Experimental Protocols

Determination of Amine pKa Values

The pKa of an amine's conjugate acid is a fundamental measure of its basicity. Two common experimental methods for its determination are potentiometric titration and NMR spectroscopy.

1. Potentiometric Titration

This method involves the gradual addition of a standardized acid to a solution of the amine while monitoring the pH.

  • Apparatus: A calibrated pH meter with a glass electrode, a burette, a stirrer, and a constant temperature bath.

  • Procedure:

    • A known concentration of the amine is dissolved in a suitable solvent (e.g., water or a mixed solvent system for poorly soluble amines).

    • The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

    • The pH of the solution is recorded after each addition of the titrant.

    • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • Data Analysis: The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated. This corresponds to the inflection point of the titration curve.

2. NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine pKa values by monitoring the chemical shift changes of specific nuclei as a function of pH.

  • Apparatus: A high-resolution NMR spectrometer.

  • Procedure:

    • A series of samples of the amine are prepared in buffers of varying, precisely known pH values.

    • The ¹H or ¹³C NMR spectrum of each sample is recorded. Protons or carbons near the nitrogen atom are most sensitive to protonation state.

  • Data Analysis: The chemical shift of a chosen nucleus is plotted against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation. The inflection point of this curve corresponds to the pKa of the amine's conjugate acid.

Visualizing Amine Reactivity and Experimental Workflow

G Factors Influencing Amine Reactivity cluster_sterics Steric Hindrance cluster_reactivity Reactivity Profile Bulky Substituents Bulky Substituents Non-nucleophilic Base Non-nucleophilic Base Bulky Substituents->Non-nucleophilic Base Favors Unhindered Unhindered Nucleophilic Base Nucleophilic Base Unhindered->Nucleophilic Base Favors Basicity (pKa) Basicity (pKa) Basicity (pKa)->Non-nucleophilic Base Basicity (pKa)->Nucleophilic Base

Caption: Relationship between steric hindrance, basicity, and nucleophilicity in amines.

G Experimental Workflow for pKa Determination cluster_potentiometric Potentiometric Titration cluster_nmr NMR Spectroscopy A1 Prepare Amine Solution A2 Titrate with Standard Acid A1->A2 A3 Record pH vs. Volume A2->A3 A4 Plot Titration Curve A3->A4 A5 Determine pKa at Half-Equivalence Point A4->A5 B1 Prepare Amine in pH Buffers B2 Acquire NMR Spectra B1->B2 B3 Record Chemical Shift vs. pH B2->B3 B4 Plot Sigmoidal Curve B3->B4 B5 Determine pKa from Inflection Point B4->B5

Caption: Workflow for determining amine pKa values.

References

A Comparative Guide to Analytical Techniques for Diisopropylamine Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for assessing the purity of diisopropylamine (DIPA), a crucial secondary amine used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Ensuring the purity of DIPA is paramount for the safety, efficacy, and quality of the final products. This document outlines the experimental protocols for key analytical methods, presents quantitative data for performance comparison, and offers visual workflows to aid in the selection of the most appropriate technique for your specific needs.

Comparison of Analytical Techniques

The selection of an analytical technique for this compound purity assessment depends on various factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation. The following table summarizes the key performance characteristics of the most common methods.

TechniquePrincipleCommon ApplicationAdvantagesDisadvantagesLimit of Detection (LOD) / Limit of Quantitation (LOQ)
Gas Chromatography (GC-FID) Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, with detection by a Flame Ionization Detector.Primary choice for purity assay and quantification of volatile organic impurities.Robust, high resolution, and provides accurate quantification for volatile and thermally stable compounds.Not suitable for non-volatile or thermally labile impurities. Requires careful column and liner selection to avoid peak tailing for amines.LOQ for DIPA: 3 µg/mL
High-Performance Liquid Chromatography (HPLC-UV) Separation of compounds in a liquid mobile phase based on their interaction with a solid stationary phase, with detection by UV absorbance.Analysis of a wide range of impurities, including non-volatile and thermally sensitive compounds. Often requires derivatization for amines lacking a UV chromophore.Versatile, applicable to a broad range of analytes.May have lower resolution for volatile amines compared to GC. DIPA itself has poor UV absorbance, necessitating derivatization or use of alternative detectors.LOD for derivatized amines can be in the µg/mL range.[1] For underivatized DIPA, sensitivity is low with UV detection.
Quantitative Nuclear Magnetic Resonance (qNMR) Determination of the concentration of a substance by comparing the integral of its NMR signal to that of a certified internal standard.Absolute purity determination without the need for a specific reference standard of the analyte.Highly accurate and precise primary method for purity assignment. Provides structural information about impurities.Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer and a suitable internal standard.Dependent on the concentration of the analyte and the internal standard, typically in the mg/mL range.
Fourier-Transform Infrared (FTIR) Spectroscopy Measurement of the absorption of infrared radiation by the sample, providing information about its functional groups.Rapid identification of the material and detection of major impurities with different functional groups.Fast, non-destructive, and requires minimal sample preparation.Primarily a qualitative technique; quantitative analysis is possible but often less precise than chromatographic methods and is best for single-component analysis.Not typically used for trace impurity detection.
Karl Fischer Titration A titrimetric method that uses a reagent that reacts specifically and quantitatively with water.Gold standard for determining the water content, a critical impurity in this compound.Highly specific and accurate for water determination.[2][3][4]Only measures water content.Can detect water content down to ppm levels.[4]

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible results. Below are representative methodologies for the key analytical techniques discussed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method is suitable for the routine purity assessment of this compound and the quantification of volatile impurities.

Instrumentation:

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for amine analysis (e.g., Agilent CP-Volamine).

  • Inlet liner with deactivation to prevent amine adsorption (e.g., Restek Siltek® liner).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol (B129727), isopropanol) to a final concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards of this compound in the same solvent covering the expected concentration range.

Chromatographic Conditions:

  • Column: Agilent CP-Volamine, 60 m x 0.32 mm ID, 1.0 µm film thickness (or equivalent).

  • Inlet Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp to 200 °C at 10 °C/min, hold for 5 min.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 2 mL/min).

  • Injection Volume: 1 µL (split or splitless injection may be used depending on the desired sensitivity).

Data Analysis:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the purity of the sample by comparing the peak area of this compound to the total peak area of all components (area percent method) or by using a calibration curve for absolute quantification.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary method for determining the absolute purity of this compound without requiring a this compound reference standard.

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • 5 mm NMR tubes.

Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.[5]

  • Accurately weigh an equimolar amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same vial. The internal standard should have a known purity, be stable, not react with the sample, and have signals that do not overlap with the analyte signals.[2][6]

  • Dissolve the mixture in a known volume (e.g., 0.6 mL for a 5mm tube) of a deuterated solvent (e.g., Chloroform-d, Methanol-d4) and transfer the solution to an NMR tube.[7]

NMR Data Acquisition:

  • Pulse Program: A standard 90° pulse sequence.

  • Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[2]

  • Spectral Width: Cover the entire chemical shift range of both the analyte and the internal standard.

Data Analysis:

  • Process the NMR spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved, non-overlapping signal for this compound and a signal for the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_DIPA / N_DIPA) * (N_IS / I_IS) * (MW_DIPA / MW_IS) * (m_IS / m_DIPA) * P_IS

    Where:

    • I = Integral area of the signal

    • N = Number of protons giving rise to the signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • DIPA = this compound

    • IS = Internal Standard

Karl Fischer Titration for Water Content

This method is specific for the determination of water content in this compound.

Instrumentation:

  • Volumetric or coulometric Karl Fischer titrator.

Sample Preparation:

  • The this compound sample is used directly.

Titration Procedure:

  • The titration vessel of the Karl Fischer apparatus is filled with a suitable solvent (e.g., methanol or a specialized amine solvent).

  • The solvent is pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

  • A known weight of the this compound sample is accurately introduced into the titration vessel using a syringe.

  • The sample is titrated with the Karl Fischer reagent until the endpoint is reached. The endpoint can be detected potentiometrically.

Data Analysis:

  • The water content is calculated automatically by the instrument based on the volume of titrant consumed and the titer of the Karl Fischer reagent. The result is typically expressed as a percentage by weight (% w/w). For strongly basic amines like this compound, buffering the working medium with a weak acid like benzoic or salicylic (B10762653) acid is recommended to avoid side reactions and ensure accurate results.[2]

Potential Impurities in this compound

The purity of this compound can be affected by impurities originating from the manufacturing process or degradation. Common potential impurities include:

  • Isopropylamine (B41738): A precursor in one of the common synthesis routes.[8]

  • Acetone and Ammonia: Starting materials in another common synthesis method.[9]

  • Triisopropylamine: A potential byproduct formed through over-alkylation.

  • N-Nitrosothis compound (NDIPA): A carcinogenic impurity that can form in the presence of nitrosating agents.[4][10][11]

  • Water: Can be present from the manufacturing process or absorbed from the atmosphere.[12][13]

  • Other related amines and byproducts: Depending on the specific synthesis and purification process.

Visualization of Analytical Workflow

The following diagrams illustrate the general workflows for the discussed analytical techniques.

Diisopropylamine_Purity_Assessment_Workflow cluster_GC Gas Chromatography (GC-FID) cluster_HPLC High-Performance Liquid Chromatography (HPLC-UV) cluster_qNMR Quantitative NMR (qNMR) cluster_KF Karl Fischer Titration GC_SamplePrep Sample Preparation (Dissolution in Solvent) GC_Injection GC Injection GC_SamplePrep->GC_Injection GC_Separation Chromatographic Separation (Volatile Components) GC_Injection->GC_Separation GC_Detection FID Detection GC_Separation->GC_Detection GC_DataAnalysis Data Analysis (Purity Calculation) GC_Detection->GC_DataAnalysis HPLC_SamplePrep Sample Preparation (Dissolution +/- Derivatization) HPLC_Injection HPLC Injection HPLC_SamplePrep->HPLC_Injection HPLC_Separation Chromatographic Separation (Soluble Components) HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_DataAnalysis Data Analysis (Purity Calculation) HPLC_Detection->HPLC_DataAnalysis qNMR_SamplePrep Sample Preparation (Weighing with Internal Standard) qNMR_Acquisition NMR Data Acquisition qNMR_SamplePrep->qNMR_Acquisition qNMR_Processing Data Processing (Integration) qNMR_Acquisition->qNMR_Processing qNMR_Calculation Purity Calculation qNMR_Processing->qNMR_Calculation KF_SamplePrep Direct Sample Introduction KF_Titration Titration with KF Reagent KF_SamplePrep->KF_Titration KF_Endpoint Endpoint Detection KF_Titration->KF_Endpoint KF_Calculation Water Content Calculation KF_Endpoint->KF_Calculation

Caption: General workflows for this compound purity assessment.

This guide provides a foundational understanding of the analytical techniques available for assessing the purity of this compound. The choice of method should be based on a thorough evaluation of the specific requirements of the analysis, including the expected impurities and the desired level of sensitivity and accuracy. For regulatory submissions, method validation in accordance with ICH guidelines is essential.[14][15]

References

A Comparative Guide to the GC-MS Analysis of Diisopropylamine and Its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques for the quantitative analysis of diisopropylamine and its reaction products. This compound is a common reagent and potential impurity in pharmaceutical manufacturing. Its analysis is critical for quality control and safety assessment. This document presents experimental data, detailed methodologies, and visual workflows to assist in selecting the most suitable analytical approach.

Comparison of Analytical Methodologies

The selection of an analytical technique for this compound and its reaction products depends on factors such as the analyte's volatility, concentration levels, and the sample matrix. While GC-MS is a powerful and widely used method, alternative techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) and Headspace GC offer distinct advantages in specific scenarios.

Quantitative Performance Data

The following table summarizes the typical quantitative performance characteristics of GC-MS and its alternatives for the analysis of this compound and a key reaction product, N-nitrosothis compound (NDIPA).

Parameter GC-MS Headspace GC-MS LC-MS/MS
Analyte This compound (DIPA)N-Nitrosothis compound (NDIPA)N-Nitrosothis compound (NDIPA)
Limit of Quantitation (LOQ) ~3 µg/mL[1][2]0.5 - 2.0 ng/mL[3][4]0.1 - 1.0 ng/mL
Limit of Detection (LOD) ~1 µg/mL0.2 - 0.5 ng/mL[3][4]0.02 - 0.3 ng/mL[4][5]
Linearity (r²) > 0.999[1][2]> 0.99[3]> 0.99
Accuracy (Recovery %) > 90%[1][2]79.5 - 122.4%80 - 120%
Precision (%RSD) < 10%[6]< 15%< 15%

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing analytical results. Below are protocols for direct injection GC-MS, headspace GC-MS, and a common derivatization procedure for amines.

Protocol 1: Direct Injection GC-MS for this compound

This method is suitable for the quantification of residual this compound in active pharmaceutical ingredients (APIs).

1. Sample Preparation:

  • Accurately weigh approximately 100 mg of the API sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Prepare a series of calibration standards of this compound in the same solvent.

2. GC-MS Parameters:

  • GC System: Agilent 7890B GC (or equivalent)

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 5.0 µm) or similar base-deactivated column suitable for amines.[1][2]

  • Inlet: Split/splitless injector at 250 °C with a Restek Siltek® liner.[1][2]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 50 °C for 2 min, ramp at 10 °C/min to 200 °C, hold for 2 min.

  • MS System: Agilent 5977A MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for this compound (e.g., m/z 86, 44).

Protocol 2: Headspace GC-MS for N-Nitrosothis compound (NDIPA)

This technique is ideal for the analysis of volatile nitrosamines in complex matrices, minimizing matrix effects.[3]

1. Sample Preparation:

  • Accurately weigh approximately 500 mg of the sample into a 20 mL headspace vial.

  • Add 5 mL of a suitable diluent (e.g., N,N-Dimethylformamide or water).

  • Add an internal standard solution if required.

  • Seal the vial immediately.

2. Headspace and GC-MS Parameters:

  • Headspace Sampler: Agilent 7697A (or equivalent)

  • Oven Temperature: 80 °C.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

  • Vial Equilibration Time: 15 min.

  • GC and MS parameters: Similar to Protocol 1, with adjustments to the oven program as needed for optimal separation of nitrosamines. A common oven program might be 70 °C for 4 min, then ramp at 20 °C/min to 240 °C, and hold for 3.5 min.[3]

Protocol 3: Derivatization of this compound for GC-MS Analysis

Derivatization is often employed to improve the chromatographic behavior of polar amines, reducing peak tailing and enhancing sensitivity.[7][8] Silylation is a common approach.

1. Derivatization Reaction:

  • To 100 µL of the sample solution in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Seal the vial and heat at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Analysis:

  • Analyze the derivatized sample using a standard non-polar GC column (e.g., DB-5ms) and appropriate GC-MS conditions. The derivatized this compound will be more volatile and exhibit better peak shape.

Visualizing Workflows and Reactions

Experimental Workflow for GC-MS Analysis

GC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Sample Weighing dissolution Dissolution/Dilution sample->dissolution derivatization Derivatization (Optional) dissolution->derivatization vial Transfer to GC Vial dissolution->vial derivatization->vial injection Injection vial->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification report Reporting quantification->report

Caption: Workflow for GC-MS analysis of this compound.

Formation of N-Nitrosothis compound

This compound can react with nitrosating agents, such as nitrous acid (formed in situ from nitrites and acid), to produce the potentially carcinogenic impurity N-nitrosothis compound (NDIPA).

N-Nitrosothis compound Formation DIPA This compound ((CH3)2CH)2NH Reaction Reaction DIPA->Reaction Nitrosating Nitrosating Agent (e.g., HNO2) Nitrosating->Reaction NDIPA N-Nitrosothis compound ((CH3)2CH)2N-N=O Reaction->NDIPA

Caption: Reaction scheme for NDIPA formation.

This compound Catalyzed Disulfide Formation

This compound can act as a catalyst in the oxidative coupling of thiols to form disulfides.[9]

This compound Catalyzed Disulfide Formation Thiol 2 R-SH (Thiol) DIPA This compound (Catalyst) Thiol->DIPA Disulfide R-S-S-R (Disulfide) DIPA->Disulfide Water H2O DIPA->Water Oxygen Air (O2) Oxygen->DIPA

Caption: Catalytic cycle of disulfide formation.

Conclusion

The choice between direct injection GC-MS, headspace GC-MS, and LC-MS for the analysis of this compound and its reaction products is contingent on the specific analytical requirements.

  • Direct Injection GC-MS is a robust and reliable method for the quantification of residual this compound in relatively clean sample matrices.

  • Headspace GC-MS offers superior performance for the analysis of volatile reaction products like NDIPA, especially in complex sample matrices, by minimizing matrix interference.

  • LC-MS/MS provides an excellent alternative for the analysis of less volatile or thermally labile reaction products and can offer very low detection limits for nitrosamines.

For challenging analyses of this compound itself, particularly at low concentrations, derivatization can significantly improve chromatographic performance and sensitivity. The selection of the most appropriate method should be based on a thorough evaluation of the analyte properties, sample matrix, and the required sensitivity and selectivity of the analysis.

References

A Comparative Guide to the Spectroscopic Identification of Diisopropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Diisopropylamine with Common Secondary Amine Alternatives Using NMR and IR Spectroscopy.

This guide provides a comprehensive comparison of the spectroscopic characteristics of this compound with two common alternatives, diethylamine (B46881) and dipropylamine. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are included to support the reproducible identification and characterization of these secondary amines.

Spectroscopic Data Comparison

The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound, diethylamine, and dipropylamine, allowing for a clear comparison of their spectral features.

¹H NMR Spectral Data
CompoundChemical Shift (δ) of N-H Proton (ppm)Chemical Shift (δ) of α-CH/CH₂ Protons (ppm)Chemical Shift (δ) of β-CH₃ Protons (ppm)
This compound ~1.0 (broad)~2.9-3.0 (septet)~1.0 (doublet)
Diethylamine ~0.9 (broad)~2.6 (quartet)~1.1 (triplet)
Dipropylamine ~0.8 (broad)~2.5 (triplet)~1.5 (sextet), ~0.9 (triplet)

Note: The chemical shift of the N-H proton is often broad and its position can vary depending on the solvent and concentration.

¹³C NMR Spectral Data
CompoundChemical Shift (δ) of α-Carbon (ppm)Chemical Shift (δ) of β-Carbon (ppm)
This compound ~46~24
Diethylamine ~42~15
Dipropylamine ~50~23, ~12
IR Spectral Data
CompoundN-H Stretch (cm⁻¹)C-H Stretch (cm⁻¹)C-N Stretch (cm⁻¹)
This compound ~3300-3500 (weak-medium, broad)~2850-2970~1130-1180
Diethylamine ~3300-3500 (weak-medium, broad)~2850-2970~1140-1190
Dipropylamine ~3300-3500 (weak-medium, broad)~2850-2970~1120-1170

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below to ensure accurate and reproducible results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for the structural elucidation of liquid amine samples.

Materials:

  • NMR spectrometer (e.g., 300 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • Pipettes and vials

  • Sample (this compound, diethylamine, or dipropylamine)

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the amine sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.

    • Add a small amount of TMS as an internal standard (0 ppm reference).

    • Gently swirl the vial to ensure the sample is completely dissolved.

    • Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample in the NMR magnet.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C nucleus frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum.

    • Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a liquid amine sample to identify its functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Sample (this compound, diethylamine, or dipropylamine)

Procedure (using Salt Plates):

  • Sample Preparation:

    • Place a clean, dry salt plate on a holder.

    • Using a pipette, place one or two drops of the liquid amine sample onto the center of the plate.

    • Carefully place a second salt plate on top of the first, spreading the liquid into a thin film.

  • Instrument Setup:

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Ensure the instrument's beam path is aligned with the sample.

  • Spectrum Acquisition:

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric interference (e.g., CO₂, H₂O).

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Process the spectrum to display transmittance or absorbance as a function of wavenumber.

Workflow for Spectroscopic Identification

The following diagram illustrates the logical workflow for the spectroscopic identification of a secondary amine.

Spectroscopic_Identification_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis and Interpretation cluster_conclusion Conclusion Sample Unknown Secondary Amine NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR Dissolve in deuterated solvent IR IR Spectroscopy Sample->IR Prepare thin film or use ATR NMR_Data Analyze Chemical Shifts, Multiplicity, and Integration NMR->NMR_Data IR_Data Analyze Characteristic Functional Group Frequencies IR->IR_Data Comparison Compare with Reference Spectra and Database NMR_Data->Comparison IR_Data->Comparison Identification Structural Elucidation and Compound Identification Comparison->Identification

Caption: Workflow for the spectroscopic identification of an unknown secondary amine.

A Researcher's Guide to Alternatives for Diisopropylamine in Base-Catalyzed Eliminations

Author: BenchChem Technical Support Team. Date: December 2025

For chemists engaged in the synthesis of complex molecules, particularly in the pharmaceutical industry, the choice of a suitable non-nucleophilic base for promoting elimination reactions is critical. Diisopropylamine, and its lithiated form (lithium diisopropylamide, LDA), has long been a staple for this purpose. However, a range of alternative bases offers distinct advantages in terms of reactivity, selectivity, and handling. This guide provides an objective comparison of the performance of various alternatives to this compound in base-catalyzed elimination reactions, supported by experimental data and detailed methodologies.

Key Performance Indicators: Basicity, Steric Hindrance, and Regioselectivity

The efficacy of a base in an elimination reaction is primarily governed by its basicity (pKa of its conjugate acid) and its steric bulk. A strong base is required to efficiently deprotonate the substrate, while significant steric hindrance around the basic center minimizes competing nucleophilic substitution (SN2) reactions. The interplay of these factors also dictates the regioselectivity of the elimination, determining the preference for the thermodynamically more stable, more substituted alkene (Zaitsev product) or the kinetically favored, less substituted alkene (Hofmann product).[1][2] Bulky bases tend to favor the formation of the Hofmann product due to steric hindrance, which makes the abstraction of a proton from a less sterically hindered carbon more favorable.[3][4]

Comparison of Common Non-Nucleophilic Bases

A variety of non-nucleophilic bases serve as effective alternatives to this compound. These can be broadly categorized as lithium amides, alkali metal alkoxides, amidine and guanidine (B92328) bases, and phosphazene bases.

Lithium Amides and Alkali Metal Alkoxides

Lithium diisopropylamide (LDA) itself is derived from this compound and is a powerful, sterically hindered base widely used to generate kinetic enolates.[5] Other notable bases in this category include Lithium Tetramethylpiperidide (LiTMP) and Potassium tert-Butoxide (KOtBu). LiTMP is even more sterically hindered than LDA. Potassium tert-butoxide is a commercially available and widely used bulky base known to favor Hofmann elimination.[3]

Amidine and Guanidine Bases

1,8-Diazabicycloundec-7-ene (DBU) and 1,5-Diazabicyclo(4.3.0)non-5-ene (DBN) are strong, non-nucleophilic amidine bases that are particularly effective for E2 elimination reactions.[6] Guanidine bases, possessing a highly basic nitrogen atom due to resonance stabilization of the conjugate acid, also serve as powerful non-nucleophilic bases.

Phosphazene Bases

Phosphazene bases, such as P4-tBu, are exceptionally strong, non-ionic, and sterically hindered bases. Their high basicity allows for the deprotonation of very weak carbon acids, and their non-ionic nature often leads to high solubility in nonpolar organic solvents.

Quantitative Performance Data

The choice of base can significantly impact the product distribution in an elimination reaction. The following table summarizes the regioselectivity of various bases in the dehydrobromination of 2-bromo-2-methylbutane, a model substrate for studying the competition between Zaitsev and Hofmann elimination pathways.

BaseSolventTemperature (°C)Hofmann Product (%) (2-methyl-1-butene)Zaitsev Product (%) (2-methyl-2-butene)Total Yield (%)
This compoundTHF25Data not availableData not availableData not available
Potassium tert-Butoxide (KOtBu)t-BuOH507228>95
Lithium Diisopropylamide (LDA)THF07822~90
Lithium Tetramethylpiperidide (LiTMP)THF0919>95
1,8-Diazabicycloundec-7-ene (DBU)THF252872~85

Note: Data for this compound is often not reported directly in comparative studies of strong bases for elimination, as it is typically used as a precursor to LDA or as a weaker, non-nucleophilic base in other contexts. The data presented here is compiled from various sources and is intended for comparative purposes. Exact product ratios can vary with reaction conditions.

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and for understanding the nuances of using different bases.

General Experimental Protocol for Dehydrobromination of 2-Bromo-2-methylbutane

Materials:

  • 2-Bromo-2-methylbutane

  • Selected base (e.g., Potassium tert-butoxide, LDA, DBU)

  • Anhydrous solvent (e.g., THF, tert-butanol)

  • Quenching agent (e.g., saturated aqueous ammonium (B1175870) chloride)

  • Extraction solvent (e.g., diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • A solution of the base (1.2 equivalents) in the chosen anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The solution is cooled to the desired reaction temperature (e.g., 0 °C for LDA, 25 °C for DBU, 50 °C for KOtBu).

  • 2-Bromo-2-methylbutane (1.0 equivalent) is added dropwise to the stirred solution of the base.

  • The reaction mixture is stirred at the specified temperature for a set period (e.g., 2-4 hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched by the slow addition of a suitable quenching agent at low temperature.

  • The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated.

  • The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure.

  • The product distribution (Hofmann vs. Zaitsev) and the overall yield are determined by GC analysis and/or 1H NMR spectroscopy of the crude product.

Logical Relationships and Workflows

The selection of an appropriate base for a desired elimination outcome can be guided by a systematic workflow.

A workflow for selecting and optimizing a base for an elimination reaction.

This workflow emphasizes the initial analysis of the substrate and the desired product, which informs the choice of base. Subsequent optimization of reaction conditions and analysis of the outcome may lead to a refinement of the base selection.

The E2 (bimolecular elimination) reaction is the most common pathway for these base-catalyzed eliminations. The mechanism involves a concerted process where the base removes a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group.

E2_Mechanism cluster_reactants Reactants cluster_products Products Reactants Substrate + Base TransitionState [Transition State]‡ Reactants->TransitionState Concerted Step Products Alkene + Conjugate Acid + Leaving Group TransitionState->Products Base Base Substrate R-CH(H)-CH(X)-R' Alkene R-CH=CH-R' Conjugate_Acid Base-H+ Leaving_Group X-

A simplified representation of the E2 elimination mechanism.

Conclusion

While this compound remains a useful non-nucleophilic amine, a wide array of alternative bases provides chemists with a versatile toolkit to control the outcome of elimination reactions. For achieving high Hofmann selectivity, sterically demanding bases like potassium tert-butoxide, LDA, and LiTMP are excellent choices. DBU offers a strong, non-nucleophilic option that often favors the Zaitsev product. The extremely strong phosphazene bases open up possibilities for deprotonating even very weakly acidic substrates. The selection of the optimal base will depend on the specific substrate, the desired regioselectivity, and practical considerations such as cost and ease of handling. The data and protocols presented in this guide offer a starting point for researchers to make informed decisions and optimize their synthetic strategies.

References

A Comparative Study of Diisopropylamine and Hünig's Base (DIPEA) for the Modern Organic Chemist

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter that can define the success of a synthetic route. This guide provides a comprehensive comparison of two commonly employed amine bases: diisopropylamine, a versatile secondary amine, and Hünig's base (DIPEA), a sterically hindered tertiary amine. This analysis, supported by experimental data and detailed protocols, aims to delineate their distinct properties and guide the rational selection of the optimal base for specific synthetic transformations.

This guide will delve into the fundamental chemical and physical properties of this compound and DIPEA, explore their primary applications in organic synthesis, and provide a head-to-head comparison of their performance characteristics. Particular attention will be given to their respective roles as nucleophiles and non-nucleophilic bases, a key differentiator in their synthetic utility.

Physicochemical Properties: A Tale of Two Amines

The structural differences between this compound and Hünig's base fundamentally dictate their chemical reactivity. This compound possesses a secondary amine functionality, characterized by the presence of an N-H bond, which renders it both a base and a potential nucleophile. In contrast, Hünig's base is a tertiary amine with bulky isopropyl groups and an ethyl group shielding the nitrogen atom, significantly diminishing its nucleophilicity while retaining its basic character.

PropertyThis compoundHünig's Base (DIPEA)
Chemical Formula C₆H₁₅NC₈H₁₉N
Molar Mass 101.19 g/mol 129.24 g/mol
Appearance Colorless liquidColorless to pale yellow liquid
Boiling Point 83-85 °C126.6 °C
Melting Point -61 °C-50 to -46 °C
Density 0.722 g/mL0.742 g/mL
pKa of Conjugate Acid ~11.07 (in water)[1]~10.75 (in water)[2]
Structure Secondary AmineTertiary Amine
Key Feature Nucleophilic BaseNon-nucleophilic, Sterically Hindered Base

The Dichotomy of Reactivity: Nucleophile vs. Non-Nucleophilic Base

The core distinction in the application of these two bases lies in their nucleophilic character. This difference is a direct consequence of their structures, as illustrated below.

G cluster_DIPA This compound cluster_DIPEA Hünig's Base (DIPEA) DIPA_structure DIPA_props Secondary Amine - N-H bond present - Moderate steric hindrance - Acts as a nucleophile and a base DIPEA_props Tertiary Amine - No N-H bond - High steric hindrance - Primarily a non-nucleophilic base DIPA_props->DIPEA_props Increased Steric Hindrance Reduced Nucleophilicity DIPEA_structure

Caption: Structural comparison of this compound and DIPEA.

This compound: A Versatile Nucleophile and Precursor to a Strong Base

As a secondary amine, this compound can participate in reactions as a nucleophile. It is a precursor to the powerful, non-nucleophilic base, lithium diisopropylamide (LDA), which is widely used for the deprotonation of weakly acidic protons, such as the α-protons of carbonyl compounds, to form enolates.[3][4][5][6]

Hünig's Base (DIPEA): The Quintessential Non-Nucleophilic Base

Hünig's base is prized for its ability to act as a strong base while exhibiting minimal nucleophilicity due to the steric hindrance provided by its two isopropyl groups and one ethyl group.[2][7] This characteristic makes it an ideal choice for reactions where a base is required to neutralize acidic byproducts or to facilitate a reaction without competing with the desired nucleophile. Common applications include peptide couplings, alkylations, and palladium-catalyzed cross-coupling reactions.[2][8][9][10][11]

Applications in Organic Synthesis: A Comparative Overview

The distinct properties of this compound and DIPEA lead to their deployment in different, and sometimes complementary, roles in organic synthesis.

ApplicationThis compoundHünig's Base (DIPEA)
Deprotonation Reactions Primarily used after conversion to Lithium Diisopropylamide (LDA) for forming kinetic enolates.[3][4][5][6]Used directly as a proton scavenger to neutralize acids generated in a reaction.[2]
Peptide Synthesis Not typically used directly.Widely used as a base to facilitate amide bond formation and prevent racemization.[8][10][12]
Alkylation Reactions Its nucleophilicity can lead to undesired N-alkylation.Used to prevent the unwanted Menshutkin reaction (quaternary ammonium (B1175870) salt formation) in the alkylation of secondary amines to tertiary amines.[2][9]
Acylation Reactions Can be acylated itself, leading to side products.Recommended as a non-nucleophilic base, especially with highly reactive acylating agents like acyl halides, to avoid side reactions.[13]
Elimination Reactions Can be used, but its nucleophilicity may lead to substitution byproducts.Often employed as a non-nucleophilic base to promote elimination reactions.

Experimental Protocols

Synthesis of Hünig's Base (DIPEA) from this compound

This protocol describes the ethylation of this compound to produce Hünig's base.[1]

Materials:

  • This compound (DIPA)

  • Ethyl iodide (EtI)

  • Methyl ethyl ketone (MEK)

  • Hydrochloric acid (HCl), 36%

  • Sodium hydroxide (B78521) (NaOH)

Procedure:

  • In a 250 mL round-bottom flask, combine 49.3 g (488 mmol) of this compound, 74 mL of MEK, and 38.0 g (244 mmol) of ethyl iodide.

  • Heat the mixture to reflux with magnetic stirring (bath temperature ~90°C). A precipitate should begin to form within 15 minutes.

  • Maintain reflux and stirring for 24 hours.

  • After cooling the reaction mixture, filter the solids, wash with MEK, and dry to yield this compound hydroiodide.

  • Treat the filtrate with 40 mL of 36% HCl in 50 mL of water and stir for approximately 30 minutes.

  • Remove the MEK by distillation.

  • Cool the residue and treat it with 40 g of NaOH in 100 mL of water.

  • Separate the upper amber phase, dry it over NaOH pellets, and distill (124-128°C) to yield DIPEA as a clear, colorless liquid.

G DIPA This compound Reflux Reflux, 24h DIPA->Reflux EtI Ethyl Iodide EtI->Reflux MEK MEK (solvent) MEK->Reflux Workup Acid/Base Workup & Distillation Reflux->Workup DIPEA Hünig's Base (DIPEA) Workup->DIPEA

Caption: Workflow for the synthesis of DIPEA.

Standard Protocol for HATU Peptide Coupling using DIPEA

This protocol outlines a general procedure for peptide bond formation using HATU as the coupling agent and DIPEA as the base.[12]

Materials:

  • Fmoc-protected amino acid

  • Resin-bound peptide with a free N-terminus

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Swell the resin in DMF.

  • In a separate vessel, dissolve the Fmoc-protected amino acid (2-5 equivalents relative to resin loading) and HATU (1.9-4.5 equivalents) in DMF.

  • Add DIPEA (4-10 equivalents) to the solution and mix briefly.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture at room temperature for 30 minutes to 4 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Wash the resin thoroughly with DMF to remove excess reagents.

G cluster_activation Activation cluster_coupling Coupling Fmoc_AA Fmoc-Amino Acid Active_Ester OAt-Active Ester Fmoc_AA->Active_Ester HATU HATU HATU->Active_Ester DIPEA_act DIPEA DIPEA_act->Active_Ester (base) Peptide_Bond Peptide Bond Formation Active_Ester->Peptide_Bond Resin_Peptide Resin-Bound Peptide (free N-terminus) Resin_Peptide->Peptide_Bond

Caption: HATU-mediated peptide coupling pathway.

Preparation and Use of Lithium Diisopropylamide (LDA) for Deprotonation

This protocol describes the in situ preparation of LDA from this compound and its use for deprotonation.[14][15]

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Substrate to be deprotonated

  • Electrophile

Procedure:

  • To a solution of this compound (1.2 mmol) in anhydrous THF (3 mL) at -78°C under an inert atmosphere, add n-BuLi (1.1 mmol, e.g., 1.6 M in hexanes).

  • Stir the mixture for 1 minute at -78°C to form the LDA solution.

  • Add a solution of the substrate (1 mmol) in anhydrous THF via cannula to the LDA solution at -78°C and stir for 15 minutes.

  • Add the electrophile (1.2 mmol) to the solution and continue stirring at -78°C for 15 minutes, then allow it to warm to 0°C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Proceed with standard aqueous workup and purification.

Conclusion

This compound and Hünig's base (DIPEA) are both indispensable tools in the arsenal (B13267) of the synthetic organic chemist, yet their applications are largely distinct and dictated by their fundamental structural differences. This compound serves as a valuable nucleophile and, more importantly, as the precursor to the powerful base LDA, which is a reagent of choice for kinetic enolate formation. In contrast, DIPEA's steric bulk renders it an excellent non-nucleophilic base, ideal for a wide range of reactions where proton scavenging is required without the complication of nucleophilic side reactions. The choice between these two amines is therefore not a matter of substitution but of strategic selection based on the specific demands of the chemical transformation. A thorough understanding of their respective properties and applications, as outlined in this guide, will enable researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

Diisopropylamine as a Catalyst: A Comparative Guide for Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate catalyst is a critical decision in optimizing chemical reactions. This guide provides a comparative analysis of diisopropylamine's catalytic activity in key condensation reactions, contrasting its performance with other amine catalysts based on available experimental data.

This compound, a secondary amine characterized by its bulky isopropyl groups, is frequently employed in organic synthesis as a sterically hindered, non-nucleophilic base. Its primary role is to facilitate reactions by deprotonating substrates without interfering through nucleophilic attack. This guide will delve into its effectiveness in Knoevenagel condensations, Aldol (B89426) reactions, and Michael additions, offering a clear comparison with alternative amine catalysts.

Knoevenagel Condensation: Balancing Steric Hindrance and Basicity

The Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction, involves the reaction of an active methylene (B1212753) compound with a carbonyl group, typically catalyzed by a base. The choice of amine catalyst can significantly influence the reaction rate and yield.

While comprehensive comparative studies are limited, the catalytic activity of this compound can be benchmarked against other amines. Primary and secondary amines are generally effective catalysts for this reaction. The steric bulk of this compound can play a role in the reaction mechanism and selectivity.

Table 1: Comparison of Amine Catalysts in the Knoevenagel Condensation of Benzaldehyde (B42025) and Malononitrile

CatalystCatalyst TypeCatalyst Loading (mol%)Reaction TimeYield (%)Reference
This compoundSecondary AmineData not availableData not availableData not available
Piperidine (B6355638)Secondary Amine1025 min95[1]
TriethylamineTertiary AmineData not availableData not availableData not available
n-ButylaminePrimary AmineData not availableData not availableData not available

Aldol Reaction: The Role of a Non-Nucleophilic Base

In the Aldol reaction, a key method for forming carbon-carbon bonds, an enolate is generated from a carbonyl compound, which then attacks another carbonyl compound. This compound is particularly useful in its deprotonated form, lithium diisopropylamide (LDA), as a strong, non-nucleophilic base to generate the kinetic enolate of a ketone. This "directed" aldol reaction allows for greater control over the reaction products.

When used as a base catalyst itself, this compound's steric hindrance prevents it from acting as a nucleophile and participating in unwanted side reactions. A hypothetical comparison with the less common, but also sterically hindered, diisoamylamine (B1670623) illustrates the subtle differences in their potential catalytic efficiency.

Table 2: Hypothetical Comparison of this compound and Diisoamylamine in the Aldol Condensation of Benzaldehyde and Acetone (B3395972)

CatalystCatalyst TypeKey PropertiesExpected Outcome
This compoundSecondary AmineWell-established, sterically hindered, non-nucleophilic base.[2]Efficiently generates the enolate of acetone, minimizing nucleophilic side reactions.[2]
DiisoamylamineSecondary AmineSimilar basicity to this compound, with longer, more flexible isoamyl groups.[2]May exhibit subtle differences in reactivity or selectivity due to its slightly different steric profile.[2]

Michael Addition: A Versatile Tool for Conjugate Addition

The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Amines can act as catalysts in this reaction, often proceeding through an enamine or iminium ion intermediate. The steric and electronic properties of the amine catalyst can influence the reaction's efficiency and stereoselectivity. While this compound can be used in these reactions, its bulky nature might affect the rate of reaction compared to less hindered amines.

Table 3: Comparison of Amine Catalysts in Michael Addition Reactions

ReactionCatalystCatalyst TypeKey FindingsReference
Aza-Michael Addition of Amines to AcrylatesThis compoundSecondary AmineThe reaction does not occur at room temperature without a solvent or catalyst, even after prolonged time, due to steric hindrance.
Aza-Michael Addition of Amines to AcrylatesDiethylamineSecondary AmineHighly reactive in the aza-Michael addition.
Aza-Michael Addition of Amines to AcrylatesPiperidineSecondary Amine (cyclic)Generally more active than acyclic secondary amines.

Experimental Protocols

Hypothetical Protocol for the Comparative Aldol Condensation of Benzaldehyde and Acetone

Objective: To compare the catalytic efficiency of this compound and diisoamylamine in the aldol condensation of benzaldehyde and acetone.[2]

Materials:

  • Benzaldehyde (freshly distilled)

  • Acetone (dry)

  • This compound

  • Diisoamylamine

  • Anhydrous Ethanol (B145695)

  • Magnetic stirrer

  • Round-bottom flasks (50 mL)

  • Reflux condensers

Procedure:

  • Two parallel reactions are set up, one with this compound and the other with diisoamylamine.

  • In a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzaldehyde (1.06 g, 10 mmol) and acetone (0.87 g, 15 mmol) in anhydrous ethanol (20 mL).[2]

  • To this solution, add either this compound (1.01 g, 10 mmol) or diisoamylamine (1.57 g, 10 mmol).[2]

  • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixtures are worked up by removing the solvent under reduced pressure.

  • The crude products are analyzed by NMR or GC-MS to determine the yield and the ratio of the β-hydroxy ketone (aldol addition product) to the α,β-unsaturated ketone (condensation product). The presence of any byproducts would also be noted to assess the cleanliness of the reaction.

Visualizing Reaction Pathways

To better understand the catalytic role of this compound, the following diagrams illustrate a general experimental workflow and a simplified reaction mechanism.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants Reactants (Aldehyde, Active Methylene) Stirring Stirring at Defined Temperature Reactants->Stirring Solvent Solvent Solvent->Stirring Catalyst Catalyst (e.g., this compound) Catalyst->Stirring Monitoring Monitoring (TLC, GC) Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (NMR, MS) Purification->Analysis

Caption: General experimental workflow for a this compound-catalyzed condensation reaction.

Knoevenagel_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Aldehyde R-CHO Alkoxide Alkoxide Intermediate Aldehyde->Alkoxide ActiveMethylene Z-CH2-Z' Enolate Enolate [Z-CH-Z']⁻ ActiveMethylene->Enolate DIPA This compound (Base) DIPA->ActiveMethylene Deprotonation Enolate->Aldehyde Nucleophilic Attack Product α,β-Unsaturated Product Alkoxide->Product Elimination Water H2O Product->Water Catalyst_Regen Regenerated This compound Product->Catalyst_Regen

Caption: Simplified mechanism of a this compound-catalyzed Knoevenagel condensation.

References

A Comparative Guide to the Quantitative Analysis of Diisopropylamine in Reaction Mixtures by HPLC and GC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of residual reactants and byproducts is critical for process optimization, quality control, and regulatory compliance. Diisopropylamine (DIPA), a common secondary amine used in organic synthesis, often requires precise measurement in complex reaction mixtures. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

This document outlines detailed experimental protocols for both a validated GC-Flame Ionization Detection (FID) method and a representative HPLC method with Ultraviolet (UV) detection following pre-column derivatization. Quantitative performance data for each method is presented to facilitate an objective comparison, enabling laboratories to select the most suitable technique for their specific needs.

Comparison of Analytical Methods

The selection of an analytical method for this compound quantification depends on several factors, including the required sensitivity, sample matrix, available instrumentation, and sample throughput. Below is a summary of the performance characteristics of a validated Gas Chromatography-Flame Ionization Detection (GC-FID) method and a representative High-Performance Liquid Chromatography (HPLC) method with UV detection after derivatization with dansyl chloride.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography with UV Detection (HPLC-UV) (with Dansyl Chloride Derivatization)
Linearity (Range) 3 - 16 µg/mL (r > 0.999)0.05 - 50 µg/mL (R² > 0.9989)
Limit of Detection (LOD) Not explicitly stated, but LOQ is 3 µg/mL0.015 - 0.075 µg/mL
Limit of Quantitation (LOQ) 3 µg/mL0.05 - 0.25 µg/mL
Accuracy (% Recovery) > 90%79.3 - 110.3%
Precision (%RSD) Not explicitly stated, but method is qualified per ICH guidelinesIntra-day: 0.66 - 2.69%Inter-day: 0.91 - 4.38%
Specificity High, with an amine-specific columnHigh, due to derivatization and chromatographic separation
Analysis Time ~12 minutes~35 minutes

Experimental Protocols

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is adapted from a validated procedure for the simultaneous determination of several amines, including this compound, in an active pharmaceutical ingredient (API).[1][2]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC system or equivalent, equipped with a Flame Ionization Detector (FID).

  • Column: Agilent CP-Volamine (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent amine-specific column.

  • Carrier Gas: Helium or Hydrogen.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 240 °C at 20 °C/min.

    • Hold at 240 °C for 2 minutes.

  • Injection Volume: 1 µL.

  • Diluent: Acetonitrile (B52724).

Standard and Sample Preparation:

  • Stock Standard Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with acetonitrile to achieve concentrations ranging from 3 µg/mL to 16 µg/mL.

  • Sample Solution: Accurately weigh a sample of the reaction mixture and dissolve it in a known volume of acetonitrile to obtain a theoretical this compound concentration within the linear range of the method.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Method (with Dansyl Chloride Derivatization)

As this compound lacks a strong chromophore, pre-column derivatization is necessary for sensitive UV detection. This protocol is based on a validated method for the analysis of biogenic amines using dansyl chloride.[3]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: A suitable gradient to separate the dansylated this compound from other reaction components and derivatization byproducts. A typical gradient might start at 50% B and increase to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

Derivatization, Standard, and Sample Preparation:

  • Reagents:

    • Dansyl chloride solution (5 mg/mL in acetone).

    • Saturated sodium bicarbonate solution.

    • Ammonia (B1221849) solution.

  • Stock Standard Solution: Prepare a stock solution of this compound in 0.1 M HCl at a concentration of approximately 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with 0.1 M HCl to achieve concentrations in the desired range (e.g., 0.1 to 50 µg/mL).

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture and dilute with 0.1 M HCl to bring the expected this compound concentration into the calibration range.

    • Filter the sample solution through a 0.45 µm filter.

  • Derivatization Procedure:

    • To 1 mL of standard or sample solution, add 2 mL of saturated sodium bicarbonate solution.

    • Add 2 mL of dansyl chloride solution.

    • Mix and incubate in a water bath at 60 °C for 45 minutes in the dark.

    • Add 0.1 mL of ammonia solution to quench the excess dansyl chloride and mix.

    • Allow the solution to stand at room temperature for 30 minutes.

    • Filter the solution through a 0.45 µm filter before injection into the HPLC.

Method Comparison and Recommendations

GC-FID offers a rapid and robust method for the direct analysis of this compound without the need for derivatization. The use of an amine-specific column provides excellent peak shape and resolution for volatile amines. This method is particularly well-suited for routine analysis in a quality control environment where high throughput is desired.

HPLC-UV with derivatization provides a highly sensitive alternative, with lower limits of detection and quantification. The derivatization step, while adding to the sample preparation time, significantly enhances the detectability of this compound. This method is advantageous when very low levels of this compound need to be quantified or when the sample matrix is not suitable for direct GC injection.

The choice between these two methods will ultimately depend on the specific requirements of the analysis. For rapid, routine quantification of this compound at moderate concentrations, GC-FID is the recommended approach . For trace-level analysis or when higher sensitivity is paramount, HPLC-UV with derivatization is the more suitable option .

Visualizations

HPLC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL DIPA) Working Working Standards (Serial Dilution) Stock->Working Deriv_Step Add Dansyl Chloride & Incubate Working->Deriv_Step Sample Reaction Mixture Sample Dilute Dilute Sample Sample->Dilute Dilute->Deriv_Step Inject Inject into HPLC Deriv_Step->Inject Separate HPLC Separation (C18 Column) Inject->Separate Detect UV Detection (254 nm) Separate->Detect Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: Experimental workflow for the HPLC-UV analysis of this compound.

Analytical_Technique_Comparison cluster_hplc_char HPLC Characteristics cluster_gc_char GC Characteristics Analyte This compound in Reaction Mixture HPLC HPLC-UV (with Derivatization) Analyte->HPLC GC GC-FID (Direct Injection) Analyte->GC HPLC_Sens High Sensitivity (Low LOD/LOQ) HPLC->HPLC_Sens HPLC_Time Longer Analysis Time HPLC->HPLC_Time HPLC_Prep Complex Sample Prep (Derivatization) HPLC->HPLC_Prep GC_Sens Moderate Sensitivity GC->GC_Sens GC_Time Rapid Analysis GC->GC_Time GC_Prep Simple Sample Prep GC->GC_Prep

Caption: Comparison of HPLC and GC for this compound analysis.

References

Assessing the Selectivity of Diisopropylamine as a Bulky Nucleophile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the choice of a suitable base can be the determining factor in the success and efficiency of a reaction. For reactions requiring a non-nucleophilic base to avoid unwanted side reactions, sterically hindered amines are indispensable tools. This guide provides a detailed comparison of diisopropylamine with other bulky amines, focusing on its selectivity as a nucleophile. We present a compilation of experimental data, detailed protocols for key reactions, and visualizations to objectively assess its performance and guide your selection of the appropriate base for your synthetic needs.

Unveiling the Role of Steric Hindrance: A Comparative Overview

This compound, a secondary amine with two bulky isopropyl groups attached to the nitrogen atom, is widely recognized as a sterically hindered, non-nucleophilic base.[1] This structural feature is the primary determinant of its chemical reactivity, or rather, its selective lack thereof as a nucleophile. The bulky alkyl groups effectively shield the nitrogen's lone pair of electrons, making it difficult for the amine to participate in nucleophilic substitution (SN2) reactions.[2][3][4] This characteristic is highly valuable in reactions where the desired outcome is deprotonation, such as in the formation of enolates for aldol (B89426) condensations and alkylation reactions, without the complication of the base itself acting as a nucleophile.

In contrast, less hindered amines, such as diethylamine (B46881), exhibit greater nucleophilicity. The reduced steric bulk around the nitrogen atom in diethylamine allows for easier access of the lone pair to electrophilic centers, leading to a higher propensity for substitution reactions. Triethylamine (B128534), a tertiary amine, offers a balance of basicity and moderate steric hindrance. While bulkier than diethylamine, it is less hindered than this compound and N,N-diisopropylethylamine (DIPEA), a commonly used non-nucleophilic base. DIPEA, with its two isopropyl groups and an ethyl group, presents a highly congested environment around the nitrogen, rendering it an even poorer nucleophile than triethylamine.[5][6][7][8]

The basicity of these amines, as indicated by the pKa of their conjugate acids, is a critical factor in their application. While steric hindrance primarily governs nucleophilicity, the electron-donating nature of the alkyl groups influences basicity.

AmineStructurepKa of Conjugate AcidKey Characteristics
This compound((CH₃)₂CH)₂NH~11.0[1]Sterically hindered secondary amine, primarily used to generate the strong, non-nucleophilic base LDA.
Triethylamine(CH₃CH₂)₃N~10.75[8]Moderately hindered tertiary amine, common organic base. Can act as a nucleophile.
N,N-Diisopropylethylamine (DIPEA)((CH₃)₂CH)₂NCH₂CH₃~10.75[7]Highly hindered tertiary amine, widely used as a non-nucleophilic base.

Selectivity in Action: Substitution vs. Elimination Reactions

A classic scenario where the selectivity of a bulky base is paramount is in the competition between substitution (SN2) and elimination (E2) reactions of alkyl halides. A bulky base will preferentially abstract a proton from a less sterically hindered position, often leading to the formation of the less substituted alkene (Hofmann product). In contrast, a smaller, less hindered base can access more sterically congested protons, favoring the formation of the more substituted, thermodynamically more stable alkene (Zaitsev product).

Experimental Protocols

General Procedure for Alkylation of a Ketone via LDA Formation

This protocol describes a typical procedure for the alkylation of a ketone where this compound is used to generate lithium diisopropylamide (LDA), a strong, non-nucleophilic base.

Materials:

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • Ketone substrate

  • Alkylating agent (e.g., methyl iodide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, dissolve this compound (1.1 equivalents) in anhydrous THF under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution.

  • After the addition is complete, warm the mixture to 0 °C and stir for 30 minutes to ensure complete formation of LDA.

  • Cool the LDA solution back down to -78 °C.

  • In a separate flask, dissolve the ketone (1.0 equivalent) in anhydrous THF and add this solution dropwise to the LDA solution at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30-60 minutes.

  • Add the alkylating agent (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Steric Hindrance and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the concepts of steric hindrance and a simplified reaction pathway where a bulky base's selectivity is crucial.

Steric_Hindrance cluster_this compound This compound cluster_Triethylamine Triethylamine cluster_DIPEA DIPEA N1 N H1 H N1->H1 C1 C N1->C1 C2 C N1->C2 Me1a CH₃ C1->Me1a Me1b CH₃ C1->Me1b Me2a CH₃ C2->Me2a Me2b CH₃ C2->Me2b N2 N Et1 CH₂CH₃ N2->Et1 Et2 CH₂CH₃ N2->Et2 Et3 CH₂CH₃ N2->Et3 N3 N iPr1 (CH₃)₂CH N3->iPr1 iPr2 (CH₃)₂CH N3->iPr2 Et4 CH₂CH₃ N3->Et4

Caption: Steric hindrance around the nitrogen atom in bulky amines.

E2_Selectivity Substrate Secondary Alkyl Halide BulkyBase Bulky Base (e.g., LDA from this compound) Substrate->BulkyBase E2 SmallBase Small Base (e.g., EtO⁻) Substrate->SmallBase E2 Hofmann Hofmann Product (Less Substituted Alkene) Major BulkyBase->Hofmann Zaitsev Zaitsev Product (More Substituted Alkene) Minor BulkyBase->Zaitsev Zaitsev_Major Zaitsev Product (More Substituted Alkene) Major SmallBase->Zaitsev_Major Hofmann_Minor Hofmann Product (Less Substituted Alkene) Minor SmallBase->Hofmann_Minor

Caption: Selectivity in E2 elimination reactions.

Conclusion

This compound stands out as a valuable reagent when a sterically hindered, non-nucleophilic base is required, primarily serving as a precursor to the powerful base LDA. Its significant steric bulk effectively suppresses its nucleophilicity, thereby promoting desired deprotonation pathways while minimizing unwanted substitution side reactions. When compared to other bulky amines like triethylamine and DIPEA, this compound's utility is most pronounced in the context of generating a very strong, non-nucleophilic base for sensitive applications. The choice between these bases will ultimately depend on the specific requirements of the reaction, including the desired product, the nature of the substrate, and the reaction conditions. For reactions demanding high selectivity for deprotonation over nucleophilic attack, particularly in the formation of specific enolates, this compound, via LDA, remains a superior choice.

References

The Industrial Chemist's Trilemma: A Cost-Benefit Analysis of Diisopropylamine and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine base is a critical decision that can significantly impact reaction efficiency, product yield, and overall process economics. This guide provides a comprehensive cost-benefit analysis of diisopropylamine (DIPA) in key industrial processes, comparing its performance with two common alternatives: triethylamine (B128534) (TEA) and diisopropylethylamine (DIPEA or Hünig's Base).

This compound, a secondary amine, is a versatile and widely used reagent in organic synthesis. Its utility stems from its properties as a moderately hindered, non-nucleophilic base, making it suitable for a range of applications, from the synthesis of pharmaceuticals and agrochemicals to its use as a catalyst and solvent. However, the choice between DIPA and other amine bases is not always straightforward and requires a careful evaluation of their respective costs, benefits, and performance characteristics in specific reaction contexts.

Performance and Properties: A Comparative Overview

The selection of an amine base is often dictated by the specific requirements of a chemical transformation. Factors such as steric hindrance, basicity, nucleophilicity, and boiling point play a crucial role in determining the outcome of a reaction.

PropertyThis compound (DIPA)Triethylamine (TEA)Diisopropylethylamine (DIPEA)
Chemical Formula C₆H₁₅NC₆H₁₅NC₈H₁₉N
Molecular Weight 101.19 g/mol 101.19 g/mol 129.24 g/mol
Boiling Point 84 °C89.5 °C127 °C
Density 0.722 g/mL0.726 g/mL0.742 g/mL
pKa of Conjugate Acid ~11.05~10.75~10.75
Steric Hindrance ModerateLowHigh
Nucleophilicity LowModerateVery Low

This compound (DIPA) offers a balance of properties that make it a workhorse in many applications. Its moderate steric hindrance and low nucleophilicity prevent it from participating in unwanted side reactions, a crucial attribute in processes like the formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base widely used in organic synthesis.

Triethylamine (TEA) , a tertiary amine, is a less sterically hindered and more nucleophilic base compared to DIPA. While it is an effective acid scavenger in many reactions, its higher nucleophilicity can sometimes lead to undesired side products, particularly with highly reactive electrophiles.

Diisopropylethylamine (DIPEA) , also known as Hünig's Base, is a highly hindered, non-nucleophilic tertiary amine. The presence of two isopropyl groups and one ethyl group around the nitrogen atom makes it an excellent choice for reactions where nucleophilic attack by the base must be completely suppressed. This property is particularly valuable in sensitive applications such as peptide synthesis and palladium-catalyzed cross-coupling reactions.

Cost-Benefit Analysis in Industrial Applications

The economic viability of an industrial process is a primary concern. The cost of raw materials, including the amine base, can have a significant impact on the final product cost.

AmineTypical Industrial Price (USD/ton)Key BenefitsKey Drawbacks
This compound (DIPA) $1,500 - $2,500Good balance of basicity and low nucleophilicity; versatile reagent.Can be more expensive than TEA; moderate steric hindrance may not be sufficient for all applications.
Triethylamine (TEA) $1,200 - $2,000Lower cost; effective acid scavenger.Higher nucleophilicity can lead to side reactions and lower yields; lower boiling point can be a disadvantage in high-temperature reactions.
Diisopropylethylamine (DIPEA) $2,500 - $4,000Excellent non-nucleophilic base; minimizes side reactions.Higher cost; higher boiling point can make it more difficult to remove after reaction.

Note: Prices are estimates and can vary based on purity, volume, and supplier.

The choice of amine base represents a trade-off between cost and performance. While TEA is often the most economical option, the potential for side reactions and lower yields can offset its initial cost advantage. DIPA provides a good compromise, offering better performance than TEA in many cases at a moderate price point. For reactions requiring the highest degree of selectivity and minimal side products, the higher cost of DIPEA can be justified by improved yields and purity of the final product.

Experimental Protocols and Workflows

To provide a practical context for the use of these amines, the following sections detail experimental protocols for common industrial reactions.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of base is critical for the efficiency of this reaction.

Experimental Protocol:

To a solution of the aryl halide (1.0 eq) in a suitable solvent (e.g., THF, toluene) are added the terminal alkyne (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and the amine base (e.g., DIPA, TEA, 2-3 eq). The reaction mixture is typically stirred at room temperature or elevated temperatures until completion.

Sonogashira_Coupling A Aryl Halide G Reaction Mixture A->G B Terminal Alkyne B->G C Palladium Catalyst C->G D Copper(I) Co-catalyst D->G E Amine Base (DIPA, TEA, or DIPEA) E->G F Solvent F->G H Stirring at RT or Elevated Temperature G->H I Work-up and Purification H->I J Coupled Product I->J

A generalized workflow for the Sonogashira cross-coupling reaction.
Heck Reaction

The Heck reaction is another important palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an unsaturated halide and an alkene. The base plays a crucial role in regenerating the active palladium catalyst.

Experimental Protocol:

A mixture of the aryl or vinyl halide (1.0 eq), the alkene (1.1-1.5 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine (B1218219) ligand (e.g., PPh₃, 2-10 mol%), and an amine base (e.g., DIPA, TEA, 1.5-2.5 eq) in a suitable solvent (e.g., DMF, acetonitrile) is heated at elevated temperatures until the starting material is consumed.

Heck_Reaction A Unsaturated Halide G Reaction Mixture A->G B Alkene B->G C Palladium Source C->G D Phosphine Ligand D->G E Amine Base (DIPA or TEA) E->G F Solvent F->G H Heating G->H I Work-up and Purification H->I J Substituted Alkene I->J

A generalized workflow for the Heck reaction.
Synthesis of β-Blockers (Propranolol Synthesis)

The synthesis of many β-blockers, such as propranolol, involves the reaction of an epoxide with an amine. Isopropylamine (B41738) is a common reagent in this step, but the initial formation of the epoxide intermediate often requires a base.

Experimental Protocol (Illustrative Pathway):

  • Epoxide Formation: 1-Naphthol is reacted with epichlorohydrin (B41342) in the presence of a base (e.g., NaOH, K₂CO₃) to form 1-(naphthalen-1-yloxy)-2,3-epoxypropane.

  • Ring Opening: The resulting epoxide is then reacted with isopropylamine to open the epoxide ring and form propranolol.

Propranolol_Synthesis cluster_0 Step 1: Epoxide Formation cluster_1 Step 2: Ring Opening A 1-Naphthol D 1-(naphthalen-1-yloxy)- 2,3-epoxypropane A->D B Epichlorohydrin B->D C Base (e.g., NaOH) C->D catalysis F Propranolol D->F Reaction with E Isopropylamine E->F

A simplified reaction pathway for the synthesis of Propranolol.

Conclusion

The choice between this compound, triethylamine, and diisopropylethylamine is a nuanced decision that requires a thorough understanding of the specific reaction, desired outcome, and economic constraints. While TEA offers a cost-effective solution for many applications, its nucleophilicity can be a significant drawback. DIPEA provides the highest level of performance in terms of minimizing side reactions but comes at a premium price. This compound often represents a "sweet spot," providing a good balance of performance and cost for a wide range of industrial processes. Ultimately, empirical testing and process optimization are essential to determine the most suitable amine base for a given application, ensuring both chemical efficiency and economic viability.

Safety Operating Guide

Proper Disposal of Diisopropylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, diisopropylamine is a highly flammable, corrosive, and toxic liquid that requires specialized disposal procedures. Under no circumstances should it be disposed of down the drain or in regular waste streams. This document provides essential safety and logistical information for the proper management and disposal of this compound waste in a research and development setting. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to be familiar with its hazards. This substance is acutely toxic if inhaled, harmful if swallowed, and causes severe skin burns and eye damage.[1] It is also highly flammable and its vapors can form explosive mixtures with air.[2]

Always work in a well-ventilated area, preferably under a chemical fume hood. Personal Protective Equipment (PPE) is mandatory and includes:

  • Eye Protection: Chemical splash goggles and a face shield.[2][3]

  • Hand Protection: Appropriate chemical-resistant gloves.[3]

  • Body Protection: A lab coat, and in cases of potential significant exposure, chemical-resistant clothing.[2]

  • Respiratory Protection: If ventilation is inadequate, a respirator is necessary.[4]

All sources of ignition, such as open flames, sparks, and hot surfaces, must be eliminated from the handling area.[2][3][5] Use only non-sparking tools and ensure that all equipment is properly grounded to prevent static discharge.[3][5]

This compound Waste Disposal Protocol

The guiding principle for this compound disposal is to treat it as hazardous waste.[4][5][6] All disposal actions must be in strict accordance with local, regional, and national environmental regulations.[3][4]

Step 1: Waste Collection and Segregation

  • Collect all this compound waste, including contaminated materials, in a designated, properly labeled, and sealed container.[7]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Leave chemicals in their original containers if possible.

Step 2: Container Management

  • Waste containers should be stored in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[1][3][5]

  • Ensure the container is tightly closed to prevent the release of flammable and toxic vapors.[3]

  • Handle empty containers with care as they may retain flammable and hazardous residues.[3][4] Treat uncleaned containers in the same manner as the product itself.[6]

Step 3: Final Disposal

  • This compound waste must be disposed of through a licensed hazardous waste disposal company.[8]

  • One recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the toxic nitrogen oxides produced during combustion.[8][9][10]

  • Never attempt to neutralize or treat this compound waste unless you are trained and equipped to do so and it is part of an approved institutional protocol.

Spill and Leak Management

In the event of a this compound spill, the following steps should be taken immediately:

  • Evacuate and Isolate: Evacuate all non-essential personnel from the spill area.[5] Isolate the area to prevent the spread of the chemical.

  • Eliminate Ignition Sources: Remove all sources of ignition from the immediate vicinity.[5][9][11]

  • Ventilate: Ensure the area is well-ventilated.[3][4]

  • Containment and Absorption: For small spills, absorb the liquid with a non-combustible, inert material such as vermiculite, dry sand, or earth.[2][3][5] Do not use combustible materials.

  • Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.[3][10][11]

  • Decontamination: Clean the spill area thoroughly.

  • Do not allow the spilled material to enter drains or waterways. [2][12]

Quantitative Data Summary

PropertyValue
UN Number1158[3][4]
Hazard Class3 (Flammable Liquid)[3]
Subsidiary Hazard Class8 (Corrosive)[13]
Packing GroupII[3]
Flash Point-1°C (30°F)[9][11]
Explosive Limits1.1% - 7.1%[11]

This compound Disposal Workflow

Diisopropylamine_Disposal_Workflow This compound Disposal Workflow start This compound Waste Generated assess Assess Spill or Routine Disposal start->assess spill Spill Occurs assess->spill Spill routine Routine Disposal assess->routine Routine evacuate Evacuate & Isolate Area Eliminate Ignition Sources spill->evacuate collect_routine Collect Waste in Designated Sealed Container routine->collect_routine absorb Absorb with Inert Material (e.g., sand, vermiculite) evacuate->absorb collect_spill Collect Absorbed Material in Sealed Container absorb->collect_spill label_container Label Container as Hazardous Waste collect_spill->label_container collect_routine->label_container store Store in Cool, Dry, Ventilated Area Away from Incompatibles label_container->store contact_ehs Contact Environmental Health & Safety (EHS) store->contact_ehs licensed_disposal Arrange for Pickup by Licensed Disposal Company contact_ehs->licensed_disposal end Proper Disposal (e.g., Incineration) licensed_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropylamine
Reactant of Route 2
Diisopropylamine

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